5-Chloro-3-methylcatechol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKYMVOIBWYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185767 | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31934-88-0 | |
| Record name | 5-Chloro-3-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31934-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031934880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methylbenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of 5-Chloro-3-methylcatechol
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylcatechol
This compound, a halogenated derivative of 3-methylcatechol, is a valuable organic intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a catechol moiety with both chloro and methyl substituents, provides multiple reaction sites, making it a versatile building block for agrochemicals, pharmaceuticals, and specialty materials. Catechols and their derivatives are known for their biological activity and their ability to act as ligands for metal ions.[2][3] The controlled synthesis of specifically substituted catechols like this compound is therefore of significant interest to researchers in medicinal and materials chemistry.
This guide provides a detailed examination of a primary synthetic pathway to this compound, focusing on the underlying chemical principles, a comprehensive experimental protocol, and methods for purification and characterization.
Core Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and logical approach to the synthesis of this compound is the electrophilic aromatic substitution of the readily available precursor, 3-methylcatechol.[4] The catechol ring is highly activated towards electrophiles due to the strong electron-donating, ortho-, para-directing nature of the two hydroxyl groups. The methyl group provides additional, albeit weaker, activation.
The key challenge in this synthesis is regioselectivity. In 3-methylcatechol, the positions available for substitution are C4, C5, and C6.
-
Position 4: ortho to one hydroxyl and meta to the other.
-
Position 5: para to one hydroxyl and meta to the other.
-
Position 6: ortho to both hydroxyl groups.
Steric hindrance from the adjacent methyl and hydroxyl groups can influence the site of attack. The reaction conditions must be carefully controlled to favor the formation of the desired 5-chloro isomer over other potential mono-chlorinated or di-chlorinated byproducts.
Primary Synthesis Pathway: Direct Chlorination of 3-Methylcatechol
Principle and Mechanism
This pathway involves the direct reaction of 3-methylcatechol with a suitable chlorinating agent. The mechanism follows the classical steps of electrophilic aromatic substitution:
-
Generation of the Electrophile: The chlorinating agent generates a potent electrophile (Cl⁺ or a polarized equivalent). When using a Lewis acid catalyst like AlCl₃ or FeCl₃ with Cl₂, the catalyst polarizes the Cl-Cl bond, creating a strong electrophilic character on the terminal chlorine atom.[5]
-
Nucleophilic Attack: The electron-rich catechol ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.[5]
For laboratory-scale synthesis, using a milder and more controllable chlorinating agent than chlorine gas is often preferred. Sulfuryl chloride (SO₂Cl₂) is an excellent choice as it is a liquid that can be added precisely and does not typically require a strong Lewis acid catalyst with highly activated rings like catechols.
Visualizing the Synthesis Workflow
The following diagram outlines the logical flow from starting material to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for chlorination of phenols.[6] It should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.
Materials and Reagents:
-
3-Methylcatechol (1.0 eq)[7]
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methylcatechol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sulfuryl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour after the addition is complete.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Data Summary: Reaction Parameters
| Parameter | Value / Description | Rationale |
| Starting Material | 3-Methylcatechol | Precursor with the required carbon skeleton.[4] |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Provides a controlled source of electrophilic chlorine; easier to handle than Cl₂ gas. |
| Solvent | Anhydrous Dichloromethane | Aprotic and relatively inert, preventing unwanted side reactions with the chlorinating agent. |
| Temperature | 0°C to Room Temp. | Low initial temperature helps control the exothermic reaction and improve regioselectivity. |
| Stoichiometry | ~1:1.05 (Substrate:SO₂Cl₂) | A slight excess of the chlorinating agent ensures complete conversion of the starting material. |
| Workup | Aqueous Wash | Removes unreacted SO₂Cl₂ and inorganic byproducts (HCl, H₂SO₄). |
Purification and Characterization
Purification
Catechols are prone to oxidation, especially under basic conditions or when exposed to air for extended periods, often resulting in colored impurities.[8] The crude product obtained after workup is typically a mixture of the desired 5-chloro isomer, other isomers, and potentially some unreacted starting material. Purification is essential and is best achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the components.
Characterization
The identity and purity of the final product should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the substitution pattern. For this compound, the two aromatic protons are expected to appear as distinct signals (likely doublets) in the aromatic region of the spectrum. Based on similar structures, these protons would resonate around 6.6-6.8 ppm.[9] The methyl group would appear as a singlet around 2.2-2.3 ppm, and the hydroxyl protons would be broad singlets.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product (158.58 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula (C₇H₇ClO₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, showing a characteristic M and M+2 peak pattern.
Safety Considerations
-
Reagents: 3-Methylcatechol is an irritant. Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated chemical fume hood.[1][7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Procedure: The addition of sulfuryl chloride and the quenching step are exothermic and must be performed with caution and adequate cooling.
Conclusion
The synthesis of this compound is effectively achieved through the regioselective electrophilic chlorination of 3-methylcatechol. By employing a controlled chlorinating agent like sulfuryl chloride and maintaining low reaction temperatures, the desired isomer can be formed as the major product. Careful purification by column chromatography and thorough characterization by NMR and mass spectrometry are critical to obtaining and verifying the pure compound for its use in further scientific research and development.
References
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- 1. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 4. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-甲基邻苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-3-methylcatechol: Physicochemical Properties, Synthesis, and Analytical Methodologies
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Chloro-3-methylcatechol, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, offers insights into its synthesis and reactivity, and presents detailed protocols for its analysis.
Core Molecular Attributes
This compound, with the IUPAC name 5-chloro-3-methylbenzene-1,2-diol , is a substituted catechol derivative.[1] Its structure features a benzene ring with two adjacent hydroxyl groups (a catechol), a chlorine atom at position 5, and a methyl group at position 3. This unique arrangement of functional groups imparts specific physicochemical properties and reactivity, making it a potentially valuable building block in organic synthesis and medicinal chemistry. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic properties, a crucial consideration in drug design.
Identification and Key Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is directly available for this compound, other values are estimated based on closely related analogs such as 3-methylcatechol and 4-methylcatechol due to a scarcity of specific experimental data for this compound in the public domain.
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diol | [1] |
| CAS Number | 31934-88-0 | [1] |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [1][2] |
| Melting Point | Estimated: ~68 °C | Based on 3-methylcatechol[3][4][5][6][7] |
| Boiling Point | Estimated: ~241 °C | Based on 3-methylcatechol[3][4][5][6][7] |
| Solubility | Soluble in water (qualitative). Estimated solubility in PBS (pH 7.2) is ~5 mg/mL. Soluble in ethanol, DMSO, and dimethylformamide. | [3][5][8][9] |
| Appearance | Gray solid (for 3-methylcatechol) | [8] |
Synthesis and Reactivity
The synthesis of substituted catechols can be challenging due to the propensity of the catechol moiety to oxidize.[10] While specific high-yield synthetic routes for this compound are not widely published, general approaches to related compounds can be adapted.
Potential Synthetic Pathways
One plausible approach involves the chlorination of 3-methylcatechol. However, controlling the regioselectivity of this reaction to favor the desired 5-chloro isomer would be a key challenge, likely requiring optimization of reaction conditions and potentially the use of protecting groups for the hydroxyl functions.
Alternatively, a multi-step synthesis starting from a more readily available precursor, such as 3-methylphenol (m-cresol), could be envisioned. This would involve a sequence of reactions such as chlorination, followed by the introduction of the second hydroxyl group.
A generalized workflow for a potential synthesis is depicted below:
Caption: A potential synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Catechol Moiety: The two hydroxyl groups are acidic and can be deprotonated to form a catecholate. This moiety is also highly susceptible to oxidation, which can lead to the formation of quinone-type structures. This oxidative instability necessitates careful handling and storage, preferably under an inert atmosphere.
-
Aromatic Ring: The hydroxyl groups are strong activating groups, while the chlorine atom is a deactivating but ortho-, para-directing group. The interplay of these substituents will influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Methyl Group: The methyl group is a weak activating group and can also influence the regioselectivity of reactions on the aromatic ring.
Analytical Characterization
Accurate characterization of this compound is essential for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Methods
3.1.1. High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing the purity of this compound and for monitoring reaction progress. Based on methods for similar phenolic compounds, a reverse-phase HPLC method would be suitable.[11][12]
Proposed HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a low percentage of B, and gradually increase to elute the compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 280 nm for phenolic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.
3.1.2. Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to improve volatility and peak shape.
Proposed GC Protocol:
-
Derivatization (Optional but Recommended): Silylation of the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: ~100 °C.
-
Ramp to a final temperature of ~250 °C at a rate of 10-15 °C/min.
-
-
Injector and Detector Temperature: ~250-280 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Spectroscopic Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation. Based on published data for related chloromethylcatechols, the following characteristic signals can be expected in the ¹H NMR spectrum:[3]
-
A singlet for the methyl protons.
-
Two singlets or doublets for the two aromatic protons.
-
Two broad singlets for the hydroxyl protons, which are exchangeable with D₂O.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns. Predicted collision cross-section data for various adducts of this compound are available and can aid in its identification.[2]
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A C-O stretching vibration around 1200-1300 cm⁻¹.
-
A C-Cl stretching vibration in the fingerprint region.
Applications in Drug Discovery and Organic Synthesis
Substituted catechols are important structural motifs in many natural products and pharmaceutical agents. This compound can serve as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the generation of compound libraries for drug discovery screening. The chlorine atom can enhance membrane permeability and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.
The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated below:
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A Technical Guide to the Safe Handling of 5-Chloro-3-methylcatechol for Research and Development Professionals
An In-depth Technical Guide
Section 1: Introduction and Core Hazard Synopsis
5-Chloro-3-methylcatechol (CAS No: 31934-88-0), a chlorinated derivative of catechol, is a compound of interest in various research and development sectors.[1] As with many halogenated phenols and catechols, its chemical reactivity and biological activity necessitate a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
The primary hazards associated with this compound are significant and multifaceted. It exhibits high acute toxicity via oral, dermal, and inhalation routes.[1][2] It is corrosive, capable of causing serious skin irritation and severe, potentially permanent eye damage.[1][2] Beyond these immediate dangers, the compound presents substantial long-term health risks, as it is suspected of causing genetic defects and may cause cancer.[2] Furthermore, it is classified as toxic to aquatic life, mandating stringent controls on its release to the environment.[2][3] This combination of acute and chronic hazards requires the implementation of rigorous, multi-layered safety protocols that go beyond standard laboratory practice.
Section 2: Hazard Identification and GHS Classification
A thorough understanding of a chemical's formal hazard classification is the foundation of a reliable risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this understanding.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed. | [2] | |
| Acute Toxicity, Dermal | Danger | H311: Toxic in contact with skin. | [2] | |
| Skin Corrosion/Irritation | Danger | H315: Causes skin irritation. | [1][2] | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage. | [2] | |
| Skin Sensitization | Danger | H317: May cause an allergic skin reaction. | [2] | |
| Germ Cell Mutagenicity | Danger | H341: Suspected of causing genetic defects. | [2] | |
| Carcinogenicity | Danger | H350: May cause cancer. | [2] | |
| Aquatic Hazard (Acute) | Warning | H401: Toxic to aquatic life. | [2] |
Expert Interpretation of Hazards:
-
Acute Toxicity (H301, H311): The "Toxic" classification (Category 3) signifies that even small quantities entering the body through ingestion or skin contact can cause significant harm or death. This necessitates the use of PPE that provides a complete barrier and mandates immediate, specific first aid upon any suspected exposure.
-
Serious Eye Damage (H318): This is a more severe classification than "eye irritation." It implies a risk of irreversible damage, including blindness.[4] Therefore, chemical splash goggles are the minimum requirement, with a face shield being necessary for any procedure with a splash risk.[5]
-
Mutagenicity & Carcinogenicity (H341, H350): These long-term, stochastic effects are of paramount concern. There may be no safe exposure level. All handling procedures must be designed to minimize exposure to as low as reasonably achievable (ALARA), treating the substance as a potential human carcinogen. This is the primary driver for the mandatory use of stringent engineering controls like a chemical fume hood.[2]
Section 3: The Hierarchy of Controls: A Self-Validating System
The most trustworthy safety protocols are built upon the principle of the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures, using less effective measures like PPE only as a final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Mandatory Engineering Controls:
Given the compound's inhalation hazard, potential carcinogenicity, and mutagenicity, the use of engineering controls is not optional.[2]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of fine dust particles or vapors.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in immediate proximity to the workstation where the chemical is handled.[3][6] This equipment must be tested regularly.
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used in conjunction with the engineering controls detailed above.[7] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5][8]
Step-by-Step PPE Protocol:
-
Pre-Donning Inspection: Before any work begins, visually inspect all PPE for signs of damage, degradation, or contamination. Discard and replace any compromised items.
-
Donning Sequence:
-
Step 1: Inner Gloves: Don a pair of nitrile gloves as a base layer.
-
Step 2: Gown/Lab Coat: Don a long-sleeved lab coat, ensuring it is fully buttoned. For larger quantities or tasks with high splash potential, a chemically resistant apron or gown should be worn over the lab coat.[9]
-
Step 3: Respirator (if required): If procedures may generate dust (e.g., weighing, scraping) or aerosols, a NIOSH-approved respirator is required.[2][3] At a minimum, an N95 respirator should be used for particulates. Personnel must be fit-tested and trained in its use.
-
Step 4: Eye and Face Protection: Don chemical splash goggles that form a seal around the eyes.[3] If there is any risk of splashing, a full-face shield must be worn over the goggles.[5]
-
Step 5: Outer Gloves: Don a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over the initial nitrile gloves. Ensure the cuffs of the outer gloves extend over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent self-contamination):
-
Step 1: Remove outer gloves, peeling them off without touching the exterior surface.
-
Step 2: Remove face shield (if used), followed by the lab coat/apron.
-
Step 3: Remove goggles.
-
Step 4: Remove respirator (if used).
-
Step 5: Remove inner gloves.
-
Step 6: Wash hands and forearms thoroughly with soap and water.
-
Section 5: Safe Handling and Storage Procedures
Experimental Workflow: Weighing Solid this compound
This protocol is a self-validating system designed to minimize exposure.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boat, container) inside the hood before retrieving the chemical.
-
Don all PPE as described in Section 4.
-
-
Handling:
-
Retrieve the stock container of this compound. Before opening, gently tap the container to settle any dust that may have become airborne.
-
Open the container slowly inside the fume hood to avoid generating a puff of airborne powder.
-
Using a dedicated, clean spatula, carefully transfer the desired amount of solid to a tared weigh boat. Avoid any rapid movements that could create dust.
-
Once the desired mass is obtained, securely close the primary stock container.
-
Wipe the exterior of the stock container with a damp cloth before returning it to storage.
-
-
Post-Procedure:
-
Carefully transfer the weighed chemical to its destination vessel.
-
Dispose of the weigh boat, bench paper, and outer gloves as hazardous waste within the fume hood.
-
Clean any contaminated surfaces and equipment before removing them from the hood.
-
Storage Requirements:
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Access: Store in a locked cabinet or a restricted-access area to prevent handling by unauthorized personnel.[2][3]
-
Conditions: The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][3] It is sensitive to air and light and should be stored under an inert gas (e.g., argon or nitrogen).[2]
-
Incompatibilities: Segregate from incompatible materials. These include bases, acid anhydrides, acid chlorides, and certain metals like copper.[3] Contact with these substances could lead to hazardous reactions.
Section 6: Emergency Procedures for Spills and Exposure
A clear, pre-defined emergency plan is crucial. All personnel must be trained on these procedures.
Caption: A logical workflow for responding to a chemical spill.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. For anything other than a very small, contained spill, evacuate the laboratory and contact your institution's emergency response team.
-
Containment: For minor spills that you are trained to handle, don full PPE. Avoid creating dust.[3] Gently cover the solid spill with an absorbent material.
-
Clean-up: Carefully sweep or scoop the material and absorbent into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Do not allow the chemical to enter drains or waterways. [2]
First-Aid for Exposure:
Immediate and correct first aid is critical.[10]
-
Skin Exposure: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][11] Seek immediate medical attention.[3] If skin irritation or a rash occurs, it is a medical emergency.[2]
-
Eye Exposure: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if it is safe to do so.[3] This is a medical emergency; call for an ambulance immediately.[2]
-
Inhalation: Move the affected person to fresh air immediately.[3][11] If they are not breathing, provide artificial respiration (if trained to do so). Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][3]
Section 7: Waste Disposal
All materials contaminated with this compound, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3] Given its properties and the classification of similar compounds like 4-Chloro-m-cresol (RCRA Code U039), it is likely to fall under a similar hazardous waste category.[3]
-
Segregation: Chlorinated hazardous waste must be segregated from non-chlorinated waste streams to ensure proper disposal treatment.[7]
-
Containment: Collect waste in a designated, properly labeled, sealed, and chemically compatible container. Store the waste container in a secondary containment bin in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[2][3]
References
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- Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
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Introduction: Situating 5-Chloro-3-methylcatechol in Environmental Microbiology
An In-Depth Technical Guide to the Microbial Metabolism of 5-Chloro-3-methylcatechol
Chlorinated aromatic compounds represent a significant class of persistent environmental pollutants, primarily introduced into the ecosystem through industrial activities such as the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Among these, chloromethylphenols (CMPs) are particularly noteworthy for their use in herbicides and as wood preservatives.[1] The microbial degradation of these contaminants is a cornerstone of natural attenuation and a focal point for bioremediation strategies. This compound emerges not as a primary pollutant, but as a critical metabolic intermediate in the breakdown of CMPs, such as 4-chloro-2-methylphenol (4C2MP).[1] Understanding the metabolic fate of this compound is, therefore, essential for comprehending the complete mineralization pathway of its parent compounds and for developing effective, eco-friendly methods to remove these toxins from the environment.[1][2] This guide provides a detailed examination of the biochemical and genetic mechanisms governing the microbial metabolism of this key intermediate.
Core Metabolic Pathways for this compound Degradation
The microbial strategy for metabolizing this compound is dictated by the availability of oxygen. Aerobic and anaerobic pathways differ fundamentally in their initial approach to destabilizing the aromatic ring.
Aerobic Degradation: The Modified Ortho-Cleavage Pathway
Under aerobic conditions, the predominant route for the degradation of this compound is a modified ortho-cleavage (or intradiol cleavage) pathway. This pathway systematically breaks down the catechol ring and channels the resulting intermediates into central metabolism.
The degradation begins with the hydroxylation of a precursor like 4-chloro-2-methylphenol to form this compound.[1] The core pathway then proceeds as follows:
-
Ring Fission: The aromatic ring of this compound is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase . This intradiol cleavage results in the formation of 4-chloro-2-methyl-cis,cis-muconate.[1]
-
Cycloisomerization and Dehalogenation: The resulting chloromuconate is acted upon by chloromuconate cycloisomerase . This enzyme catalyzes the conversion of the linear muconate into a cyclic compound, cis-dienelactone, releasing the chlorine atom as a chloride ion in the process.[1]
-
Hydrolysis: The cis-dienelactone is then hydrolyzed by dienelactone hydrolase to form maleylacetate.
-
Reduction: Finally, maleylacetate reductase reduces maleylacetate to 3-oxoadipate (also known as β-ketoadipate), which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization.[1][3]
This sequence of reactions, particularly the initial ortho-cleavage, is a well-established mechanism for the productive degradation of many chlorocatechols.[1]
A Note on the Meta-Cleavage Pathway
While the ortho-cleavage pathway is productive for this compound, it is crucial to understand why the alternative meta-cleavage (extradiol) pathway is often a metabolic dead-end for similar compounds. Meta-cleavage of 3-substituted chlorocatechols typically produces a reactive acylchloride.[4][5] This intermediate can covalently bind to and inactivate the ring-cleaving enzyme, catechol 2,3-dioxygenase, acting as a suicide substrate.[5] However, some specialized bacteria, like Pseudomonas putida GJ31, possess a novel catechol 2,3-dioxygenase that is resistant to this inactivation and can productively metabolize 3-chlorocatechol via a meta pathway.[4][5] This highlights the enzymatic specificity required to overcome the challenges posed by halogenated substrates.
Genetic Organization and Regulation
The enzymes responsible for the modified ortho-cleavage pathway are typically encoded in gene clusters. In bacteria such as Pseudomonas reinekei MT1, the ccaBARCD gene cluster governs chlorocatechol degradation.[1]
-
ccaA encodes catechol-1,2-dioxygenase.
-
ccaB encodes (chloro)muconate cycloisomerase.
-
ccaC encodes trans-dienelactone hydrolase.
-
ccaD encodes maleylacetate reductase.
The expression of these genes is tightly controlled by regulatory proteins. The cluster often includes a gene like ccaR, a putative regulator from the IclR family, which ensures that the catabolic enzymes are synthesized only when the target substrate is present.[1][6]
Anaerobic Degradation: Reductive Dechlorination
In the absence of oxygen, microbial degradation proceeds through a different initial strategy: reductive dehalogenation.[7] This process involves the enzymatic removal of chlorine atoms from the aromatic ring and their replacement with hydrogen atoms.[1][2] This initial dechlorination step is critical because it reduces the toxicity and recalcitrance of the molecule, often converting highly chlorinated phenols into less chlorinated forms that can be more easily mineralized, sometimes by subsequent aerobic processes.[1] For instance, tetrachlorocatechol can be sequentially dechlorinated to trichlorocatechol and then dichlorocatechol by anaerobic consortia.[7]
Key Microbial Players
Several bacterial genera have been identified as capable of degrading chlorophenols and their derivatives, channeling them through chlorocatechol intermediates. Pseudomonas species are frequently cited for their metabolic versatility and are known to degrade these compounds.[1][8][9] For example, a strain of Pseudomonas was shown to metabolize 4-chloro-2-methylphenoxyacetate via a this compound intermediate.[9] Other implicated genera include Alcaligenes and Burkholderia, which also possess robust pathways for aromatic compound degradation.[9][10]
Experimental Methodologies for Studying Metabolism
Investigating the microbial metabolism of this compound requires a multi-faceted approach combining microbiology, analytical chemistry, and molecular biology.
Protocol 1: Isolation of Degrading Microorganisms by Enrichment Culture
This protocol aims to isolate bacteria capable of using a target compound as a sole source of carbon and energy from an environmental sample.
Methodology:
-
Sample Collection: Collect soil or water from a site with a history of contamination with chlorophenols or herbicides.
-
Enrichment Medium: Prepare a minimal salts medium (MSM) with no carbon source. Add the precursor compound (e.g., 4-chloro-2-methylphenol) at a concentration of 50-100 mg/L.
-
Inoculation and Incubation: Inoculate a flask containing the enrichment medium with 1-5 g of the environmental sample. Incubate at room temperature (25-30°C) on a shaker for 1-2 weeks.[11]
-
Serial Transfer: Transfer a small aliquot (e.g., 1% v/v) of the culture to a fresh flask of the same medium. Repeat this transfer 3-5 times to select for well-adapted microorganisms.
-
Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing the target compound. Individual colonies that appear represent potential degraders and can be purified by re-streaking.[11]
Protocol 2: Analysis of Metabolites by HPLC-MS
This workflow is designed to identify and quantify the disappearance of the parent compound and the transient appearance of intermediates like this compound.
Protocol 3: Assay for Catechol 1,2-Dioxygenase Activity
This spectrophotometric assay measures the activity of the key ring-cleavage enzyme by monitoring the formation of the product.
Methodology:
-
Cell-Free Extract Preparation: Grow the isolated bacterial strain in medium induced with the substrate. Harvest cells by centrifugation, wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.5), and lyse them using sonication or a French press. Centrifuge the lysate at high speed to obtain a clear cell-free extract.
-
Assay Mixture: In a quartz cuvette, combine the cell-free extract with a buffered solution of this compound.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at the wavelength corresponding to the product, 4-chloro-2-methyl-cis,cis-muconate (typically around 260 nm).
-
Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of activity is often defined as the amount of enzyme that forms 1 µmol of product per minute.
Data Presentation: Degradation Kinetics
Quantitative data from degradation experiments can be summarized to compare the efficacy of different microbial isolates or conditions.
| Microbial Strain | Substrate (50 mg/L) | Degradation Rate (mg/L/hr) | Max. Catechol 1,2-Dioxygenase Activity (U/mg protein) |
| Strain A | This compound | 4.5 ± 0.3 | 0.85 ± 0.07 |
| Strain B | This compound | 2.1 ± 0.2 | 0.31 ± 0.04 |
| Consortium X | This compound | 5.2 ± 0.4 | 1.12 ± 0.09 |
Conclusion and Future Perspectives
This compound is a pivotal intermediate in the microbial food web that processes chlorinated aromatic pollutants. Its degradation is predominantly facilitated by the modified ortho-cleavage pathway, a highly evolved and efficient system for ring fission and dehalogenation. The genetic and enzymatic bases for this pathway are well-characterized in several bacterial genera, providing a solid foundation for applications in bioremediation.
Future research should focus on several key areas. First, exploring diverse and extreme environments may lead to the discovery of novel microorganisms with enhanced or unique degradation capabilities. Second, protein engineering of key enzymes like catechol 1,2-dioxygenase could improve their stability, substrate range, and catalytic efficiency. Finally, applying metagenomic and metatranscriptomic approaches to contaminated sites can provide a system-level view of how microbial communities respond to and metabolize these pollutants in their natural context, paving the way for more predictable and robust bioremediation technologies.
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Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Journal of Environmental Protection, 5, 474-490. [Link]
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Allard, A. S., Hynning, P. Å., Lindgren, C., Remberger, M., & Neilson, A. H. (1991). Dechlorination of chlorocatechols by stable enrichment cultures of anaerobic bacteria. Applied and Environmental Microbiology, 57(1), 77-83. [Link]
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Dobslaw, D., & Engesser, K. H. (2014). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. Biodegradation, 25(6), 849-863. [Link]
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Haigler, B. E., & Spain, J. C. (1993). Biodegradation of mixtures of substituted benzenes by Pseudomonas sp. strain JS150. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link]
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van der Meer, J. R., van Neerven, A. R., de Vries, E. J., de Vos, W. M., & Zehnder, A. J. (1991). Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene. Journal of Bacteriology, 173(2), 7077-7083. [Link]
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Wang, Y., Chen, S., Xu, M., & Wu, W. (2014). Synthesis of intracellular polyhydroxyalkanoates (PHA) from mixed phenolic substrates in an acclimated consortium and the mechanism. Journal of Hazardous Materials, 274, 187-194. [Link]
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Hickey, W. J., & Focht, D. D. (1990). Simultaneous metabolism of chloro- and methyl-aromatic compounds by selected bacterial strains. Applied and Environmental Microbiology, 56(12), 3842-3850. [Link]
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Tropel, D., & van der Meer, J. R. (2004). Bacterial transcriptional regulators for degradation pathways of aromatic compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500. [Link]
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Zeyaullah, M., Atif, M., & Islam, B. (2009). Biodegradation of catechols by micro-organisms - A short review. African Journal of Biotechnology, 8(13). [Link]
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Feist, C. F., & Hegeman, G. D. (1974). Role of catechol and the methylcatechols as inducers of aromatic metabolism in Pseudomonas putida. Journal of Bacteriology, 117(3), 1153-1157. [Link]
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Mars, A. E., Kasberg, T., Kaschabek, S. R., van Agteren, M. H., Janssen, D. B., & Reineke, W. (1997). Degradation of chloroaromatics: purification and characterization of a novel type of chlorocatechol 2,3-dioxygenase of Pseudomonas putida GJ31. Journal of Bacteriology, 179(14), 4530-4537. [Link]
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Li, D., He, J., Li, S., & Zhang, J. (2023). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology, 89(11), e01134-23. [Link]
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Jayasinghe, C., Imtiaj, A., Lee, G. W., Im, K. H., Hur, H., Lee, M. W., ... & Lee, T. S. (2008). Degradation of three aromatic dyes by white rot fungi and the production of ligninolytic enzymes. Mycobiology, 36(3), 166-172. [Link]
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Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation of chlorophenols and their derivatives. Environmental Science and Pollution Research, 21(16), 9579-9597. [Link]
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Rekdal, V. M., Bernadino, P. N., Luescher, M. U., Kiamehr, S., Le, C., Bisanz, J. E., ... & Balskus, E. P. (2020). A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols. eLife, 9, e50845. [Link]
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Pettigrew, C. A., Haigler, B. E., & Spain, J. C. (1991). Simultaneous biodegradation of chlorobenzene and toluene by a Pseudomonas strain. Applied and Environmental Microbiology, 57(1), 157-162. [Link]
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Lyagin, I., & Efremenko, E. (2019). Enzymes for detoxification of various mycotoxins: origins and mechanisms of catalytic action. Molecules, 24(13), 2362. [Link]
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Vanti, G., Lopedota, A., Mandoli, C., Cerra, S., D'Amico, F., La Marca, M., ... & Pompa, P. P. (2022). Gold nanozymes for efficient degradation of organic dye pollutants: outperforming natural enzymes. Nanoscale, 14(1), 169-180. [Link]
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Shaskina, E. N., & Koroleva, O. V. (2004). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Process Biochemistry, 39(12), 1995-2001. [Link]
-
Bess, E. N., Bisanz, J. E., Yarza, F., Bustion, A., Rich, B. E., Li, X., ... & Balskus, E. P. (2022). Enantiocomplementary gut bacterial enzymes metabolize dietary polyphenols. Nature, 601(7894), 626-631. [Link]
-
Saber, D. L., & Crawford, R. L. (1985). Isolation and characterization of Flavobacterium strains that degrade pentachlorophenol. Applied and Environmental Microbiology, 50(6), 1512-1518. [Link]
-
Rekdal, V. M., Bernadino, P. N., Luescher, M. U., Kiamehr, S., Le, C., Bisanz, J. E., ... & Balskus, E. P. (2020). A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols. eLife, 9, e50845. [Link]
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Nett, M., Ikeda, H., & Moore, B. S. (2009). Genomic basis for natural product biosynthetic diversity in the actinomycetes. Natural Product Reports, 26(11), 1362-1384. [Link]
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Arutchelvan, V., Kanakasabai, V., Elangovan, R., Nagarajan, S., & Muralikrishnan, V. (2005). Degradation of phenol via meta cleavage pathway by Pseudomonas fluorescens PU1. Journal of Environmental Sciences, 17(5), 820-824. [Link]
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Methodological & Application
Analytical methods for detecting 5-Chloro-3-methylcatechol
An Application Note and Protocol for the Analytical Determination of 5-Chloro-3-methylcatechol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the detection and quantification of this compound (5-C-3-MC), a chlorinated aromatic compound of interest in environmental monitoring, drug development, and industrial chemistry. As a potential metabolite or degradation product, its accurate measurement is critical.[1][2] This document outlines two primary, robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and quality control professionals, offering step-by-step instructions from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodologies effectively.
Introduction and Analyte Overview
This compound is a substituted catechol, a class of aromatic diols.[3] Its presence can arise from various sources, including the breakdown of more complex chlorinated compounds or as a byproduct in chemical synthesis.[4] Given its phenolic structure, there is a regulatory and safety-based need to monitor its presence, as phenolic compounds can exhibit biological activity and environmental toxicity.[3] Accurate and sensitive analytical methods are therefore essential for ensuring product quality, safety, and environmental compliance.
This guide provides the foundational principles and validated protocols for two orthogonal analytical techniques, ensuring high confidence in analytical results.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | [3] |
| Molecular Weight | 158.58 g/mol | [3] |
| Appearance | Solid (presumed) | [5] |
| Melting Point | ~65-69 °C (for 3-methylcatechol) | [6] |
| Boiling Point | ~241-251 °C (for 3-methylcatechol) | [5][6] |
| Structure | Catechol with methyl and chlorine substituents | [3] |
Note: Some physical properties are extrapolated from the parent compound, 3-methylcatechol, due to limited data on the chlorinated derivative.
General Analytical Workflow
A successful analysis follows a structured pathway from sample receipt to final data reporting. This workflow ensures reproducibility and minimizes sources of error.
Caption: General workflow for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. For 5-C-3-MC, a reversed-phase method is ideal, as it separates moderately polar analytes without the need for chemical derivatization.[7]
Principle of the Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water and acetonitrile). 5-C-3-MC, being moderately polar, will be retained on the column and will elute at a characteristic retention time based on the specific conditions. Detection is achieved via UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophore of the benzene ring.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or PDA Detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC Grade or Ultrapure).
-
Formic Acid (optional, for pH adjustment).
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Degas both mobile phases using sonication or vacuum filtration. The addition of acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape.[8]
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the 5-C-3-MC reference standard in methanol.
-
Perform serial dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol).
-
If the sample is in a complex matrix (e.g., water, soil), perform a liquid-liquid or solid-phase extraction (see Section 5).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-1 min: 30% B; 1-10 min: 30% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 30% B; 13-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
-
Data Analysis:
-
Identify the 5-C-3-MC peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of 5-C-3-MC in the sample using the regression equation from the calibration curve.
-
Caption: Step-by-step workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis or for samples in complex matrices. The mass spectrometer provides definitive identification based on the analyte's mass spectrum.
Principle of the Method
GC separates volatile compounds in a gaseous mobile phase. Catechols, with their polar hydroxyl groups, are not sufficiently volatile for direct GC analysis.[9] Therefore, a chemical derivatization step is mandatory. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[10] This process dramatically increases volatility and thermal stability, enabling the compound to traverse the GC column. The separated TMS-derivative is then ionized and fragmented in the mass spectrometer, producing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometric Detector (e.g., Quadrupole).
-
Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
Reagents:
-
Solvent for extraction (e.g., Methylene Chloride or Ethyl Acetate, GC grade).
-
Derivatizing Agent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Pyridine or Acetonitrile (Anhydrous, as derivatization solvent).
-
Helium or Hydrogen (High Purity, as carrier gas).
-
This compound reference standard.
Procedure:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 5-C-3-MC in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution.
-
-
Sample Preparation & Derivatization:
-
Extract the analyte from the sample matrix (see Section 5).
-
Transfer a known volume (e.g., 100 µL) of the extract or standard solution to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will consume the derivatizing reagent.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[10]
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)[7] |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 450 m/z |
-
Data Analysis:
-
Identify the derivatized 5-C-3-MC peak by its retention time and characteristic mass spectrum. Key ions to monitor would include the molecular ion (M+) of the di-TMS derivative and major fragment ions.
-
For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Generate a calibration curve and quantify the analyte as described for the HPLC method.
-
Caption: Step-by-step workflow for GC-MS analysis including derivatization.
Comparative Overview and Method Selection
The choice between HPLC and GC-MS depends on the specific analytical requirements.
| Parameter | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Derivatization | Not required | Mandatory (Silylation) |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic + Mass Spec) |
| Sensitivity (LOD) | ~0.01 - 0.1 µg/mL | <0.1 µg/mL (SIM mode) |
| Throughput | Higher (no derivatization) | Lower (includes derivatization step) |
| Confirmation | Tentative (Retention Time) | Definitive (Mass Spectrum) |
| Best For | Routine QC, higher concentrations | Trace analysis, complex matrices, impurity identification |
Performance data is based on typical values for similar phenolic compounds.[7]
Sample Preparation for Complex Matrices
Effective sample preparation is crucial for accurate results and longevity of the analytical instrumentation. The goal is to isolate the analyte from interfering matrix components.
Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
Adjust the pH of the water sample (e.g., 50 mL) to <2 with hydrochloric acid to ensure the analyte is in its neutral, non-ionized form.
-
Transfer the sample to a separatory funnel.
-
Add 25 mL of a water-immiscible organic solvent (e.g., methylene chloride or ethyl acetate).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh portions of the organic solvent.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL for analysis.
References
-
Ndayambaje, G., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12).
-
PubChem. (n.d.). 5-Chloro-3-methyl-1,2-benzenediol. National Center for Biotechnology Information.
-
Kusters, E., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.
-
Al-Ghamdi, A., et al. (2015). A Novel Method for Determination of Derivative Amine and Bethanechol in Pharmaceutical Formulations by using Ion Chromatography. International Journal of Advanced Research, 3(5), 731-737.
-
Agilent Technologies. (n.d.). GC and GC/MS Columns and Supplies. Agilent.
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CymitQuimica. (n.d.). This compound. CymitQuimica Product Page.
-
The Good Scents Company. (n.d.). 3-methyl catechol. The Good Scents Company Information System.
-
Ndayambaje, G., et al. (2013). GC-MS and ESI-MS detection of catechol. ResearchGate.
-
BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. BenchChem.
-
Milestone Srl. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube.
-
Protocols.io. (2024). Sample Preparation for Elemental Analysis. protocols.io.
-
SIELC Technologies. (n.d.). HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column. SIELC.
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Melo, S. R., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 68(3), 221-235.
-
Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(1).
-
Hazrah, A. S., et al. (2022). The 3-methylcatechol-(H2O)n=1−4 complexes: studying microsolvation using broadband rotational spectroscopy. IDEALS.
-
PubChem. (n.d.). 3-Methylcatechol. National Center for Biotechnology Information.
-
Hudson, S., et al. (2013). A validated GC-MS method for the analysis of 19 piperazine analogues in street samples of piperazines. Analytical Methods, 5(21), 6061-6067.
-
Barbero, A. M., et al. (2010). A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX. CDC Stacks.
-
Waters Corporation. (n.d.). Consumer Products Testing Application Notebook. Waters.
-
Denton, J. R., et al. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(4).
-
Sigma-Aldrich. (n.d.). 3-Methylcatechol Product Page. Sigma-Aldrich.
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Authored by a Senior Application Scientist
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-3-methylcatechol
This document provides a comprehensive guide to the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology herein is designed for researchers, quality control analysts, and drug development professionals who require a robust, accurate, and precise method for the determination of this compound. The narrative explains the rationale behind instrumental and chemical choices, and the protocol is structured to ensure self-validating, trustworthy results in line with established regulatory standards.
Introduction and Significance
This compound is a chlorinated aromatic compound belonging to the catechol family.[1] Its presence can be significant as a metabolite in the biodegradation of certain herbicides and industrial pollutants, or as an intermediate in various chemical syntheses. Accurate quantification is therefore critical for environmental monitoring, process optimization in manufacturing, and toxicological assessment.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying non-volatile and thermally sensitive compounds like phenolic derivatives.[2][3] The reversed-phase mode (RP-HPLC), in particular, is exceptionally well-suited for separating moderately polar compounds such as this compound from various sample matrices.[4][5] This application note details a validated RP-HPLC method coupled with a Diode Array Detector (DAD) that ensures high specificity and sensitivity.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [1] |
| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diol | [6] |
| CAS Number | 31934-88-0 | [1] |
Principle of the Chromatographic Method
This method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.
-
Stationary Phase: A non-polar, octadecylsilane (C18) bonded silica column is used. The hydrophobic C18 chains provide the surface for the separation. This compound, being a moderately polar molecule, will exhibit retention on this column.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of acidified water and an organic modifier (acetonitrile), is used to elute the analyte. By adjusting the ratio of the organic modifier, the retention time of the analyte can be precisely controlled. The inclusion of an acid (e.g., phosphoric acid) is crucial; it suppresses the ionization of the phenolic hydroxyl groups, resulting in a single, well-defined chromatographic peak with improved symmetry and reproducibility.[7]
-
Detection: A Diode Array Detector (DAD) is employed for detection. This allows for the simultaneous acquisition of absorbance data across a range of wavelengths. It not only quantifies the analyte at its wavelength of maximum absorbance (λmax) for optimal sensitivity but also provides spectral data that can confirm peak purity and identity. Phenolic compounds typically exhibit strong absorbance in the UV range, around 280 nm.[2][8]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis.
Materials and Reagents
-
Analyte Standard: this compound, reference grade (purity ≥98%)
-
Solvents: HPLC-grade acetonitrile and methanol
-
Water: Deionized water, filtered through a 0.22 µm membrane
-
Acid: Phosphoric acid (H₃PO₄), 85%, analytical grade
-
Filters: 0.45 µm PTFE syringe filters for sample clarification
Instrumentation
A standard HPLC system equipped with the following is required:
-
Binary or Quaternary Solvent Delivery Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
Chromatography Data System (CDS) for data acquisition and processing
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly (0.1% H₃PO₄ in water).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase mixture used as the initial chromatographic condition.
Sample Preparation
The sample preparation will depend on the matrix. For a solid sample, a general procedure is as follows:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add methanol to dissolve the sample, using sonication if necessary.
-
Dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
HPLC Operating Conditions
The following parameters provide a robust starting point for the analysis.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, highly versatile column for reversed-phase separation of phenolic compounds.[3][5] |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidified water ensures reproducible retention by suppressing analyte ionization. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 0-15 min: 40% to 70% B15-17 min: 70% to 40% B17-22 min: 40% B (Re-equilibration) | A gradient elution ensures that the analyte is eluted with a good peak shape while also cleaning the column of more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures stable retention times and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with peak shape. |
| Detection | DAD, 280 nm | 280 nm is a common wavelength for phenolic compounds.[8] The DAD should be set to scan from 200-400 nm to confirm the λmax and assess peak purity. |
Analytical Workflow Diagram
The overall process from sample preparation to final result is illustrated below.
Caption: Experimental workflow for HPLC analysis.
Method Validation Protocol
To ensure the reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The following parameters are critical.
Validation Parameters
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (matrix without analyte) and a placebo, showing no interfering peaks at the retention time of this compound. Peak purity analysis using the DAD spectral data should also be performed.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed. The calibration curve is generated by plotting the peak area against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the results to the true value. This is determined by performing spike-recovery studies. A known amount of analyte is added to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day to assess the variation. The results for both are expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. Often determined as a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined as a signal-to-noise ratio (S/N) of 10:1.
-
Acceptance Criteria Summary
The following table summarizes typical acceptance criteria for a validated method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | S/N Ratio ≥ 3 |
| LOQ | S/N Ratio ≥ 10 |
Logical Relationship of Validation Parameters
Caption: ICH Q2(R1) validation parameter relationships.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound. The protocol is built on established chromatographic principles for phenolic compounds and incorporates a systematic validation approach compliant with ICH guidelines. By adhering to this detailed methodology, laboratories can achieve reliable, accurate, and reproducible results, ensuring data integrity for research, regulatory submissions, and quality control.
References
-
University of Georgia. (n.d.). Development of a reversed-phase high performance chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES. Retrieved from [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Sádecká, J., & Polonský, J. (2009). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Barros, L., et al. (2012). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science. Retrieved from [Link]
-
Papoti, V. T., & Tsimogiannis, D. I. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-1,2-benzenediol. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H7ClO2). Retrieved from [Link]
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- 2. redalyc.org [redalyc.org]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
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- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
Application Note: Quantitative Analysis of 5-Chloro-3-methylcatechol using Gas Chromatography-Mass Spectrometry (GC/MS)
Abstract
This application note presents a robust and detailed protocol for the identification and quantification of 5-Chloro-3-methylcatechol using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is a halogenated aromatic compound of environmental and toxicological interest. Due to its polarity and low volatility, direct GC analysis is challenging. This guide details a comprehensive workflow, including sample extraction, a critical derivatization step to enhance analyte volatility, and optimized GC/MS parameters. The methodology is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and reproducible analytical approach for chlorocatechols.
Principle and Strategy: Overcoming Analytical Hurdles
The analysis of polar compounds like catechols by Gas Chromatography (GC) is fundamentally challenging due to their low volatility and propensity for thermal degradation in the hot injector port and column. The two hydroxyl groups on the catechol ring lead to strong intermolecular hydrogen bonding, significantly raising the boiling point and causing poor chromatographic peak shape.
To overcome these issues, a derivatization step is essential. This process chemically modifies the analyte to make it more suitable for GC analysis. The core strategy employed here is silylation , a widely used and highly effective technique for compounds with active hydrogen atoms, such as those in hydroxyl groups[1][2].
The Causality Behind Silylation: We employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This powerful silylating mixture replaces the active protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.
The key benefits of this transformation are:
-
Increased Volatility: The replacement of polar -OH groups with bulky, non-polar -OSi(CH3)3 groups disrupts intermolecular hydrogen bonding, significantly lowering the boiling point and allowing the analyte to readily transition into the gas phase.
-
Enhanced Thermal Stability: The resulting di-TMS ether is more stable at the high temperatures used in the GC injector and column, preventing on-column degradation and ensuring accurate quantification.
-
Improved Chromatographic Performance: The reduced polarity leads to more symmetrical (Gaussian) peak shapes and improved resolution from other components in the sample matrix[1].
-
Characteristic Mass Spectrum: The TMS derivative yields a predictable and unique mass spectrum under Electron Ionization (EI), with characteristic fragments that aid in confident identification.
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (C₇H₇ClO₂, MW: 158.58 g/mol )[3].
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM) (All HPLC or GC-grade).
-
Derivatization Reagent: BSTFA + TMCS (99:1, v/v).
-
Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., a deuterated analog or a structurally similar compound not present in the sample, such as 4,5-Dichlorocatechol.
-
Reagents for Extraction: Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Apparatus: Glassware (vials, flasks, pipettes), vortex mixer, centrifuge, nitrogen evaporator.
Workflow Overview
The entire analytical process is a sequential workflow designed to isolate, prepare, and analyze the target compound with high fidelity.
Caption: High-level workflow for the GC/MS analysis of this compound.
Step-by-Step Sample Preparation (Aqueous Matrix)
This protocol is a general template for extracting chlorocatechols from a water sample and must be validated for each specific matrix.
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container. If quantification is desired, spike with an appropriate internal standard at this stage.
-
Acidification: Adjust the sample pH to ~2 using 6M HCl. This ensures the catechol hydroxyl groups are protonated, making the analyte less water-soluble and more amenable to extraction into an organic solvent.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction twice more with fresh 30 mL aliquots of ethyl acetate.
-
Pool the three organic extracts.
-
-
Drying and Concentration:
-
Pass the pooled organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a warm water bath (~40°C). Do not evaporate to complete dryness.
-
Step-by-Step Derivatization Protocol
This procedure must be performed in a moisture-free environment, as silylation reagents are highly reactive with water.
-
Solvent Exchange: Add 1 mL of Hexane or Dichloromethane to the concentrated extract and further evaporate to ~100 µL. This ensures the removal of any residual protic solvent (like ethyl acetate) which could consume the derivatizing reagent.
-
Reagent Addition: To the final 100 µL extract in a 2 mL GC vial, add 100 µL of BSTFA + TMCS (99:1).
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization of both hydroxyl groups.
-
Analysis: After cooling to room temperature, the sample is ready for GC/MS injection.
The chemical transformation at the core of this protocol is illustrated below.
Caption: Silylation of this compound to its di-TMS derivative.
GC/MS Instrumentation and Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument in use. A standard single quadrupole or triple quadrupole GC/MS system is suitable[4][5].
| GC Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Splitless mode (1 min) for trace analysis to maximize analyte transfer to the column. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal breakdown[5]. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. Flow rate of 1.0-1.2 mL/min is typical. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar (5%-phenyl)-methylpolysiloxane phase ideal for separating the derivatized non-polar analyte[4]. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 200°C, ramp 25°C/min to 300°C (hold 5 min) | The initial hold focuses analytes at the column head. The ramps provide separation, and the final hold ensures the column is clean for the next run. |
| MS Parameter | Setting | Rationale |
| MS System | Agilent 7000D or equivalent | Provides necessary sensitivity and mass accuracy. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for creating stable and comparable mass spectra[5]. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan: m/z 50-550 | For qualitative identification and spectral confirmation. |
| SIM (Selected Ion Monitoring): See Table 3 | For quantitative analysis, providing significantly higher sensitivity and selectivity. | |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Expected Results
Mass Spectrum and Fragmentation
The EI mass spectrum of the di-TMS derivative of this compound is expected to show a distinct molecular ion peak (M⁺) and several characteristic fragment ions. The presence of a chlorine atom will result in isotopic patterns (M, M+2) for chlorine-containing fragments, with an intensity ratio of approximately 3:1.
| Expected Ion (m/z) | Identity | Significance |
| 302 / 304 | [M]⁺ | Molecular Ion. Confirms the identity and molecular weight of the di-TMS derivative. |
| 287 / 289 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TMS moiety. A very common and often abundant fragment. |
| 209 / 211 | [M-93]⁺ | Loss of a trimethylsiloxy group (-OSi(CH₃)₃). |
| 147 | [(CH₃)₂Si=O⁺Si(CH₃)₃] | A characteristic fragment resulting from rearrangement, often seen in silylated diols[1]. |
| 73 | [Si(CH₃)₃]⁺ | Base Peak. The trimethylsilyl cation is extremely stable and typically the most abundant ion in the spectrum of TMS derivatives[1]. |
Method Validation and Quality Control
For quantitative applications, a full method validation should be performed.
-
Calibration: A multi-point calibration curve should be prepared using standards that have undergone the entire extraction and derivatization process. Linearity is typically demonstrated with a correlation coefficient (r²) > 0.995[6].
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected. Can be estimated at a signal-to-noise ratio of 3:1[7].
-
Blanks: A method blank (reagents only) should be run with each batch to check for contamination from solvents, reagents, or glassware[1].
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC/MS. The central strategy of silylation derivatization with BSTFA/TMCS effectively addresses the inherent challenges of analyzing polar catechols, enabling robust, sensitive, and reproducible results. The detailed step-by-step procedures for sample preparation and the optimized instrument parameters serve as a reliable foundation for researchers in environmental monitoring, toxicology, and related fields.
References
-
GC-MS and ESI-MS detection of catechol. (2013). International Journal of Education and Research. [Link]
-
Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. (2009). ResearchGate. [Link]
-
Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids by gas chromatography-mass spectrometry. (1986). PubMed. [Link]
-
On-Fiber Derivatization of SPME Extracts of Phenol, Hydroquinone and Catechol with GC-MS Detection. (2007). ResearchGate. [Link]
-
(PDF) GC-MS and ESI-MS detection of catechol. (2013). ResearchGate. [Link]
-
5-Chloro-3-methyl-1,2-benzenediol. PubChem. [Link]
-
Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. (2018). Springer Nature Experiments. [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
-
Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2021). PubMed Central. [Link]
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Introduction: The Unseen Consequences of Water Disinfection
An in-depth guide for researchers, scientists, and drug development professionals on the characterization and management of 5-Chloro-3-methylcatechol, a significant byproduct of water chlorination processes.
For over a century, chlorination has been a cornerstone of public health, dramatically reducing the incidence of waterborne diseases by effectively eliminating harmful microorganisms.[1] This process, while immensely beneficial, is not without its complexities. Chlorine is a highly reactive element that, in addition to neutralizing pathogens, interacts with naturally occurring organic matter (NOM) present in water sources.[1][2] These reactions lead to the formation of a diverse array of chemical compounds known as disinfection byproducts (DBPs).[2][3]
While many DBPs are harmless, some, including trihalomethanes (THMs) and haloacetic acids (HAAs), have been identified as potential health risks, with studies suggesting links to liver, kidney, or central nervous system problems, and an increased risk of cancer with long-term exposure.[1][3][4] Among the hundreds of identified DBPs, chlorinated phenolic compounds represent a class of particular concern due to their environmental persistence and potential toxicity.[5]
This application note focuses on a specific, yet important, member of this class: This compound . This compound emerges from the chlorination of water containing specific organic precursors, such as cresols and other substituted phenols, which are common constituents of NOM. Understanding the formation, detection, and toxicological relevance of this compound is crucial for ensuring the continued safety of our drinking water and for developing advanced water treatment strategies.
Physicochemical Characteristics
This compound is a chlorocatechol, a class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups, a chlorine atom, and a methyl group.[6] Its specific structure dictates its chemical behavior, environmental fate, and analytical detectability.
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diol | [6] |
| Molecular Formula | C₇H₇ClO₂ | [6] |
| Molecular Weight | 158.58 g/mol | [6] |
| CAS Number | 31934-88-0 | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 65-68 °C | |
| Boiling Point | 241 °C | [7] |
| Topological Polar Surface Area | 40.5 Ų | [6] |
Formation During Chlorination: A Mechanistic Overview
The formation of this compound is a direct consequence of the electrophilic aromatic substitution reaction between chlorine (typically from hypochlorous acid, HOCl, the active species in water chlorination) and precursor molecules like 3-methylcatechol. The presence of hydroxyl groups on the aromatic ring activates it towards electrophilic attack, making this reaction favorable under typical water treatment conditions.
Several factors influence the rate and extent of its formation:
-
Precursor Concentration : Higher concentrations of 3-methylcatechol or related phenolic compounds in the source water will lead to greater formation of this compound.
-
Chlorine Dose : Increased chlorine application can drive the reaction forward, potentially leading to higher concentrations of this DBP.[2]
-
pH : The pH of the water affects the speciation of chlorine and the reactivity of the phenolic precursors, thereby influencing the reaction kinetics.[2]
-
Temperature and Reaction Time : As with most chemical reactions, higher temperatures and longer contact times between chlorine and the precursors can increase the yield of this compound.
Toxicological Significance and Health Implications
While specific toxicological data for this compound is limited, the broader class of chlorophenols is recognized for its potential adverse health effects.[5] Exposure to chlorophenols has been associated with various health issues, and they are often classified as environmental pollutants.[5] The U.S. Environmental Protection Agency (EPA) has established maximum contaminant levels (MCLs) for major DBP classes like TTHMs and HAA5s due to concerns about their potential to cause problems with the liver, kidneys, or central nervous system and an increased risk of cancer over many years.[1]
Based on its chemical structure, this compound is flagged with several hazard classifications under the Globally Harmonized System (GHS).
| Hazard Statement | Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, oral | [6] |
| H312: Harmful in contact with skin | Acute toxicity, dermal | [6] |
| H315: Causes skin irritation | Skin corrosion/irritation | [6] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | [6] |
| H332: Harmful if inhaled | Acute toxicity, inhalation | [6] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure | [6] |
These classifications underscore the importance of accurately monitoring its presence in drinking water and minimizing human exposure.
Analytical Protocols for Detection and Quantification
The reliable detection and quantification of this compound in complex aqueous matrices require sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its excellent separation efficiency and definitive identification capabilities.
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
Objective: To isolate and concentrate this compound from a water sample, removing interfering matrix components.
Materials:
-
SPE Cartridges: C18 or Polystyrene-divinylbenzene (PS-DVB) based, 500 mg, 6 mL
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water, acidified to pH 2 with HCl
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of Dichloromethane through the SPE cartridge.
-
Pass 5 mL of Methanol through the cartridge.
-
Pass 5 mL of acidified deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Collect a 1 L water sample and acidify to pH 2 with concentrated HCl.
-
Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove residual salts and polar interferences.
-
-
Cartridge Drying:
-
Dry the cartridge by drawing a vacuum through it for at least 30 minutes to remove all residual water.
-
-
Analyte Elution:
-
Place a collection vial under the cartridge.
-
Slowly pass 5-10 mL of Dichloromethane through the cartridge to elute the retained analytes.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound in the prepared sample extract.
Instrumentation & Reagents:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium (99.999% purity)
-
This compound analytical standard
-
Dichloromethane (GC grade)
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation of phenolic compounds from other extractables. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification | Full scan allows for identification against spectral libraries. SIM mode increases sensitivity and selectivity for target ions. |
| SIM Ions (Target/Qualifiers) | m/z 158 (M+), 143, 115 | Target the molecular ion (m/z 158) for quantification and characteristic fragment ions for confirmation. |
Procedure:
-
Calibration: Prepare a series of calibration standards of this compound in dichloromethane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Analyze each standard to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the concentrated sample extract into the GC-MS.
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard.
-
Quantify the concentration in the extract using the calibration curve.
-
Calculate the final concentration in the original water sample, accounting for the initial sample volume and final extract volume.
-
Mitigation and Degradation
Managing the presence of this compound in drinking water involves two primary approaches: preventing its formation and promoting its degradation.
-
Formation Prevention: The most effective strategy is to remove precursor organic molecules from the source water before chlorination. Techniques like enhanced coagulation, activated carbon adsorption, and membrane filtration can significantly reduce the NOM load. Optimizing the chlorination process itself, by adjusting the chlorine dose and contact time, can also help minimize DBP formation.[2]
-
Degradation: Research into the biodegradation of chlorinated aromatic compounds has shown that certain microorganisms are capable of breaking down these persistent pollutants.[8][9] For instance, some bacterial strains utilize dioxygenase enzymes to initiate ring cleavage of catechol and its derivatives, potentially offering a bioremediation pathway for contaminated water sources.[7][9][10]
Conclusion
This compound serves as an important indicator of the complex chemical transformations that occur during water chlorination. Its presence highlights the ongoing challenge of balancing effective disinfection with the minimization of potentially harmful byproducts. The analytical protocols detailed in this note provide a robust framework for the accurate monitoring of this compound, enabling water quality experts and public health officials to assess potential risks and implement effective mitigation strategies. Continued research into the toxicology and degradation of this and other emerging DBPs is essential for safeguarding the quality and safety of our global water supplies.
References
- Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC - NIH. (n.d.).
- Disinfection Byproducts—Chlorination of Drinking Water. (n.d.).
- Health effects of exposure to chlorination by-products in swimming pools. (n.d.). PubMed.
- Chlorine Disinfection Byproducts: A Public Health Concern Associated with Dairy Food Contamin
- Toxic By-Products Found in Chlorinated W
- 5-Chloro-3-methylc
- 5-Chloro-3-methyl-1,2-benzenediol. (n.d.). PubChem.
- Degradation of Phenolic Compounds and Ring Cleavage of Catechol by Phanerochaete chrysosporium. (n.d.).
- 1 H-NMR data of chloromethylcatechols formed
- 3-methyl catechol, 488-17-5. (n.d.). The Good Scents Company.
- 3-Methylc
- 3-Methylc
- 3-Methylcatechol 98 488-17-5. (n.d.). Sigma-Aldrich.
- Mass spectra of authentic samples of catechol (a), 3-methylcatechol... (n.d.).
- Concentration of 3-methylcatechol as substrate and its transformation... (n.d.).
- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH. (n.d.).
Sources
- 1. Disinfection Byproducts—Chlorination of Drinking Water | Washington State Department of Health [doh.wa.gov]
- 2. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxic By-Products Found in Chlorinated Water [h2o.co.za]
- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. 3-methyl catechol, 488-17-5 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Chloro-3-methylcatechol in Biochemical and Pharmacological Research
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of 5-Chloro-3-methylcatechol. It moves beyond simple procedural lists to offer insights into the causality behind experimental design, ensuring robust and reproducible results.
Introduction and Scientific Context
This compound is a halogenated derivative of catechol, specifically a chlorocatechol where the hydrogen atoms at positions 3 and 5 are substituted by methyl and chlorine groups, respectively.[1] Its structural similarity to endogenous catecholamines (like dopamine and norepinephrine) and other catechol-containing compounds makes it a valuable tool for probing enzymatic processes and metabolic pathways.[2] The presence of both a methyl and a chloro group offers unique electronic and steric properties that can be exploited in various experimental contexts, from studying enzyme kinetics to serving as a building block in the synthesis of complex molecules.[3][4]
The primary applications detailed herein focus on its use as an enzyme substrate, particularly for Catechol-O-methyltransferase (COMT), and as a model compound for studying microbial degradation of chlorinated aromatic pollutants. These applications are central to fields like neuropharmacology, drug discovery, and environmental bioremediation.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [1] |
| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diol | [1] |
| CAS Number | 31934-88-0 | [1] |
| Appearance | Solid (typical) | [7] |
Critical Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[8]
Core Application: A Substrate for Catechol-O-Methyltransferase (COMT) Analysis
Scientific Rationale
Catechol-O-methyltransferase (COMT) is a critical enzyme in Phase II metabolism, responsible for inactivating biologically active catechols, including neurotransmitters and catecholestrogens, by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[2][5] Due to its role in modulating dopamine levels in the prefrontal cortex, COMT is a major target for drugs treating neurological and psychiatric disorders, most notably Parkinson's disease.[2][5]
This compound serves as an excellent artificial substrate for COMT. Its enzymatic conversion to methylated products can be precisely monitored, making it ideal for high-throughput screening of potential COMT inhibitors and for detailed kinetic analysis of the enzyme.[9] The reaction follows an ordered sequential mechanism where SAM binds first, followed by a magnesium ion (Mg²⁺), and then the catechol substrate.[9][10] Mg²⁺ is an essential cofactor that holds the catechol hydroxyl groups in the correct orientation for the methyl transfer.[10]
Experimental Workflow: COMT Inhibition Assay
The following diagram outlines the logical flow for assessing COMT activity and inhibition using this compound.
Caption: Workflow for a COMT inhibition assay using this compound.
Protocol 1: In Vitro COMT Kinetic Assay
Principle: This protocol measures the rate of COMT-catalyzed methylation of this compound. The reaction velocity is determined by quantifying the decrease in the substrate concentration or the increase in the concentration of its methylated products over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human COMT (soluble, S-COMT)
-
This compound (Substrate)
-
S-Adenosyl-L-methionine (SAM) (Cofactor)
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Perchloric Acid (PCA) or Hydrochloric Acid (HCl) (for termination)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Microcentrifuge tubes or 96-well plates
-
Incubator or water bath set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in methanol or DMSO.
-
Prepare a 5 mM stock solution of SAM in deionized water.
-
Prepare a 1 M stock solution of MgCl₂ in deionized water.
-
Prepare a working solution of COMT enzyme in phosphate buffer at a concentration determined by prior optimization (e.g., 0.1-1.0 µg/mL). Keep the enzyme on ice.
-
-
Reaction Setup (per 100 µL reaction):
-
In a microcentrifuge tube, combine the following in order:
-
68 µL Potassium Phosphate Buffer (100 mM, pH 7.4)
-
1 µL MgCl₂ (1 M stock, final concentration 10 mM)
-
10 µL COMT working solution
-
10 µL SAM (5 mM stock, final concentration 500 µM)
-
-
Causality Check: The ordered addition is based on the enzyme's kinetic mechanism.[9] The buffer maintains optimal pH for enzyme activity, and Mg²⁺ is an essential cofactor for substrate binding.[10]
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to allow components to equilibrate.
-
Initiate the reaction by adding 10 µL of the this compound stock solution (final concentration 1 mM). Mix gently.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes) where the reaction is still in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of 1 M HCl. This denatures the enzyme by drastically lowering the pH, halting all catalytic activity.
-
Centrifuge the tubes at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the sample using a reverse-phase HPLC method (see Protocol 3) to quantify the remaining this compound and/or the newly formed methylated products.
-
-
Data Interpretation:
-
Calculate the amount of substrate consumed or product formed.
-
The enzyme activity is expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
For inhibitor screening, repeat the assay with varying concentrations of the test compound and calculate the IC₅₀ value from the resulting dose-response curve.
-
Application in Microbial Metabolism and Bioremediation
Scientific Rationale
Chlorinated aromatic compounds are persistent environmental pollutants resulting from industrial activities.[11] Certain microorganisms, particularly bacteria from the Pseudomonas genus, have evolved sophisticated enzymatic pathways to degrade these compounds.[6][12] These pathways often involve dioxygenase enzymes that cleave the aromatic ring, initiating a cascade of reactions that lead to complete mineralization.[12][13]
This compound serves as a key intermediate in the degradation of more complex chlorinated molecules and can be used as a model substrate to investigate the activity and specificity of these catabolic pathways.[14] Studying its degradation helps identify novel enzymes for bioremediation applications and elucidates the metabolic logic bacteria use to detoxify their environment.
Metabolic Pathway: Bacterial Catechol Degradation
The following diagram illustrates a simplified meta-cleavage pathway, a common strategy used by bacteria to degrade catechols.
Caption: Simplified meta-cleavage pathway for a substituted catechol.
Protocol 2: Whole-Cell Microbial Degradation Assay
Principle: This assay uses a suspension of bacterial cells (e.g., Pseudomonas putida) to measure the biological degradation of this compound. By monitoring the disappearance of the parent compound from the medium over time, the organism's catabolic capability can be quantified.
Materials:
-
Bacterial strain capable of catechol degradation (e.g., Pseudomonas putida F1)[6]
-
Appropriate growth medium (e.g., Luria-Bertani broth or a minimal medium)
-
This compound
-
Phosphate buffer (50 mM, pH 7.0)
-
Shaking incubator
-
Centrifuge and sterile centrifuge tubes
-
Analytical equipment (HPLC or GC-MS)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Cell Culture and Preparation:
-
Inoculate the bacterial strain into a suitable growth medium. If the degradation pathway is inducible, it may be necessary to add a non-toxic inducer (like toluene or benzoate) during growth.[6]
-
Grow the culture in a shaking incubator at the optimal temperature (e.g., 30°C) until it reaches the late-logarithmic phase of growth.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate buffer to remove residual growth medium.
-
Resuspend the cells in fresh phosphate buffer to a specific optical density (e.g., OD₆₀₀ of 1.0). This creates a "resting cell" suspension.
-
Causality Check: Using resting cells ensures that the observed disappearance of the substrate is due to existing enzymatic activity, not consumption during cell growth, providing a clearer measure of catabolic rate.
-
-
Degradation Assay:
-
Transfer the cell suspension to an Erlenmeyer flask.
-
Add a stock solution of this compound to a final concentration of 100-200 µM.
-
Incubate the flask in a shaking incubator at the optimal temperature.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the cell suspension.
-
-
Sample Preparation and Analysis:
-
Immediately quench the enzymatic activity in the collected sample. This can be done by adding an equal volume of acetonitrile or by immediate centrifugation to separate cells from the supernatant.
-
If analyzing metabolites, perform a solvent extraction. Acidify the sample supernatant to pH ~2 with HCl, then extract twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Quantify the concentration of this compound using HPLC (Protocol 3) or GC-MS.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the initial degradation rate from the linear portion of the curve.
-
Include a control flask with no cells to account for any abiotic degradation of the compound.
-
Analytical Methodologies for Quantification
Scientific Rationale: Accurate and precise quantification is the cornerstone of any valid biochemical or metabolic study. For a UV-active, semi-polar compound like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a direct, robust, and widely accessible method. Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative that offers high sensitivity and structural confirmation but may require a derivatization step to increase the volatility of the catechol.[15]
Table 2: Comparison of Analytical Techniques for 5-C-3-MC
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Typical Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm) | Non-polar capillary (e.g., DB-5) |
| Sample Derivatization | Not typically required. | May be required (silylation) to improve volatility and peak shape. |
| Advantages | Direct analysis of aqueous samples; robust and reproducible. | High sensitivity and selectivity (especially with MS); provides structural information. |
| Considerations | Lower sensitivity than GC-MS for trace analysis. | Derivatization adds complexity; thermal degradation of analyte is possible. |
Protocol 3: Quantification by Reverse-Phase HPLC-UV
Principle: The method separates this compound from other components in a sample matrix based on its polarity. It partitions between a non-polar stationary phase (C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of known standards.
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, and UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Reference standard of this compound.
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
Causality Check: The acid in the mobile phase ensures that the hydroxyl groups of the catechol are protonated, leading to consistent retention times and sharper peaks.
-
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase mixture.
-
Prepare samples (e.g., from the COMT or microbial assay) by filtering through a 0.22 µm syringe filter.
-
-
HPLC Instrument Setup:
-
Column: C18 reverse-phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Scan from 210-400 nm with a PDA detector and select the wavelength of maximum absorbance (typically ~275-285 nm for catechols).
-
Gradient Program (Example):
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (re-equilibration)
-
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards first to establish the calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.995.
-
Inject the unknown samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Concluding Remarks
This compound is a highly versatile chemical probe for fundamental and applied research. The protocols outlined in this guide provide a validated framework for its use in enzyme kinetics, microbial metabolism studies, and analytical quantification. By understanding the scientific principles behind each step, researchers can adapt and optimize these methods for their specific experimental goals, from screening novel drug candidates to characterizing environmental degradation pathways. The continued application of such well-defined molecular tools is essential for advancing our knowledge in pharmacology and life sciences.
References
-
The Good Scents Company. 3-methyl catechol. Available from: [Link]
-
PubChem. 5-Chloro-3-methyl-1,2-benzenediol. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
ResearchGate. Concentration of 3-methylcatechol as substrate and its transformation... Available from: [Link]
-
FEBS Press. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase. Available from: [Link]
-
ResearchGate. Metabolism of 5-chlorosalicylate (A) or 4-methylsalicylate (B) by P.... Available from: [Link]
-
PubChem. 3-Methylcatechol. Available from: [Link]
-
Future Medicinal Chemistry. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
WUR eDepot. PRODUCTION OF CATECHOLS. Available from: [Link]
-
Wikipedia. Catechol-O-methyltransferase. Available from: [Link]
-
MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]
- Google Patents. CN1205334A - Process for preparation of aromatic compounds containing heterocyclic system.
-
M-CSA. Catechol O-methyltransferase. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available from: [Link]
-
PubMed Central. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
PubMed. Applied Analytical Methods for Detecting Heavy Metals in Medicinal Plants. Available from: [Link]
-
National Academies Press. 4. Solvent Toxicology. Available from: [Link]
- Google Patents. CN103570507A - Preparation method of 4-methylcatechol.
-
Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Available from: [Link]
-
ScienceDaily. Breakthrough in click chemistry: Innovative method revolutionizes drug development. Available from: [Link]
Sources
- 1. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. This compound | CymitQuimica [cymitquimica.com]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Analysis of the 5-Chloro-3-methylcatechol Degradation Pathway
Introduction: The Environmental and Industrial Relevance of Chlorinated Catechol Degradation
Chlorinated aromatic compounds, including 5-Chloro-3-methylcatechol, represent a significant class of environmental pollutants originating from industrial activities such as the production of pesticides, herbicides, and pharmaceuticals.[1][2][3] Their persistence and potential toxicity necessitate a thorough understanding of their fate in the environment. Microbial degradation offers a promising and eco-friendly approach for the remediation of sites contaminated with these compounds.[2][4] The study of the enzymatic pathways involved in the breakdown of these molecules is crucial for harnessing and optimizing bioremediation strategies.
This application note provides a detailed guide to the analysis of the this compound degradation pathway, with a focus on the meta-cleavage pathway, a common route for the bacterial catabolism of aromatic compounds.[5][6][7] We will delve into the key enzymes, intermediate metabolites, and the analytical techniques required to monitor this process. The protocols provided are designed to be robust and reproducible for researchers in microbiology, biochemistry, and environmental science.
The this compound Degradation Pathway: A Meta-Cleavage Approach
The microbial degradation of many aromatic compounds converges on central intermediates like catechols, which are then funneled into different cleavage pathways.[5][7] The two primary routes for catechol ring fission are the ortho-cleavage and meta-cleavage pathways.[6][7] While the ortho-cleavage pathway is common, the meta-cleavage pathway is particularly significant for the degradation of substituted catechols, including chlorinated and methylated derivatives.[5][8]
In the case of this compound, degradation is often initiated by a key enzyme, catechol 2,3-dioxygenase , which catalyzes the extradiol cleavage of the aromatic ring.[8][9] This enzyme introduces molecular oxygen to break the bond between the carbon atoms adjacent to and one carbon removed from one of the hydroxyl groups. This ring-opening step is critical as it transforms the stable aromatic ring into a more reactive linear molecule, priming it for further enzymatic reactions.
The proposed degradation pathway for this compound via the meta-cleavage pathway is as follows:
-
Ring Cleavage: this compound is attacked by catechol 2,3-dioxygenase . This enzyme cleaves the aromatic ring between the carbon atom bearing a hydroxyl group and the adjacent carbon atom that is not substituted with a hydroxyl group. This results in the formation of 5-chloro-2-hydroxy-3-methyl-cis,cis-muconic semialdehyde .
-
Dehydrogenation: The resulting semialdehyde is then oxidized by a NAD+-dependent dehydrogenase , converting the aldehyde group to a carboxylic acid. This step yields 5-chloro-2-hydroxy-3-methyl-cis,cis-muconic acid .
-
Hydrolysis and Dechlorination: Subsequent enzymatic steps involve hydrolysis and dechlorination, although the exact sequence can vary between different microbial species. A hydrolase likely attacks the molecule, leading to the eventual release of the chloride ion and the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle.[10] The final products are typically simple organic molecules like pyruvate and acetaldehyde.[5][11]
Caption: Proposed meta-cleavage pathway for this compound.
Experimental Protocols
This section outlines the key experimental procedures for studying the degradation of this compound.
I. Materials and Reagents
-
Microorganism: A bacterial strain capable of degrading chlorinated aromatic compounds (e.g., Pseudomonas sp. or Rhodococcus sp.).[1][12]
-
Growth Medium: Minimal salts medium supplemented with a suitable carbon source for bacterial growth (e.g., succinate or benzoate) and a separate medium with this compound as the sole carbon source to induce the degradative enzymes.
-
Chemicals: this compound (analytical grade), catechol, 3-methylcatechol, 4-chlorocatechol (for substrate specificity assays), methanol (HPLC grade), acetonitrile (HPLC grade), and other necessary reagents for buffer preparation.
-
Enzyme Assay Reagents: Potassium phosphate buffer (50 mM, pH 7.5), catechol solution (10 mM).
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
II. Experimental Workflow
The overall workflow for analyzing the degradation pathway is as follows:
Caption: General experimental workflow for pathway analysis.
III. Protocol 1: Preparation of Cell-Free Extract
-
Inoculation and Growth: Inoculate a suitable bacterial strain into a minimal salts medium containing a readily utilizable carbon source (e.g., 10 mM succinate). Grow the culture at the optimal temperature and shaking speed until it reaches the mid-logarithmic phase.
-
Induction: To induce the expression of the degradative enzymes, transfer the cells to a fresh minimal medium where this compound (0.5 mM) is the sole carbon source. Incubate for a further 12-24 hours.
-
Cell Harvesting: Centrifuge the culture at 8,000 x g for 10 minutes at 4°C to pellet the cells.
-
Washing: Wash the cell pellet twice with cold 50 mM potassium phosphate buffer (pH 7.5).
-
Cell Lysis: Resuspend the cell pellet in the same buffer and lyse the cells using a suitable method such as sonication or a French press. Keep the sample on ice throughout this process to prevent protein denaturation.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the cell-free extract containing the enzymes.
-
Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method like the Bradford assay.
IV. Protocol 2: Catechol 2,3-Dioxygenase Activity Assay
This assay spectrophotometrically measures the formation of the meta-cleavage product, which is typically a yellow-colored compound.[13][14]
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
950 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
20 µL of 10 mM catechol solution (substrate)
-
-
Initiation of Reaction: Add 30 µL of the cell-free extract to the cuvette, mix quickly, and immediately start monitoring the change in absorbance.
-
Spectrophotometric Measurement: Measure the increase in absorbance at 375 nm over time. This wavelength corresponds to the formation of 2-hydroxymuconic semialdehyde, the product of catechol cleavage.[9][13]
-
Calculation of Enzyme Activity: The specific activity of catechol 2,3-dioxygenase is calculated using the Beer-Lambert law. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute. The molar extinction coefficient for 2-hydroxymuconic semialdehyde is approximately 36,000 M⁻¹cm⁻¹.[13][14]
Substrate Specificity: To investigate the substrate specificity of the enzyme, replace catechol with this compound, 3-methylcatechol, and 4-chlorocatechol in the reaction mixture and monitor the absorbance at the corresponding wavelengths for their cleavage products.
V. Protocol 3: Analysis of Degradation Products by HPLC
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying the parent compound and its metabolites over time.[15][16]
-
Sample Preparation: At different time points during the degradation study (using whole cells or cell-free extract), withdraw aliquots of the reaction mixture. Stop the enzymatic reaction by adding an equal volume of ice-cold methanol or by acidification. Centrifuge the samples to remove any precipitates.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of methanol or acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is commonly used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for aromatic compounds (e.g., 280 nm) or a mass spectrometer for more definitive identification.
-
-
Quantification: Create a standard curve for this compound to quantify its disappearance over time. If standards for the expected metabolites are available, their formation can also be quantified.
VI. Protocol 4: Metabolite Identification by GC-MS
Gas Chromatography-Mass Spectrometry is an excellent technique for identifying volatile and semi-volatile organic compounds, including the intermediates of the degradation pathway.[3][17][18]
-
Sample Extraction: Extract the metabolites from the aqueous reaction mixture using a suitable organic solvent like ethyl acetate or dichloromethane. The pH of the aqueous phase may need to be adjusted to optimize the extraction of acidic or basic compounds.
-
Derivatization: Many of the hydroxylated and carboxylated intermediates are not volatile enough for GC analysis. Therefore, a derivatization step is often necessary. Silylation (e.g., using BSTFA) is a common method to increase the volatility of these compounds.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to separate compounds with a wide range of boiling points.
-
Ionization: Electron Impact (EI) ionization.
-
-
Identification: Identify the metabolites by comparing their mass spectra with libraries of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.
Data Analysis and Interpretation
| Parameter | Method | Expected Outcome |
| Degradation Rate | HPLC | Quantification of the decrease in this compound concentration over time. This allows for the calculation of the degradation rate (e.g., in µmol/min/mg protein). |
| Metabolite Identification | GC-MS, HPLC-MS | Identification of intermediate compounds in the degradation pathway. The mass spectra and retention times are compared with standards or library data. |
| Enzyme Activity | Spectrophotometry | Measurement of the specific activity of catechol 2,3-dioxygenase. This confirms the involvement of the meta-cleavage pathway. |
| Substrate Specificity | Spectrophotometry | Determination of the enzyme's activity towards different substituted catechols, providing insights into its catalytic mechanism. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation | - Non-viable cells- Inactive enzymes- Inappropriate culture conditions (pH, temp)- Toxicity of the compound | - Check cell viability- Prepare fresh cell-free extract- Optimize culture and assay conditions- Test a lower concentration of the substrate |
| Poor peak resolution in HPLC | - Inappropriate mobile phase or gradient- Column degradation | - Optimize the mobile phase composition and gradient- Use a new or different type of column |
| No peaks in GC-MS | - Inefficient extraction or derivatization- Compound instability at high temperatures | - Optimize extraction and derivatization protocols- Use a lower injection port temperature or a different analytical technique (e.g., LC-MS) |
| Inconsistent enzyme activity | - Inconsistent protein concentration- Instability of the enzyme | - Accurately measure protein concentration for each assay- Keep cell-free extracts on ice and use them promptly |
Conclusion
The analysis of the this compound degradation pathway is a multifaceted process that combines microbiology, biochemistry, and analytical chemistry. By following the protocols outlined in this application note, researchers can effectively characterize the enzymatic reactions and metabolic intermediates involved in the breakdown of this chlorinated aromatic compound. This knowledge is fundamental for the development of efficient bioremediation strategies and for understanding the environmental fate of industrial pollutants.
References
- catechol degradation II (meta-cleavage pathway) - PubChem - NIH. (n.d.).
- Enhancing 4-Chlorocatechol Degradation by Pseudomonas sp. - Benchchem. (n.d.).
- Roles of the meta- and the ortho-Cleavage Pathways for the Efficient Utilization of Aromatic Hydrocarbons by Sphingomonas yanoikuyae B1. (n.d.).
- Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31 - PMC - PubMed Central. (n.d.).
- Degradation of catechol, methylcatechols and chlorocatechols by Pseudomonas sp. HV3. (n.d.).
- Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands - Frontiers. (n.d.).
- Microbial utilization of lignin-derived aromatics via a synthetic catechol meta-cleavage pathway - RSC Publishing. (2021, September 21).
- The meta cleavage pathway of methylcatechols. - ResearchGate. (n.d.).
- Bacterial degradation of chlorophenols and their derivatives - PMC - PubMed Central. (2014, March 3).
- Degradation of catechol by enzymes of the 3-oxoadipate pathway (A) and... - ResearchGate. (n.d.).
- Bacterial degradation pathways for 2-chlorophenol via 3-chlorocatechol.... - ResearchGate. (n.d.).
- Microbial Degradation of Chlorinated Aromatic Compounds | Request PDF - ResearchGate. (n.d.).
- A simple assay of catechol 2, 3-dioxygenase activity in whole-cell catalysis of Pseudomonas putida mt-2 - ResearchGate. (2025, August 5).
- Characterization of catechol 2,3-dioxygenase from Planococcus sp. strain S5 induced by high phenol concentration# - Frontiers Publishing Partnerships. (n.d.).
- Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - NIH. (n.d.).
- Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - NIH. (n.d.).
- The catechol 2, 3 dioxygenase activity for all isolates using catechol as substrate. (n.d.).
- Microbial Degradation of Chlorinated Phenols | Request PDF - ResearchGate. (2025, August 9).
- Biodegradability of chlorinated aromatic compounds - Euro Chlor. (2007, July 2).
- Microbial degradation of chlorinated acetophenones - Semantic Scholar. (n.d.).
- Trace analysis of chlorophenolics using triple quadrupole GC-MS - Thermo Fisher Scientific. (n.d.).
- Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PubMed. (n.d.).
- Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - MDPI. (n.d.).
- Concentration of 3-methylcatechol as substrate and its transformation... - ResearchGate. (n.d.).
- Removal of Phenol by Rhodococcus opacus 1CP after Dormancy: Insight into Enzymes' Induction, Specificity, and Cells Viability - NIH. (2024, March 16).
- Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds - MDPI. (2023, March 5).
- Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits - NIH. (2024, September 18).
- Degradation of 4-chlorophenol by the strain Rhodococcus opacus 6a - ResearchGate. (n.d.).
- Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. (n.d.).
- Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments. (n.d.).
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Pathways of aromatic compounds degradation[19]. - ResearchGate. (n.d.). Retrieved from
- A Comparative Guide to GC-MS and HPLC Methods for 2,4,5-Trichloroisophthalonitrile (Chlorothalonil) Analysis - Benchchem. (n.d.).
- (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry - ResearchGate. (2025, August 8).
- PRODUCTION OF CATECHOLS - WUR eDepot. (n.d.).
- Biotransformation of benzene and toluene to catechols by phenol hydroxylase from Arthrobacter sp. W1 - ResearchGate. (2025, August 10).
- p-Xylene Degradation Pathway - Eawag-BBD. (1997, December 15).
- Chlorobenzene Degradation Pathway - Eawag-BBD. (n.d.).
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Application Note & Protocols: Biotransformation of 5-Chloro-3-methylcatechol by Pseudomonas Species
Abstract
Chlorinated aromatic compounds represent a significant class of environmental pollutants originating from industrial activities. The microbial degradation of these xenobiotics is a cornerstone of bioremediation strategies. Pseudomonas species, renowned for their metabolic versatility, are particularly adept at mineralizing such recalcitrant molecules.[1][2] This guide provides a detailed examination of the biotransformation of 5-chloro-3-methylcatechol, a key intermediate in the degradation of certain chlorinated herbicides and aromatic hydrocarbons. We will explore the underlying enzymatic pathways, present validated protocols for studying this transformation, and offer insights into the analytical quantification of the substrate and its metabolites. This document is intended for researchers in environmental microbiology, biotechnology, and drug metabolism, providing the foundational knowledge and practical steps to investigate and harness the catalytic power of Pseudomonas.
Scientific Foundation: The Challenge of Chlorinated Aromatics
The persistence of chlorinated aromatic compounds in the environment is largely due to the high stability of the carbon-chlorine bond and the overall chemical inertness of the aromatic ring. Microorganisms, however, have evolved sophisticated enzymatic machinery to overcome these challenges. Pseudomonas putida, a non-pathogenic and metabolically robust bacterium, serves as a model organism for studying the catabolism of aromatic compounds.[1][3]
The central strategy for aerobic degradation involves the enzymatic conversion of these compounds into catecholic intermediates. These catechols are then subjected to ring-cleavage by specialized dioxygenase enzymes, which is the critical step committing the molecule to the central metabolism (e.g., the TCA cycle).
For chlorinated catechols like this compound, two primary ring-fission pathways exist: the ortho-cleavage pathway and the meta-cleavage pathway.
-
Modified ortho-Cleavage Pathway: This is the most common and productive route for the complete mineralization of chlorocatechols.[4][5] A key enzyme, chlorocatechol 1,2-dioxygenase , cleaves the aromatic ring between the two hydroxyl groups. Subsequent enzymatic steps involve the removal of the chlorine substituent, ultimately leading to intermediates of the TCA cycle.[5][6]
-
meta-Cleavage Pathway: This pathway, typically used for methylated aromatics like cresols[7], involves a catechol 2,3-dioxygenase . While effective for non-halogenated catechols, this pathway is often problematic for chlorocatechols. The cleavage of a chlorinated catechol can produce a reactive acylchloride intermediate, which leads to the rapid, irreversible inactivation (suicide inactivation) of the catechol 2,3-dioxygenase enzyme.[8][9][10] However, some specialized strains, such as Pseudomonas putida GJ31, possess a unique catechol 2,3-dioxygenase that is resistant to this inactivation, allowing them to mineralize chlorobenzene via the meta-pathway.[11][12]
This guide will focus on the more common and broadly applicable modified ortho-cleavage pathway for the productive degradation of this compound.
Metabolic Pathway Visualization
The following diagram illustrates the modified ortho-cleavage pathway for this compound.
Caption: Modified ortho-cleavage pathway for this compound.
Experimental Protocols
The following protocols provide a comprehensive workflow for investigating the biotransformation of this compound using a suitable Pseudomonas strain (e.g., Pseudomonas putida).
Protocol 1: Bacterial Strain Cultivation and Induction
Causality: This protocol is designed to grow a healthy culture of Pseudomonas and induce the expression of the required catabolic enzymes. A minimal salt medium is used to force the bacteria to utilize the provided carbon source. Harvesting cells in the late-log phase ensures high biomass and maximal enzymatic activity.
Materials:
-
Pseudomonas putida strain capable of aromatic degradation (e.g., KT2440 or a wild-type isolate).
-
Mineral Salt Medium (MSM)[3]: (per liter) 6.0 g Na₂HPO₄, 3.0 g KH₂PO₄, 1.0 g NH₄Cl, 0.5 g NaCl, 0.2 g MgSO₄·7H₂O. Autoclave and cool.
-
Trace element solution (sterile-filtered, add 1 ml/L post-autoclaving).
-
Primary carbon source (e.g., 10 mM sodium succinate or 0.25% glucose[3]).
-
Inducing compound (e.g., 2 mM 3-methylbenzoate or another suitable aromatic).
-
This compound (substrate).
-
Sterile flasks and centrifuge tubes.
Procedure:
-
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) broth with a single colony of P. putida. Incubate overnight at 30°C with shaking (200 rpm).
-
Pre-culture: Transfer 5 mL of the starter culture into 200 mL of MSM supplemented with the primary carbon source (e.g., 10 mM succinate). Incubate at 30°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Add the inducing compound (e.g., 2 mM 3-methylbenzoate) to the pre-culture. The rationale here is that many catabolic pathways are inducible, and pre-exposure to a similar, non-toxic aromatic compound will upregulate the necessary enzymes. Continue incubation for another 4-6 hours.
-
Cell Harvesting: Harvest the induced cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant. Wash the cell pellet twice by resuspending in 50 mM potassium phosphate buffer (pH 7.2) and repeating the centrifugation step. This removes residual media and inducer.
-
Cell Resuspension: Resuspend the final cell pellet in 50 mM potassium phosphate buffer (pH 7.2) to a final optical density (OD₆₀₀) of 2.0. This standardized cell suspension is now ready for the biotransformation assay.
Protocol 2: Whole-Cell Biotransformation Assay
Causality: This assay uses resting cells (non-growing) to focus specifically on the catalytic transformation of the target substrate without the complexities of cell growth and division. Time-course sampling allows for the determination of the degradation rate.
Materials:
-
Standardized cell suspension (from Protocol 1).
-
This compound stock solution (100 mM in methanol).
-
50 mM Potassium Phosphate Buffer (pH 7.2).
-
Sterile Erlenmeyer flasks.
-
Acetonitrile (HPLC grade).
-
Microcentrifuge tubes.
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine 49.5 mL of the standardized cell suspension with 0.5 mL of the 100 mM substrate stock solution to achieve a final substrate concentration of 1 mM.
-
Controls:
-
Abiotic Control: 49.5 mL of buffer + 0.5 mL of substrate stock (no cells).
-
Cell Control: 49.5 mL of cell suspension + 0.5 mL of methanol (no substrate).
-
Killed-Cell Control: Use a cell suspension that has been heat-killed (e.g., 80°C for 20 min) to check for surface adsorption vs. active transformation.
-
-
Incubation: Place all flasks on a rotary shaker at 30°C and 200 rpm.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 1.0 mL aliquot from each flask.
-
Reaction Quenching: Immediately transfer the aliquot to a 1.5 mL microcentrifuge tube containing 1.0 mL of ice-cold acetonitrile. This stops the enzymatic reaction and precipitates cellular proteins.
-
Sample Preparation: Vortex the quenched sample vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein and cell debris.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis as described in Protocol 3.
Protocol 3: HPLC Analysis of Substrate and Metabolites
Causality: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying small molecules in a complex mixture.[13][14] A C18 reverse-phase column is ideal for separating aromatic compounds based on their hydrophobicity. UV detection is suitable as catechols and their ring-fission products possess strong chromophores.[15][16]
Materials & Equipment:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Standards: this compound of known concentration.
Procedure:
-
Standard Curve Preparation: Prepare a series of standards of this compound (e.g., 1, 0.5, 0.25, 0.1, 0.05 mM) in a 1:1 mixture of phosphate buffer and acetonitrile to mimic the sample matrix.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (for the parent catechol). A diode array detector can be used to scan for metabolite peaks at other wavelengths (e.g., the yellow ring-cleavage products often absorb >350 nm[12]).
-
Gradient: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the standards first to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples from the biotransformation assay.
-
Quantification: Determine the concentration of the substrate in each sample by comparing its peak area to the standard curve. The degradation rate can be calculated from the decrease in concentration over time.
Data Presentation & Visualization
Experimental Workflow Diagram
The entire experimental process can be visualized as a logical flow.
Caption: End-to-end experimental workflow for biotransformation analysis.
Representative Data
The following table summarizes typical data obtained from an HPLC analysis of the biotransformation assay.
| Time (minutes) | Substrate Concentration (mM) | Standard Deviation (±) | % Degradation |
| 0 | 1.00 | 0.02 | 0% |
| 15 | 0.81 | 0.03 | 19% |
| 30 | 0.62 | 0.04 | 38% |
| 60 | 0.35 | 0.03 | 65% |
| 120 | 0.11 | 0.02 | 89% |
| 240 | < 0.01 | N/A | >99% |
Table 1: Time-course degradation of 1 mM this compound by an induced P. putida cell suspension (OD₆₀₀ = 2.0). Data are representative.
Conclusion and Field Insights
The protocols detailed in this guide provide a robust framework for studying the biotransformation of this compound by Pseudomonas species. By understanding the underlying metabolic pathways and employing systematic experimental design, researchers can accurately quantify degradation kinetics and elucidate the metabolic fate of this and other chlorinated aromatic compounds.
Expert Insights:
-
Substrate Toxicity: Be aware that high concentrations of chlorinated catechols can be toxic to microbial cells, potentially inhibiting the very enzymes responsible for their degradation.[17] It is advisable to perform initial toxicity screens to determine an optimal, non-inhibitory substrate concentration.
-
Carbon Catabolite Repression (CCR): In some Pseudomonas strains, the presence of easily metabolizable carbon sources like glucose or organic acids can repress the genes responsible for degrading aromatic compounds.[2][3] While the described protocol uses a resting cell assay to minimize this effect, it is a critical consideration when designing co-metabolism or continuous culture experiments.
-
Metabolite Identification: While HPLC-UV is excellent for quantification, identifying unknown metabolite peaks requires more advanced techniques. HPLC coupled with mass spectrometry (HPLC-MS) is the gold standard for elucidating the structures of biotransformation products.[14]
By applying these methods and considerations, researchers can contribute to the development of effective bioremediation strategies and gain a deeper understanding of the intricate dialogue between microbes and environmental xenobiotics.
References
-
Phale, P. S., Savithri, H. S., Rao, N. A., & Vaidyanathan, C. S. (2007). Preferential Utilization of Aromatic Compounds over Glucose by Pseudomonas putida CSV86. Applied and Environmental Microbiology, 73(13), 4343–4351. [Link]
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Molina-Santiago, C., Udaondo, Z., & Ramos, J. L. (2014). Pseudomonas putida as a platform for the synthesis of aromatic compounds. Microbial Biotechnology, 7(4), 300–304. [Link]
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Basu, A., Apte, S. K., & Phale, P. S. (2006). The metabolic pathways for aromatic compounds in Pseudomonas putida CSV86. ResearchGate. [Link]
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Jiménez, J. I., Miñambres, B., García, J. L., & Díaz, E. (2002). Genomic Analysis of the Aromatic Catabolic Pathways From Pseudomonas Putida KT2440. Environmental Microbiology, 4(12), 824–841. [Link]
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Molina, L., Duque, E., Gómez, M. J., & Ramos, J. L. (2021). Inactivation of Pseudomonas putida KT2440 pyruvate dehydrogenase relieves catabolite repression and improves the usefulness of this strain for degrading aromatic compounds. Microbial Biotechnology, 14(5), 2095–2107. [Link]
-
Ogata, M., Taguchi, T., Hirota, N., Shimada, Y., & Nakae, S. (1991). Quantitation of urinary chlorobenzene metabolites by HPLC: concentrations of 4-chlorocatechol and chlorophenols in urine and of chlorobenzene in biological specimens of subjects exposed to chlorobenzene. International Archives of Occupational and Environmental Health, 63(2), 121–128. [Link]
-
Mars, A. E., Kasberg, T., Kaschabek, S. R., van Agteren, M. H., Janssen, D. B., & Reineke, W. (1997). Conversion of 3-Chlorocatechol by Various Catechol 2,3-Dioxygenases and Sequence Analysis of the Chlorocatechol Dioxygenase Region of Pseudomonas putida GJ31. Journal of Bacteriology, 179(14), 4530–4537. [Link]
-
Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and Environmental Microbiology, 41(5), 1159–1165. [Link]
-
Bartels, I., Knackmuss, H. J., & Reineke, W. (1984). Suicide Inactivation of Catechol 2,3-Dioxygenase from Pseudomonas putida mt-2 by 3-Halocatechols. Applied and Environmental Microbiology, 47(3), 500–505. [Link]
-
Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and Environmental Microbiology, 41(5), 1159–1165. [Link]
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Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. [Link]
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Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. National Institutes of Health. [Link]
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Allard, A. S., Hynning, P. Å., Remberger, M., & Neilson, A. H. (1991). Dechlorination of Chlorocatechols by Stable Enrichment Cultures of Anaerobic Bacteria. Applied and Environmental Microbiology, 57(1), 77–84. [Link]
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Arora, P. K. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. [Link]
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Golovleva, L. A., Zaborina, O., Pertsova, R., Baskunov, B., & Schurukhin, Y. (1992). Bacterial Degradation of Chlorophenols: Pathways, Biochemica, and Genetic Aspects. Critical Reviews in Environmental Science and Technology, 22(3-4), 263-300. [Link]
-
Shrivastava, R., Basu, A., & Phale, P. S. (2010). A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and 3-methylcatechol). Journal of Industrial Microbiology & Biotechnology, 37(12), 1279–1287. [Link]
-
Higson, F. K., & Focht, D. D. (1990). Simultaneous Metabolism of Chloro- and Methyl-Aromatic Compounds by Selected Bacterial Strains. Defense Technical Information Center. [Link]
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Mars, A. E., Kingma, J., Kaschabek, S. R., Reineke, W., & Janssen, D. B. (1999). Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene. Journal of Bacteriology, 181(4), 1309–1318. [Link]
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Christ, B., & Hörtensteiner, S. (2014). Chlorophyll and Chlorophyll Catabolite Analysis by HPLC. Methods in Molecular Biology, 1053, 225–239. [Link]
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Bayly, R. C., Dagley, S., & Gibson, D. T. (1966). The metabolism of cresols by species of Pseudomonas. Biochemical Journal, 101(1), 293–301. [Link]
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Feist, C. F., & Hegeman, G. D. (1969). Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida. Journal of Bacteriology, 100(2), 869–877. [Link]
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DeBord, J. R., & Smith, B. S. (2008). Biomarker and Metabolite Analysis by HPLC/MS. CDC Stacks. [Link]
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Quantitative Analysis of 5-Chloro-3-methylcatechol in Environmental Matrices by Chromatographic Methods
An Application Note for Researchers and Scientists
Abstract and Introduction
5-Chloro-3-methylcatechol (5-CMC) is a chlorinated aromatic compound belonging to the chlorocatechol family.[1] Its presence in the environment can result from various industrial activities, including the manufacturing of pesticides, dyes, and pharmaceuticals, or as a degradation byproduct of more complex chlorinated hydrocarbons.[2][3] Due to the general toxicity associated with chlorophenolic compounds, which can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation, monitoring for 5-CMC in environmental compartments is of significant importance for assessing water and soil quality and ensuring ecological and human health.[1]
This application note provides a comprehensive guide for the quantification of this compound in water, soil, and sediment samples. We present two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA). The protocols herein are designed to deliver high sensitivity, selectivity, and reproducibility, incorporating rigorous quality assurance and quality control (QA/QC) measures to ensure data integrity. The causality behind key experimental choices, from sample preparation to instrumental parameters, is explained to provide a deeper understanding of the analytical workflow.
Principle of the Methodologies
The overall analytical strategy involves the efficient extraction of 5-CMC from the sample matrix, followed by instrumental quantification. The choice between GC-MS and HPLC-PDA allows for flexibility based on available instrumentation and can provide orthogonal confirmation of results.
-
Extraction: For aqueous samples (surface water, groundwater), Solid-Phase Extraction (SPE) is employed to isolate and concentrate 5-CMC from the large-volume water matrix onto a solid sorbent.[4][5][6] For solid matrices (soil, sediment), Matrix Solid-Phase Dispersion (MSPD) offers a streamlined and efficient extraction process that simultaneously disperses the sample and isolates the analyte.[7]
-
GC-MS Analysis: Due to the polar nature and low volatility of the two hydroxyl groups on the catechol structure, direct GC analysis results in poor peak shape and thermal degradation.[8][9] To overcome this, a derivatization step is essential. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[10][11][12] This derivatization increases the volatility and thermal stability of 5-CMC, making it amenable to GC-MS analysis with excellent sensitivity and chromatographic performance.
-
HPLC-PDA Analysis: This method provides a direct route to analysis without the need for derivatization. The analyte is separated using reversed-phase chromatography and quantified based on its characteristic UV absorbance spectrum, captured by a Photodiode Array (PDA) or UV detector.[3][13] This approach is often faster for sample turnaround when derivatization can be avoided.
Overall Analytical Workflow
The following diagram provides a high-level overview of the entire process, from sample acquisition to final data reporting for both water and soil matrices.
Caption: High-level workflow for 5-CMC analysis in environmental samples.
Protocol for Aqueous Samples (Water)
This protocol is applicable to various aqueous matrices, including groundwater, surface water, and wastewater effluent. A preliminary filtration step (e.g., 0.45 µm glass fiber filter) may be required for samples with high suspended solids.
Workflow for Water Sample Analysis
Caption: Detailed workflow for the extraction and analysis of 5-CMC from water.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) and Surrogate standards (e.g., 2,4-dibromophenol, d4-2,4,6-trichlorophenol)
-
Solvents: Methanol, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (HPLC or GC grade)
-
Reagents: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Sodium sulfate (anhydrous)
-
Derivatizing agent: BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) cartridges: Polystyrene-divinylbenzene (PS-DVB) based, 500 mg/6 mL
-
Deionized (DI) water (18.2 MΩ·cm)
Solid-Phase Extraction (SPE) Protocol
The acidification of the water sample is a critical first step. At a neutral pH, phenolic hydroxyl groups can be deprotonated, making the compound anionic and highly water-soluble. By acidifying the sample to a pH of approximately 2, the hydroxyl groups remain protonated, rendering the 5-CMC molecule neutral and significantly increasing its affinity for the non-polar PS-DVB sorbent, ensuring efficient extraction.[4][6]
-
Sample Preparation: Measure 500 mL of the water sample. Acidify to pH ~2 with concentrated H₂SO₄. Spike with appropriate surrogate standards.
-
Cartridge Conditioning: Condition the PS-DVB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of DI water (pH 2). Do not allow the sorbent to go dry.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of DI water (pH 2) to remove co-extracted polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 15-20 minutes. This step is crucial to remove residual water, which can interfere with the subsequent elution and derivatization steps.
-
Elution: Elute the trapped 5-CMC from the cartridge using 2 x 5 mL aliquots of ethyl acetate or dichloromethane into a collection tube.
-
Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen. This extract is now ready for derivatization (GC-MS) or direct analysis (HPLC).
Protocol for Solid Samples (Soil & Sediment)
This protocol is suitable for soil and sediment matrices. Samples should be air-dried and sieved (e.g., 2 mm) to remove large debris and ensure homogeneity before extraction.[14]
Matrix Solid-Phase Dispersion (MSPD) Protocol
MSPD is a unified process that disrupts the sample matrix, disperses it onto a solid support, and facilitates the extraction of the analyte in a single step. This technique is advantageous as it requires smaller solvent volumes and is faster than traditional methods like Soxhlet extraction.[7][15]
-
Sample Preparation: Weigh 1.0 g of homogenized soil sample into a glass mortar.
-
Spiking: Spike the sample with surrogate standards and allow it to equilibrate for 15 minutes.
-
Dispersion: Add 2.0 g of silica gel or C18-bonded silica to the mortar. Gently blend with a pestle until a homogeneous, free-flowing mixture is obtained.
-
Column Packing: Transfer the mixture into an empty 10 mL syringe barrel or glass column plugged with glass wool.
-
Elution: Elute the 5-CMC by passing 10 mL of dichloromethane through the column under gravity or gentle vacuum.
-
Concentration: Collect the eluate and concentrate it to 0.5 mL under a gentle stream of nitrogen. The extract is now ready for analysis.
Instrumental Analysis
Method 1: GC-MS with Derivatization
-
Derivatization: To the 0.5 mL concentrated extract, add the internal standard. Evaporate the solvent completely and add 100 µL of pyridine and 100 µL of BSTFA (+1% TMCS).[8][11]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. Cool to room temperature before injection. The TMS-derivatized 5-CMC is now volatile and stable for GC analysis.
-
GC-MS Analysis: Inject 1-2 µL of the derivatized extract into the GC-MS system.
| GC-MS Parameter | Typical Setting |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Splitless, 250°C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
Method 2: HPLC-PDA
-
Preparation: To the 0.5 mL concentrated extract from SPE or MSPD, add the internal standard. Evaporate the solvent and reconstitute the residue in 1.0 mL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
HPLC-PDA Analysis: Inject 10-50 µL of the prepared sample into the HPLC system.
| HPLC-PDA Parameter | Typical Setting |
| Instrument | High-Performance Liquid Chromatograph with PDA Detector |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA: 220 nm and 280 nm (monitor at λmax for 5-CMC) |
Quality Assurance & Control (QA/QC)
To ensure the trustworthiness and validity of the analytical results, a comprehensive QA/QC protocol must be implemented.[16][17]
-
Method Blank: An analyte-free matrix (DI water for aqueous protocol, clean sand for solid protocol) is carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of 5-CMC is analyzed to assess method accuracy. Recovery should typically fall within 70-130%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of environmental samples are spiked with a known amount of 5-CMC to evaluate matrix-specific effects on accuracy and precision.
-
Surrogate Standards: A compound structurally similar to 5-CMC but not expected in the samples is added to every sample before extraction to monitor the efficiency of the preparation and analysis process for each individual sample.
-
Calibration: A multi-point calibration curve (minimum 5 points) is generated by analyzing standards of known concentrations to establish the relationship between instrument response and analyte concentration. A correlation coefficient (r²) of >0.995 is required.
Method Performance Characteristics
The following table summarizes typical performance data for the analysis of chlorophenols in environmental samples using similar methodologies. Actual performance should be determined by the individual laboratory.
| Parameter | Water (SPE-GC/MS) | Soil (MSPD-HPLC) | Reference |
| Limit of Detection (LOD) | < 20 ng/L | ~0.01 mg/kg | [4][7] |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.03 mg/kg | [13][18] |
| Linearity (r²) | > 0.995 | > 0.995 | [13][19] |
| Recovery (%) | 70 - 106% | 90 - 118% | [4][7] |
| Precision (RSD%) | < 15% | < 10% | [7][19] |
References
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Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. PubMed, National Center for Biotechnology Information.[Link]
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Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. PubMed, National Center for Biotechnology Information.[Link]
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Determination of Chlorinated Phenols in Surface-Treated Lumber by HPLC. Journal of Chromatographic Science, Oxford Academic.[Link]
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Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, ACS Publications.[Link]
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HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry.[Link]
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Derivatization for Gas Chromatography. Phenomenex.[Link]
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Determination of chlorinated phenols in surface-treated lumber by HPLC. PubMed, National Center for Biotechnology Information.[Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.[Link]
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Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. ResearchGate.[Link]
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Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.[Link]
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Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). U.S. Environmental Protection Agency (EPA).[Link]
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Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction procedure. Global NEST Journal.[Link]
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Method 604: Phenols. U.S. Environmental Protection Agency (EPA).[Link]
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General derivatization mechanism for phenol with MTBSTFA. ResearchGate.[Link]
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Analysis of Chlorophenols in Water by UHPLC with PDA Detection. PerkinElmer, Inc.[Link]
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Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Africa Research Connect.[Link]
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Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA).[Link]
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5-Chloro-3-methyl-1,2-benzenediol. PubChem, National Center for Biotechnology Information.[Link]
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Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central, National Center for Biotechnology Information.[Link]
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Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. ResearchGate.[Link]
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Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. MDPI.[Link]
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10 Analytical Methods - Soil Background and Risk Assessment. Interstate Technology & Regulatory Council (ITRC).[Link]
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Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. Toxicological Profile for Cresols, NCBI Bookshelf.[Link]
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MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency (EPA).[Link]
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This compound (C7H7ClO2). PubChemLite.[Link]
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Guide to Sampling Air, Water, Soil, and Vegetation for Chemical Analysis. California Department of Pesticide Regulation.[Link]
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Analytical methods for determining environmental contaminants of concern in water and wastewater. PubMed Central, National Center for Biotechnology Information.[Link]
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Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes. PubMed, National Center for Biotechnology Information.[Link]
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Approved sampling and analysis procedures. Washington State Department of Ecology.[Link]
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3-methyl catechol, 488-17-5. The Good Scents Company.[Link]
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Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.[Link]
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GC-MS and ESI-MS detection of catechol. International Journal of Education and Research.[Link]
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Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Repositori UPF.[Link]
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Application Notes & Protocols: 5-Chloro-3-methylcatechol as a Versatile Intermediate in Chemical Synthesis
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 5-Chloro-3-methylcatechol as a pivotal intermediate in the synthesis of complex organic molecules. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring that each protocol is not only repeatable but also understood in its mechanistic context.
Introduction: The Strategic Role of Substituted Catechols
In the landscape of drug discovery and fine chemical manufacturing, chemical intermediates are the foundational pillars upon which complex molecular architectures are built.[1] They are the crucial link between basic chemical feedstocks and the final active pharmaceutical ingredients (APIs) or agrochemicals.[2] The selection of an appropriate intermediate can dramatically influence the efficiency, cost-effectiveness, and scalability of a synthetic route.
This compound (IUPAC Name: 5-chloro-3-methylbenzene-1,2-diol) is a substituted catechol that offers a unique combination of functional handles.[3] Its vicinal diol system, coupled with chloro and methyl substituents on the aromatic ring, provides multiple reaction sites for diversification, making it a valuable precursor for a range of target molecules, particularly those containing the important benzodioxole scaffold.
Part 1: Core Data & Safety Mandates
Before any synthetic work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable. The protocols described herein are predicated on the strict observance of these safety measures.
Physicochemical & Spectroscopic Data Summary
A summary of key physical and chemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 31934-88-0 | [3] |
| Molecular Formula | C₇H₇ClO₂ | [3] |
| Molecular Weight | 158.58 g/mol | [3] |
| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diol | [3] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 100 - 103 °C | [4] |
| Boiling Point | 245 °C | [4] |
| ¹H-NMR Data | Aromatic protons typically resonate around 6.6-6.8 ppm. |
Hazard Identification & Safe Handling Protocol
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[5][6]
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
May cause an allergic skin reaction.[4]
-
Suspected of causing genetic defects and cancer.[4]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are immediately accessible.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields or a full-face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Consult glove supplier for specific breakthrough times.[7]
-
Body Protection: A lab coat is mandatory. For larger quantities, impervious clothing may be necessary.[3]
-
Respiratory Protection: If dusts are generated, a suitable respirator (e.g., N95 dust mask) is required.[4]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up area.[4][7] The material is sensitive to air and light; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[5]
Part 2: Primary Application: Synthesis of 6-Chloro-4-methyl-1,3-benzodioxole
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. Its presence can modulate pharmacokinetic properties and receptor binding. A notable example is the c-Src/Abl kinase inhibitor Saracatinib (AZD0530) , which features a substituted benzodioxole ring system and has been evaluated in clinical trials for cancer.[9] The synthesis of 6-Chloro-4-methyl-1,3-benzodioxole from this compound is a prime example of its utility.
Reaction Principle: Intramolecular Williamson Ether Synthesis
The formation of the benzodioxole ring from a catechol is a classic and robust transformation. The reaction proceeds via a double Williamson ether synthesis using a dihalomethane, typically dichloromethane or dibromomethane, as the source of the methylene bridge. The catechol is first deprotonated twice with a strong base to form the dianionic catecholate. This potent nucleophile then attacks the dihalomethane in two successive intramolecular Sₙ2 reactions to form the five-membered heterocyclic ring.
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dianionic Catecholate\n(Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Dihalomethane\n(e.g., CH₂Cl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="First Sₙ2 Attack", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Intramolecular\nCyclization (Second Sₙ2)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6-Chloro-4-methyl-1,3-benzodioxole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="+ 2 eq. Base\n(e.g., K₂CO₃, NaOH)"]; B -> D [label=" ", style=dashed, arrowhead=none]; C -> D [label=" ", style=dashed]; D -> E [label=" "]; E -> F [label=" "]; } dot Caption: Logical workflow for benzodioxole synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.
2.2.1 Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| This compound | 1.0 eq (e.g., 5.00 g) | Starting Material |
| Dichloromethane (DCM) | ~10-15 eq | Methylene Bridge Source |
| Potassium Carbonate (K₂CO₃) | 2.5 - 3.0 eq | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ~5-10 mL/g | Solvent |
| Three-neck round-bottom flask | 250 mL | Reaction Vessel |
| Reflux condenser | Standard | Prevent solvent loss |
| Magnetic stirrer & stir bar | Standard | Homogenization |
| Thermometer/Thermocouple | Standard | Temperature Monitoring |
| Inert Gas Line (Ar or N₂) | Standard | Anhydrous/Anaerobic conditions |
2.2.2 Step-by-Step Methodology
-
Setup and Inerting: Assemble the three-neck flask with the reflux condenser, thermometer, and a gas inlet adapter. Flame-dry the glassware under vacuum and backfill with Argon or Nitrogen. Maintain a positive inert gas pressure throughout the reaction.
-
Causality: Catechols are susceptible to air oxidation, especially when deprotonated. An inert atmosphere is critical to prevent the formation of colored quinone-type byproducts and ensure a high yield.
-
-
Reagent Addition: To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the catechol and facilitates the Sₙ2 reaction without interfering with the nucleophile. K₂CO₃ is a strong enough base to deprotonate the phenolic hydroxyls but is easier to handle than alkali metals or hydrides.[6]
-
-
Reaction Initiation: Begin vigorous stirring. Add dichloromethane (10 eq) to the mixture.
-
Thermal Conditions: Heat the reaction mixture to 120-130 °C and maintain under reflux for 6-8 hours.
-
Causality: The higher temperature is necessary to overcome the activation energy for the Sₙ2 reactions and drive the reaction to completion.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v). The disappearance of the starting material spot (visualized by UV or staining) indicates completion.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: The aqueous wash removes the inorganic base (K₂CO₃) and the water-soluble DMF solvent. The brine wash removes residual water from the organic phase.
-
-
Purification and Characterization:
-
Remove the solvent from the filtered organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
The final product, 6-Chloro-4-methyl-1,3-benzodioxole, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Part 3: Expanded Synthetic Applications
The reactivity of this compound extends beyond benzodioxole formation. The hydroxyl groups are nucleophilic and can be targeted for other valuable transformations.
Williamson Ether Synthesis for Pharmaceutical Scaffolds
The phenolic hydroxyls can be selectively or fully alkylated to produce aryl ethers, which are common structural motifs in pharmaceuticals and agrochemicals.[10]
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phenoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Alkyl Halide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Sₙ2 Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aryl Ether Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="+ Base (e.g., K₂CO₃)"]; B -> D [style=dashed, arrowhead=none]; C -> D [style=dashed]; D -> E; } dot Caption: General workflow for Williamson ether synthesis.
Protocol Synopsis:
-
Deprotonation: React this compound with 1.0 to 2.2 equivalents of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) to generate the mono- or di-phenoxide. The stoichiometry of the base is key to controlling mono- vs. di-alkylation.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) and heat the reaction until completion, as monitored by TLC.
-
Workup: Perform a standard aqueous workup followed by extraction and purification via column chromatography or distillation.
Synthesis of O-Aryl Carbamates for Agrochemicals
Carbamates are a major class of pesticides.[10] this compound can be readily converted into O-aryl carbamates by reaction with isocyanates.
Protocol Synopsis:
-
Reaction: Dissolve this compound (1.0 eq) in a dry, non-protic solvent like toluene or tetrahydrofuran (THF).
-
Addition: Add the desired isocyanate (R-N=C=O, 1.0-2.0 eq) dropwise. A catalytic amount of a tertiary amine base (e.g., triethylamine) can be used to accelerate the reaction.
-
Isolation: The reaction is often high-yielding and may precipitate the product directly. If not, the product can be isolated after solvent removal and purification by recrystallization or chromatography.
Conclusion
This compound is more than a simple catalog chemical; it is a strategic building block offering multiple avenues for molecular elaboration. Its primary utility lies in the efficient construction of the 6-chloro-4-methyl-1,3-benzodioxole scaffold, a key component in modern medicinal chemistry. Furthermore, its capacity for straightforward conversion into diverse aryl ethers and carbamates underscores its versatility as an intermediate for both pharmaceutical and agrochemical research and development. The protocols and principles outlined in this guide provide a robust framework for leveraging this valuable intermediate in synthesis campaigns.
References
- Fisher Scientific. (2009). Safety Data Sheet: this compound.
- Chem Service. (2016). Safety Data Sheet: 3-Methyl catechol.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorocatechol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36022, 5-Chloro-3-methyl-1,2-benzenediol. Retrieved from [Link]
- MedchemExpress. (2026). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-1,2-benzenediol.
-
Pollmann, K., Wray, V., Hecht, H. J., & Pieper, D. H. (2003). ¹H-NMR data of chloromethylcatechols formed from 2-and 3-chlorotoluene. ResearchGate. Retrieved from [Link]
- Leimgruber, W., & Weigele, M. (1975). Process for the methylenation of catechols. U.S. Patent No. 3,922,285. Washington, DC: U.S. Patent and Trademark Office.
- Ponti, R., & Gatti, N. (2003). Process for preparation of aromatic compounds containing heterocyclic system. Chinese Patent No. CN1205334A.
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
-
Hennessy, A. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]
- BenchChem. (2025). Application of 2-Chloro-3-methylphenol in Organic Synthesis.
-
Jeschke, P. (2021). The continuing significance of chiral agrochemicals. Pest Management Science, 77(9), 3876-3896. Retrieved from [Link]
- van den Heuvel, J., et al. (2017). A method for the enzymatic conversion of a phenol substrate into a corresponding catechol product. U.S. Patent Application No. 15/534,608.
-
Hüsken, L. E., et al. (2001). Production of Catechols. WUR eDepot. Retrieved from [Link]
-
Tan, Y., et al. (2012). Biotransformation of benzene and toluene to catechols by phenol hydroxylase from Arthrobacter sp. W1. Applied Microbiology and Biotechnology, 96(5), 1347-1355. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 6. CN1205334A - Process for preparation of aromatic compounds containing heterocyclic system - Google Patents [patents.google.com]
- 7. US3922285A - Process for the methylenation of catechols - Google Patents [patents.google.com]
- 8. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 5-Chloro-3-methylcatechol Purification
Welcome to the technical support center for the purification of 5-chloro-3-methylcatechol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The information provided is based on established principles of organic chemistry and practical experience in the purification of substituted catechols.
Introduction to this compound and its Purification Challenges
This compound is a substituted catechol that finds applications in various research and development areas.[1][2] Like many catechols, its purification can be challenging due to its susceptibility to oxidation, the presence of closely related impurities, and its physical properties.[3] Common issues include discoloration of the product, difficulty in achieving high purity, and challenges with crystallization. This guide will provide a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is discolored (pink, brown, or black). What is the cause and how can I prevent it?
A1: Discoloration in catechol derivatives is almost always due to oxidation. The two hydroxyl groups on the aromatic ring are highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process leads to the formation of colored quinone and polymeric byproducts.
-
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.
-
Light Protection: Protect the compound and its solutions from light by using amber-colored glassware or by wrapping the glassware in aluminum foil.
-
Chelating Agents: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that might catalyze oxidation.
-
Q2: What are the most common impurities I should expect in a crude sample of this compound?
A2: The impurity profile largely depends on the synthetic route. However, common impurities can include:
-
Isomeric Impurities: Regioisomers formed during the synthesis, such as other chlorinated or methylated catechols.[4]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-reaction Products: Polychlorinated or poly-methylated catechols.
-
Oxidation Products: As mentioned in Q1, quinones and polymeric materials are common.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of techniques is often recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of water (with a small amount of acid like formic or acetic acid to suppress ionization) and acetonitrile or methanol is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities and can provide structural information about unknown components.[4][5] Derivatization may be necessary to improve the volatility and thermal stability of the catechol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and for identifying impurities with different chemical structures.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[6]
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful and commonly used technique for purifying solid organic compounds.[7] The key to successful recrystallization is the selection of an appropriate solvent system.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough or the volume is insufficient.
-
Solution:
-
Select a more polar solvent or a solvent mixture.
-
Incrementally add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the yield.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The compound is significantly impure.
-
The solution is cooling too rapidly.
-
-
Solution:
-
Use a lower-boiling point solvent.
-
Attempt a preliminary purification by another method (e.g., column chromatography) to remove major impurities.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause:
-
The solution is not saturated (too much solvent was used).
-
The solution is supersaturated.
-
-
Solution:
-
Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
-
Recommended Recrystallization Solvents for this compound
Finding the ideal recrystallization solvent often requires some experimentation. Based on the structure of this compound (a polar aromatic compound), here are some suggested solvent systems to start with:
| Solvent System | Rationale |
| Toluene/Heptane or Toluene/Hexane | Toluene is a good solvent for aromatic compounds. The addition of a non-polar anti-solvent like heptane or hexane at elevated temperatures, followed by slow cooling, can induce crystallization. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent for a wide range of organic compounds. Hexane can be used as an anti-solvent. This system is useful for compounds that are highly soluble in chlorinated solvents. |
| Water | For highly polar catechols, water can sometimes be a suitable recrystallization solvent, especially if the impurities are non-polar. However, the solubility of this compound in water may be limited. |
| Ethanol/Water | A mixture of ethanol and water is a versatile solvent system. The compound is likely to be soluble in hot ethanol, and the addition of water as an anti-solvent can promote crystallization upon cooling. |
Experimental Protocol: Recrystallization of this compound (Starting Point)
-
Solvent Selection: Start by testing the solubility of a small amount of your crude this compound in the suggested solvent systems in a test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it just dissolves. Use a minimal amount of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Purification by Column Chromatography
Column chromatography is an excellent technique for separating compounds with different polarities.[8]
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause:
-
The eluent system is not optimized.
-
The column was not packed properly (channeling).
-
The column was overloaded with the sample.
-
-
Solution:
-
Optimize the Eluent: Use Thin-Layer Chromatography (TLC) to find an eluent system that gives a good separation between your product and the impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.
-
Reduce Sample Load: Use a smaller amount of the crude sample relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Problem 2: The compound is streaking on the column.
-
Possible Cause:
-
The compound is too polar for the eluent.
-
The compound is acidic or basic and is interacting strongly with the silica gel.
-
The sample was not loaded onto the column in a concentrated band.
-
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Modify the Mobile Phase: For acidic compounds like catechols, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can improve the peak shape by suppressing ionization.
-
Proper Sample Loading: Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, and load it carefully onto the top of the column in a narrow band.
-
Recommended Column Chromatography Conditions for this compound
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. Start with a low polarity and gradually increase it (gradient elution) or use a pre-determined optimal mixture (isocratic elution). Good starting solvent systems to explore via TLC are:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Ethyl Acetate
-
Experimental Protocol: Column Chromatography of this compound (Starting Point)
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a 9:1 mixture of hexane:ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
Caption: Decision workflow for the purification of this compound.
Safety Precautions
This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[2] General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation, ingestion, and skin contact.[1]
References
-
Organic Syntheses. Procedure. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Ministry of the Environment, Government of Japan. Analytical Methods. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
National Institutes of Health. Guideline for Analysis and Prevention of Contamination Catalysis. [Link]
-
YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
YouTube. Column Chromatography. [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. [Link]
-
The Good Scents Company. 3-methyl catechol. [Link]
-
PubChem. 5-Chloro-3-methyl-1,2-benzenediol. [Link]
-
WUR eDepot. PRODUCTION OF CATECHOLS. [Link]
-
Royal Society of Chemistry. Electro-mechanochemical approach towards chloro sulfoximidations of allenes under solvent-free conditions in a ball mill. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. mt.com [mt.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of 5-Chloro-3-methylcatechol during analysis
Welcome to the technical support guide for 5-Chloro-3-methylcatechol (5-CMC). This resource is designed for researchers, scientists, and drug development professionals who work with this and similar sensitive catechol compounds. Catechols are notoriously unstable, and their degradation during sample preparation and analysis is a significant source of experimental variability, leading to inaccurate quantification and questionable results.
This guide moves beyond simple procedural lists. It aims to provide a foundational understanding of why 5-CMC degrades and equips you with robust, field-tested strategies to ensure the integrity of your analytical data. We will cover the core principles of catechol stability, provide detailed preventative protocols, and offer a systematic approach to troubleshooting common issues.
The Challenge: Why Catechols Degrade
The core of the problem lies in the catechol moiety itself: the 1,2-dihydroxybenzene structure. These adjacent hydroxyl groups are highly susceptible to oxidation. This process is not a simple, single-step reaction but a cascade that can be initiated or accelerated by several common laboratory factors.
The primary degradation pathway involves the loss of electrons from the hydroxyl groups to form a semiquinone radical, which is then further oxidized to a highly reactive ortho-quinone. This ortho-quinone is an electrophile that can participate in subsequent polymerization reactions, often resulting in the formation of dark, insoluble pigments. This entire process is catalyzed by factors like elevated pH, the presence of dissolved oxygen, metal ions, and exposure to light.[1][2]
Frequently Asked Questions (FAQs)
Q1: My 5-CMC solution turned brown/pink after preparation. Is it still usable?
A: No. A color change is a clear visual indicator of oxidative degradation and polymerization. The concentration of your target analyte is no longer what you initially prepared, and the degradation products can interfere with your analysis, potentially co-eluting with your analyte or other components in your sample matrix. The solution should be discarded, and a fresh one prepared using the preventative protocols outlined below.
Q2: What is the single most important factor in preventing degradation?
A: pH control. Keeping your sample and analytical solutions in an acidic environment (ideally pH 3-5) is the most effective measure.[2][3] Acidity protonates the hydroxyl groups, making them significantly less prone to oxidation. This single change can often solve the majority of stability issues.
Q3: Can I store my prepared 5-CMC stock solutions in the refrigerator?
A: For short-term storage (less than 24 hours), refrigeration at 2-8°C is acceptable if and only if the solution is properly stabilized (acidified and with antioxidants). For long-term storage, aliquots should be flash-frozen and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize both chemical degradation and freeze-thaw cycles.
Q4: I'm seeing significant peak tailing in my HPLC chromatogram. Is this related to degradation?
A: While not a direct result of degradation, peak tailing is a common issue with catechols.[4] It's often caused by secondary interactions between the hydroxyl groups and active sites on the silica-based stationary phase. This can be exacerbated if degradation products are present. The troubleshooting guide below provides specific steps to address this.
In-Depth Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of 5-CMC.
| Problem/Symptom | Plausible Cause(s) | Systematic Troubleshooting & Solutions |
| Rapidly Disappearing Peak / No Peak Detected | 1. Complete Degradation: The analyte has degraded entirely in the sample vial or during the run. 2. Improper Injection: Issues with the autosampler (e.g., air bubbles, leaks) are preventing sample introduction.[5][6] | 1. Verify Stability: Prepare a fresh, stabilized standard as per the protocol below. Immediately inject it. If a peak appears, the issue is sample stability. 2. Check pH: Measure the pH of your sample diluent and mobile phase. Ensure it is acidic (pH < 5). 3. Inspect System: Purge the pump and injection system to remove air bubbles. Check for leaks in the flow path.[7][8] |
| Shifting Retention Times | 1. Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.[7] 2. Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., evaporation of the organic component, poor mixing). 3. Column Degradation: The stationary phase is degrading, often due to extreme pH or temperature. | 1. Extend Equilibration: Increase the column equilibration time between runs to at least 10-15 column volumes. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. If using a gradient, ensure the pump's mixing performance is optimal. 3. Use a Guard Column: A guard column can protect the analytical column from contaminants that might accelerate its degradation. |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The catechol hydroxyls are interacting with silanol groups on the stationary phase.[4] 2. pH Mismatch: The pH of the sample diluent is significantly different from the mobile phase pH. 3. Column Overload: The injected mass of the analyte is too high for the column's capacity. | 1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.0) with an additive like formic acid or phosphoric acid to suppress silanol activity. 2. Match Diluent: Ensure your sample is dissolved in the initial mobile phase or a solvent with a weaker elution strength.[7] 3. Reduce Injection Volume/Concentration: Perform a dilution series to confirm if the tailing is concentration-dependent. |
| Noisy or Drifting Baseline | 1. Mobile Phase Contamination/Degassing: Impurities in the mobile phase solvents or dissolved gas are causing baseline issues.[6][8] 2. Analyte Degradation on Column: The analyte is slowly degrading on the column, leading to a rising or unstable baseline. 3. Detector Lamp Issue: The detector lamp may be nearing the end of its life.[5] | 1. Filter and Degas: Always filter your mobile phase through a 0.22 µm filter and use an online degasser or sonicate the solvents before use. 2. Column Wash: Implement a robust column washing procedure at the end of each sequence to remove any adsorbed material. 3. Check Detector Diagnostics: Run detector diagnostics to check lamp energy and performance. |
Preventative Protocols & Workflows
Adopting a proactive approach is the best way to ensure data quality. The following protocols are designed to be self-validating systems for maintaining 5-CMC stability.
Protocol 1: Preparation of Stabilized 5-CMC Stock Solutions
This protocol incorporates multiple layers of protection to create a stable stock solution suitable for generating standards and spikes.
Materials:
-
This compound (solid)
-
HPLC-grade Methanol or Acetonitrile
-
Ascorbic Acid
-
0.22 µm Syringe Filters (PTFE or other solvent-compatible membrane)
-
Amber glass volumetric flasks and autosampler vials
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Solvent Preparation (The "Stabilizing Diluent"):
-
To a 100 mL amber volumetric flask, add approximately 80 mL of HPLC-grade Methanol.
-
Add 50-100 mg of Ascorbic Acid. This acts as a sacrificial antioxidant, protecting the 5-CMC.[9]
-
Sonicate for 5 minutes to dissolve the ascorbic acid and degas the solvent.
-
Fill to the 100 mL mark with methanol. This is now your stabilizing diluent.
-
-
Weighing the Analyte:
-
Accurately weigh the required amount of 5-CMC solid into a clean, dry weighing vessel. Perform this step quickly to minimize exposure to air and humidity.
-
-
Dissolution:
-
Quantitatively transfer the weighed 5-CMC to an appropriate size amber volumetric flask.
-
Add a small amount of the stabilizing diluent and swirl gently to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the stabilizing diluent.
-
-
Inert Gas Purge:
-
Gently bubble Argon or Nitrogen gas through the final stock solution for 2-3 minutes to displace dissolved oxygen. This is a critical step for long-term stability.
-
-
Filtration and Aliquoting:
-
Filter the stock solution through a 0.22 µm syringe filter directly into amber autosampler vials.
-
Immediately cap the vials.
-
For long-term storage, prepare multiple small-volume aliquots to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Short-Term (< 24h): Store at 2-8°C.
-
Long-Term (> 24h): Store at -80°C.
-
Recommended Analytical Workflow
The following diagram illustrates a robust workflow from sample receipt to data acquisition, incorporating the key stability principles.
References
-
Gelbke, H. P., & Knuppen, R. (1972). A new method for preventing oxidative decomposition of catechol estrogens during chromatography. Journal of Chromatography, 71(3), 465-471. [Link]
-
Pieper, D. H., et al. (1999). Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene. Applied and Environmental Microbiology, 65(4), 1595-1601. [Link]
-
Oteiza, P. I., et al. (2018). The Role of Catechins in Cellular Responses to Oxidative Stress. Molecules, 23(1), 86. [Link]
-
Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118-126. [Link]
-
Amorati, R., & Valgimigli, L. (2018). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances, 8(52), 29597-29606. [Link]
-
ResearchGate. (n.d.). Free radical scavenging mechanism in catechols. [Link]
-
Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
The Good Scents Company. (n.d.). 3-methyl catechol. [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-1,2-benzenediol. [Link]
-
Air Sea Containers. (2023). Top 5 Factors Affecting Chemical Stability. [Link]
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]
-
ALWSCI. (2024). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]
-
Singh, S., et al. (2023). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Frontiers in Microbiology, 14, 1243513. [Link]
-
Viglianisi, C., & Menichetti, S. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3201. [Link]
-
International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Pathways of aromatic compounds degradation. [Link]
-
ResearchGate. (n.d.). Concentration of 3-methylcatechol as substrate and its transformation.... [Link]
-
ResearchGate. (n.d.). CATECHOL BIODEGRADATION BY PSEUDOMONAS STRAIN : A CRITICAL ANALYSIS. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
Veeresh, J. S., et al. (2013). Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR). Journal of Environmental Health Science and Engineering, 11(1), 18. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Liu, J., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 100(10), 4235-4241. [Link]
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- 7. labcompare.com [labcompare.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. A new method for preventing oxidative decomposition of catechol estrogens during chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Activity for 5-Chloro-3-methylcatechol Metabolism
Welcome to the technical support center dedicated to the enzymatic metabolism of 5-Chloro-3-methylcatechol (5-Cl-3-MC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing enzymatic assays involving this compound.
Introduction
This compound is a chlorinated aromatic compound that is a key intermediate in the biodegradation of certain herbicides and industrial chemicals. Its metabolism is primarily carried out by catechol-cleaving dioxygenase enzymes, which are crucial for the detoxification and breakdown of such compounds. Optimizing the activity of these enzymes is paramount for applications ranging from bioremediation to understanding drug metabolism. This guide provides a comprehensive resource to navigate the common challenges encountered during in vitro and in vivo studies of 5-Cl-3-MC metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the metabolism of this compound?
A1: The primary enzymes involved in the metabolism of this compound are catechol dioxygenases. Specifically, catechol 2,3-dioxygenases (extradiol cleavage) and catechol 1,2-dioxygenases (intradiol cleavage) are the most studied in this context. The exact enzyme will depend on the organism and the specific metabolic pathway.
Q2: Why am I observing a rapid loss of enzyme activity upon addition of this compound?
A2: This is a classic sign of suicide inactivation or mechanism-based inactivation. Some catechol dioxygenases are susceptible to inactivation by chlorinated catechols like 5-Cl-3-MC. The reactive product of the enzymatic reaction can covalently bind to the enzyme, leading to its irreversible inactivation.
Q3: What is the expected product of this compound cleavage by catechol 2,3-dioxygenase?
A3: The extradiol cleavage of this compound by catechol 2,3-dioxygenase is expected to yield 5-chloro-2-hydroxy-3-methylmuconic semialdehyde. This product is often yellow and can be monitored spectrophotometrically.
Q4: Can I use a standard buffer for my enzymatic assay with this compound?
A4: While standard buffers like phosphate or Tris-HCl can be used, it is crucial to optimize the pH, as the activity of catechol dioxygenases is highly pH-dependent. The optimal pH can vary significantly between different enzymes. It is also important to consider the ionic strength of the buffer, as this can also influence enzyme activity.
Troubleshooting Guide
Problem 1: Low or No Detectable Enzyme Activity
Possible Causes:
-
Sub-optimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme.
-
Incorrect Cofactor Concentration: The concentration of necessary cofactors, such as Fe(II) for extradiol dioxygenases, is insufficient.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions or may have been improperly stored.
-
Presence of Inhibitors: The sample may contain inhibitors that are interfering with enzyme activity.
Troubleshooting Steps:
-
pH Optimization:
-
Perform a pH titration experiment using a range of buffers (e.g., phosphate, Tris-HCl, MES) to determine the optimal pH for your specific enzyme. A typical starting range for catechol 2,3-dioxygenases is pH 7.0-8.5.
-
-
Cofactor Titration:
-
If you are using a purified enzyme, ensure that the correct cofactor is present at an optimal concentration. For Fe(II)-dependent dioxygenases, a concentration range of 10-100 µM is a good starting point. Prepare fresh solutions of the cofactor immediately before use to prevent oxidation.
-
-
Assess Enzyme Stability:
-
Perform control experiments without the substrate to assess the stability of the enzyme over the time course of the assay. If the enzyme is unstable, consider adding stabilizing agents such as glycerol or BSA to the buffer.
-
-
Test for Inhibitors:
-
If you are using a complex sample (e.g., cell lysate), consider the presence of endogenous inhibitors. A dialysis step or a desalting column can be used to remove potential small molecule inhibitors.
-
Problem 2: High Background Signal or Non-enzymatic Degradation
Possible Causes:
-
Auto-oxidation of Substrate: this compound can auto-oxidize, especially at alkaline pH, leading to a high background signal.
-
Contamination of Reagents: Reagents may be contaminated with oxidizing agents or other compounds that react with the substrate or product.
Troubleshooting Steps:
-
Control for Auto-oxidation:
-
Run a control reaction without the enzyme to measure the rate of auto-oxidation. Subtract this rate from the rate of the enzymatic reaction.
-
Consider performing the assay at a slightly lower pH to minimize auto-oxidation, but be mindful of the impact on enzyme activity.
-
-
Use High-Purity Reagents:
-
Ensure that all reagents, including the buffer and water, are of high purity and free from contaminants.
-
Problem 3: Substrate Inhibition
Possible Causes:
-
High Substrate Concentration: At high concentrations, this compound can act as an inhibitor of some catechol dioxygenases.
Troubleshooting Steps:
-
Substrate Titration:
-
Perform a substrate titration experiment to determine the optimal substrate concentration. Start with a low concentration and gradually increase it until you observe a decrease in enzyme activity. This will allow you to determine the Km and identify the concentration at which substrate inhibition becomes significant.
-
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Metabolism
-
Prepare a series of buffers with varying pH values (e.g., 0.1 M phosphate buffer from pH 6.0 to 8.0 in 0.5 unit increments).
-
Set up a series of reactions, each containing the same concentration of enzyme and this compound.
-
Initiate the reaction by adding the enzyme.
-
Monitor the formation of the product over time using a spectrophotometer at the appropriate wavelength (e.g., 380 nm for the muconic semialdehyde product).
-
Calculate the initial rate of the reaction for each pH value.
-
Plot the initial rate versus pH to determine the optimal pH.
Protocol 2: Assessing Suicide Inactivation
-
Pre-incubate the enzyme with varying concentrations of this compound for a fixed period (e.g., 10 minutes).
-
After the pre-incubation period, dilute the mixture to a final volume to reduce the concentration of the inactivator.
-
Assay the remaining enzyme activity using a standard concentration of a non-inactivating substrate (e.g., catechol).
-
Plot the remaining enzyme activity as a function of the pre-incubation concentration of this compound to determine the extent of inactivation.
Data Presentation
Table 1: Typical Kinetic Parameters for Catechol 2,3-Dioxygenases with Chlorinated Catechols
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pseudomonas sp. | 4-Chlorocatechol | 1.5 | 120 | 8.0 x 107 | |
| Pseudomonas putida | 3-Methylcatechol | 7.0 | 230 | 3.3 x 107 | |
| Rhodococcus opacus | This compound | N/A | N/A | N/A |
Note: Kinetic parameters for this compound are not always readily available in the literature and may need to be determined empirically.
Visualizations
Caption: Workflow for optimizing enzyme assay conditions.
Caption: Metabolism of this compound.
References
-
Mars, A. E., Kingma, J., Kaschabek, S. R., Reineke, W., & Janssen, D. B. (1999). Conversion of 3-chlorocatechol by catechol 2,3-dioxygenases from Pseudomonas putida GJ31 and Pseudomonas sp. strain B13. Journal of bacteriology, 181(4), 1309–1318. [Link]
-
Cerdan, P., Rekik, M., & Harayama, S. (1995). The TOL plasmid pWW0 xylL gene encodes a C23O which is the key enzyme in the suicidal inactivation of C23O by 3-methylcatechol. Journal of bacteriology, 177(20), 5860–5865. [Link]
-
Miyauchi, K., Adachi, K., Iijima, K., & Suyama, K. (1999). An extradiol-type catecholic dioxygenase from a gram-positive bacterium, Rhodococcus opacus 1CP. Bioscience, biotechnology, and biochemistry, 63(1), 110–115. [Link]
Technical Support Center: 5-Chloro-3-methylcatechol Quantification
Welcome to the technical support center for the analytical quantification of 5-Chloro-3-methylcatechol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during experimental analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
A1: Peak tailing for catechol derivatives in reverse-phase HPLC is a common issue often rooted in secondary interactions with the stationary phase or issues with the mobile phase.
Underlying Causes:
-
Silanol Interactions: The primary cause is often the interaction between the hydroxyl groups of the catechol and free silanol groups on the silica-based stationary phase. This leads to undesirable adsorption and a tailing peak shape.
-
Insufficiently Buffered Mobile Phase: If the pH of the mobile phase is not adequately controlled, the ionization state of the catechol's hydroxyl groups can vary, leading to mixed-mode retention and peak tailing.[1]
-
Metal Contamination: Trace metal contaminants in the stationary phase or system can chelate with the catechol, causing peak distortion.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Step-by-Step Protocol to Address Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Lower the mobile phase pH to approximately 2-3 using an acid like phosphoric or formic acid. This suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Incorporate a buffer, such as a 10-25 mM phosphate buffer, to maintain a consistent pH throughout the analysis.[1]
-
-
Column Selection:
-
Utilize a high-purity, end-capped C18 column. End-capping effectively shields the silanol groups, reducing their availability for interaction with the analyte.
-
-
Mobile Phase Additives:
-
If tailing persists, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
-
System and Column Health:
Q2: I'm observing significant signal suppression/enhancement for this compound when analyzing complex samples (e.g., plasma, soil extracts) by LC-MS. How can I mitigate these matrix effects?
A2: Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS analysis, leading to inaccurate quantification.[3][4][5]
Causality of Matrix Effects:
-
Ion Suppression: Co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal.[4]
-
Ion Enhancement: In some cases, matrix components can enhance the ionization of the analyte, leading to an artificially high signal.[3]
Strategies for Mitigation:
| Strategy | Principle | Pros | Cons |
| Sample Preparation | Remove interfering matrix components before analysis. | Highly effective, can improve column lifetime. | Can be time-consuming and may lead to analyte loss. |
| Chromatographic Separation | Optimize separation to ensure the analyte elutes in a clean region of the chromatogram. | Can be highly effective with minimal sample manipulation. | May require significant method development. |
| Stable Isotope-Labeled Internal Standard | A labeled version of the analyte that co-elutes and experiences the same matrix effects. | The gold standard for correcting matrix effects. | Can be expensive and not always commercially available. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix similar to the samples. | A practical approach when a labeled internal standard is unavailable. | Requires a representative blank matrix, which can be difficult to obtain. |
Experimental Protocol: Quantifying and Correcting for Matrix Effects
-
Quantification of Matrix Effects:
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solvent.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Matrix sample spiked with the analyte pre-extraction.
-
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.[6]
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
-
Sample Cleanup using Solid-Phase Extraction (SPE):
-
Select an SPE cartridge with a sorbent that retains the analyte while allowing interfering components to pass through (or vice versa).
-
Condition the cartridge with an appropriate solvent.
-
Load the sample.
-
Wash the cartridge to remove impurities.
-
Elute the analyte with a suitable solvent.
-
Q3: My this compound standards seem to be degrading over time, leading to poor reproducibility. What are the best practices for handling and storing this compound?
A3: Catechols, including this compound, are susceptible to oxidation, which can lead to the formation of colored degradation products and a decrease in the concentration of the parent compound.[7][8]
Degradation Pathway:
The two hydroxyl groups on the catechol ring are easily oxidized, especially in the presence of oxygen, light, and basic pH, to form a quinone, which can then polymerize.
Caption: Oxidation pathway of this compound.
Recommended Storage and Handling Procedures:
-
Storage:
-
Store solid this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare stock solutions in a deoxygenated, amber vial and store at -20°C or lower.
-
-
Solution Preparation:
-
Use deoxygenated solvents (e.g., by sparging with nitrogen) to prepare solutions.
-
Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solvent to inhibit oxidation.
-
Prepare working standards fresh daily from the stock solution.
-
Q4: I need to analyze this compound by GC-MS, but I'm getting poor peak shape and low response. What should I do?
A4: The polar hydroxyl groups of this compound make it unsuitable for direct GC-MS analysis. Derivatization is necessary to improve its volatility and thermal stability.[7][8][9]
Derivatization is Essential:
Derivatization replaces the active hydrogens on the hydroxyl groups with less polar, more stable groups, making the molecule more amenable to GC analysis.[9] The most common method for catechols is silylation.[7][8]
Protocol for Silylation Derivatization:
-
Sample Preparation:
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Troubleshooting Derivatization:
| Problem | Possible Cause | Solution |
| Incomplete Derivatization | Presence of water in the sample; insufficient reagent or reaction time/temperature. | Ensure the sample is completely dry; use a fresh, unopened vial of derivatizing agent; optimize reaction conditions. |
| Multiple Peaks for Analyte | Formation of different silylated derivatives. | Optimize the ratio of silylating agent to catalyst (TMCS). |
| Degradation of Derivative | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
References
-
GC-MS and ESI-MS detection of catechol - International Journal of Education and Research. Available from: [Link]
-
Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed. Available from: [Link]
-
Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
Gas chromatographic and mass spectrometric analysis of chlorinated catechols occurring in pulp bleach liquors | Semantic Scholar. Available from: [Link]
-
Analysis of chlorophenols, chlorocatechols, chloroguaiacols and related compounds by GCMS - ResearchGate. Available from: [Link]
-
Derivatization - Chemistry LibreTexts. Available from: [Link]
-
(PDF) GC-MS and ESI-MS detection of catechol - ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols - MDPI. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today. Available from: [Link]
-
5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem. Available from: [Link]
-
Analytical Bias Between Species Caused by Matrix Effects in Quantitative Analysis of a Small-Molecule Pharmaceutical Candidate in Plasma - PubMed. Available from: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ijern.com [ijern.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A-Z Guide to Resolving Peak Tailing in HPLC for 5-Chloro-3-methylcatechol
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 5-Chloro-3-methylcatechol. Here, we move beyond generic advice to provide a structured, in-depth approach to diagnosing and resolving this common chromatographic problem, ensuring the integrity and accuracy of your analytical data.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
Before diving into complex troubleshooting, let's address some fundamental questions to confirm the nature of the issue.
Q1: What exactly is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] In an ideal separation, peaks should be symmetrical, resembling a Gaussian distribution.[1] For a quantitative analysis of this compound, tailing peaks are problematic because they can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability of your results.[1][3]
Q2: I see tailing for my this compound peak. What are the most likely culprits?
A2: For a polar, acidic compound like this compound, which is a type of chlorocatechol, the primary causes of peak tailing are typically rooted in secondary chemical interactions with the HPLC column or metal contamination within the system.[4][5][6] The key suspects are:
-
Secondary Silanol Interactions: Unwanted interactions between the catechol's hydroxyl groups and residual silanol groups on the silica-based stationary phase.[7][8]
-
Mobile Phase pH: An improperly selected mobile phase pH can cause the analyte to exist in both ionized and non-ionized forms, leading to peak distortion.[3][9][10]
-
Metal Chelation: Catechols are known chelating agents. Trace metal contamination in the mobile phase, sample, or from HPLC hardware (like frits and tubing) can interact with your analyte, causing tailing.[8][11][12]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2]
Q3: How do I measure peak tailing to track my troubleshooting progress?
A3: Peak asymmetry is typically measured using the Tailing Factor (T) or Asymmetry Factor (As). The USP Tailing Factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge at 5% height.[3] A value of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[7] Consistently measuring this factor will provide a quantitative measure of improvement as you implement corrective actions.
Part 2: Systematic Troubleshooting Guide
Follow this logical workflow to systematically identify and eliminate the cause of peak tailing for this compound.
Workflow: From Diagnosis to Resolution
Below is a visual representation of the troubleshooting process. Start at the top and work your way through the steps.
Caption: A step-by-step troubleshooting workflow for HPLC peak tailing.
Step 1: Rule Out Column Overload
Column overload can mimic other peak tailing issues.[2] This is a quick and easy check before proceeding to more complex method adjustments.
Experimental Protocol:
-
Prepare a dilution series of your this compound standard (e.g., 1:2, 1:5, and 1:10 dilutions) in the mobile phase.
-
Inject the original concentration and then each dilution.
-
Observe the peak shape for each injection. If the tailing factor improves significantly with dilution, you are likely overloading the column.
Solution: Reduce the sample concentration or the injection volume. If a high concentration is necessary for sensitivity, consider a column with a larger internal diameter or a stationary phase with a higher loading capacity.[2]
Step 2: Optimize the Mobile Phase
The mobile phase environment is critical for controlling the ionization state of your analyte and minimizing unwanted interactions.
A. Mobile Phase pH Adjustment
For acidic compounds like catechols, the mobile phase pH should be carefully controlled to ensure a single, un-ionized form.[12] Operating near the analyte's pKa will result in a mixed population of ionized and non-ionized molecules, a classic cause of peak broadening and tailing.[3][13][14]
The Causality: By lowering the mobile phase pH to at least 2 units below the analyte's pKa, you ensure the catechol hydroxyl groups are fully protonated (non-ionized). This minimizes repulsive interactions with the hydrophobic C18 stationary phase and prevents secondary interactions with ionized silanols.[7][8]
Experimental Protocol:
-
Determine pKa: The pKa of the phenolic hydroxyl groups in catechols is typically in the range of 9-10.
-
Prepare Buffered Mobile Phases: Prepare a series of mobile phases with pH values between 2.5 and 4.0. Use a buffer like phosphate or formate with a concentration of 20-50 mM for robust pH control.
-
Analyze: Inject your sample using each mobile phase and evaluate the peak shape.
| pH of Mobile Phase | Expected Observation for this compound | Tailing Factor (T) |
| pH > 4.5 | Significant Tailing | > 1.5 |
| pH 3.0 - 4.0 | Moderate Tailing | 1.3 - 1.5 |
| pH < 3.0 | Symmetrical Peak | 1.0 - 1.2 |
B. Addition of a Chelating Agent
The catechol functional group is a potent metal chelator.[15] If your peak tailing persists even at low pH, it's highly probable that metal contamination in your HPLC system is the culprit.[11][16] These metal ions can come from stainless steel components like tubing, frits, or even the column hardware itself, creating active sites that chelate with your analyte.[11][17]
The Causality: Adding a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to the mobile phase "scavenges" these free metal ions, preventing them from interacting with your this compound.[12][18] The EDTA-metal complex will then pass through the column without interfering.
Experimental Protocol:
-
Prepare Mobile Phase with EDTA: To your optimized low-pH mobile phase, add a low concentration of EDTA (e.g., 0.1 mM to 0.5 mM).
-
Equilibrate: Flush the entire HPLC system, including the column, with at least 20 column volumes of the new mobile phase to ensure all active metal sites are passivated.
-
Analyze: Inject your sample and compare the peak shape to the analysis without EDTA.
Step 3: Evaluate the Stationary Phase and Hardware
If mobile phase optimization does not fully resolve the issue, the problem may lie with the column itself or other system components.
A. Column Chemistry: The Role of Silanols
Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[19] At mobile phase pH levels above approximately 3, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[7][20] These sites can then interact strongly with polar analytes like your catechol, causing peak tailing.[7][8]
The Causality: This is a classic secondary retention mechanism. While the primary (hydrophobic) interaction retains the bulk of the analyte, a small portion is delayed by these strong ionic interactions with silanols, resulting in a tailing peak.
Solution:
-
Use a Modern, End-Capped Column: High-purity, modern columns are "end-capped," meaning most of the residual silanols have been chemically deactivated with a small silylating agent.[7][21] This significantly reduces the potential for secondary interactions.
-
Consider a Polar-Embedded Phase: These columns have a polar group embedded near the base of the C18 chain, which helps to shield the analyte from any remaining silanols.[3]
B. System Hardware and Extra-Column Effects
Physical issues within the HPLC system can contribute to band broadening, which manifests as peak tailing.[3]
-
Column Void: A void at the head of the column can cause the sample band to spread unevenly. This can be confirmed by reversing and flushing the column (if the manufacturer allows) or by replacing it.[22]
-
Blocked Frit: A partially blocked inlet frit on the column will distort the flow path, leading to peak asymmetry.[7]
-
Extra-Column Volume: Excessive tubing length or using tubing with a large internal diameter between the injector and the detector can cause peak dispersion.[3] Ensure all connections are made with minimal lengths of narrow-bore (e.g., 0.005") PEEK tubing.[3]
The Chemical Interaction at Play
The following diagram illustrates the key chemical interactions responsible for peak tailing of catechols on a silica-based stationary phase.
Caption: Interactions causing peak tailing and their solutions.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Waters Corporation. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Al-Rimawi, F. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 5, 684-690. [Link]
-
SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. [Link]
-
Al-Rimawi, F. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 843-849. [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
McCalley, D. V. (2020). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1626, 461361. [Link]
-
Płotka-Wasylka, J., & Namieśnik, J. (2019). Chromatographic Determination of Chlorophenols. In M. Stauffer (Ed.), Phenol and Its Derivatives. IntechOpen. [Link]
-
ResearchGate. (2015, January). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. [Link]
-
Technology Networks. (2023, October 6). Overcoming Metal Interference in HPLC. [Link]
-
Phenomenex. (2024, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Walter, T. H., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
-
Núñez-Gaytán, A. M., et al. (2008). On-line methodology for the trace level determination of the chlorinated phenol family in water samples. Journal of the Mexican Chemical Society, 52(3), 183-191. [Link]
-
Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
-
Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
PubChem. 5-Chloro-3-methyl-1,2-benzenediol. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Grzegorczyk-Karolak, I., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18775-18790. [Link]
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ResearchGate. (2015, January 23). How to best detect catecholamines HPLC?[Link]
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PubChemLite. This compound (C7H7ClO2). [Link]
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Kim, S., et al. (2024, May 10). Chelating agent separation analysis using a HILIC column. Journal of the Korean Nuclear Society. [Link]
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Wang, Y., et al. (2015). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. Journal of Chromatography A, 1374, 150-158. [Link]
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Minimizing interference in 5-Chloro-3-methylcatechol detection
Welcome to the technical support resource for the analysis of 5-Chloro-3-methylcatechol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during quantitative analysis. Our goal is to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and built on a foundation of scientific integrity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the detection of this compound. Each issue is presented in a question-and-answer format with detailed, step-by-step solutions.
Q1: Why am I seeing poor peak resolution or co-eluting peaks with my target analyte?
Answer:
Poor resolution is typically caused by other compounds in your sample having similar chemical properties to this compound, causing them to elute from the chromatography column at the same time. This is a common problem when dealing with complex matrices or when regioisomers are present.[1] To resolve this, a systematic method development approach is required.
Underlying Cause: The separation in chromatography depends on the differential interactions of analytes with the stationary phase and the mobile phase.[2] If these interactions are too similar for your analyte and an interfering compound, the system will not be able to distinguish between them.
Troubleshooting Workflow:
-
Confirm Co-elution: If using a mass spectrometer (MS), check the mass-to-charge ratio (m/z) across the peak. A changing m/z indicates multiple co-eluting compounds. With a UV detector, check the spectral purity.
-
Adjust Mobile Phase: This is often the simplest and most effective first step.
-
Modify Gradient Slope: For gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Adjust pH: this compound is a phenolic compound, so its retention on a reversed-phase column is pH-dependent. Adjusting the mobile phase pH can significantly impact retention and selectivity. Use a buffer to maintain a stable pH.[3]
-
-
Evaluate Column Chemistry: If mobile phase adjustments are insufficient, the stationary phase chemistry may not be optimal.
-
Standard C18: This is a good starting point, but may not resolve closely related aromatic compounds.
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivity, particularly for aromatic and chlorinated compounds, through π-π interactions.
-
Embedded Polar Group (EPG) Phases: These can provide different selectivity for polar compounds like catechols.[2]
-
.dot
Caption: Troubleshooting workflow for poor peak resolution.
Q2: My analyte signal is inconsistent or suppressed. How do I diagnose and prevent matrix effects?
Answer:
Signal inconsistency or suppression, known as the matrix effect, occurs when components in the sample matrix interfere with the detection of the analyte.[4][5] This is a major source of quantitative error, especially in complex biological or environmental samples.[5][6] The most effective way to combat this is through rigorous sample preparation to remove these interfering components before analysis.[4][7][8]
Underlying Cause: Matrix components can co-elute with the analyte and affect its ionization in an MS source (ion suppression/enhancement) or interfere with its electrochemical detection.[6] The goal of sample preparation is to isolate the analyte of interest from these matrix components.[9]
Recommended Sample Preparation Strategies:
| Technique | Principle | Best For | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) or acid is added to denature and precipitate proteins from a biological sample.[7] | Serum, Plasma | Fast, simple, inexpensive. | Non-selective; leaves many small molecule interferences in the supernatant. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent) based on its solubility.[7][10] | Urine, Wastewater | Cleaner extracts than PPT, can concentrate the analyte. | Can be labor-intensive, uses significant solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while matrix components are washed away.[7][8][10] The analyte is then eluted with a small volume of a strong solvent.[10] | Most sample types, including plasma, tissue homogenates, and environmental water. | Provides the cleanest extracts, high concentration factor, high selectivity. | Can be more expensive, requires method development to optimize sorbent and solvents. |
Step-by-Step Protocol for Solid-Phase Extraction (SPE):
This protocol is a starting point for developing an SPE method for this compound from an aqueous matrix like plasma or urine.
-
Sorbent Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode (e.g., reversed-phase with ion exchange) sorbent. The choice of a chemistry orthogonal to the analytical column can selectively remove interferences.[10]
-
Conditioning: Pass a strong solvent (e.g., 1 mL of methanol) through the cartridge to wet the sorbent.
-
Equilibration: Flush the cartridge with a weak solvent that mimics the sample's solvent composition (e.g., 1 mL of water or buffer) to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove weakly bound interferences without eluting the analyte.
-
Elution: Elute the this compound with a small volume of a strong solvent (e.g., 1 mL of acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase to ensure peak shape compatibility.[11]
.dot
Caption: Decision tree for selecting a sample preparation technique.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting this compound, and how do they compare?
Answer:
The primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and methods based on electrochemical detection. The best choice depends on factors like required sensitivity, sample matrix, and available instrumentation.[11]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Electrochemical Detection |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation based on partitioning between a gas mobile phase and a solid/liquid stationary phase.[11] | Measures the current from the oxidation or reduction of the analyte at an electrode surface.[12][13] |
| Typical Detector | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[11] | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS).[11] | Amperometric or Voltammetric sensors. |
| Sample Derivatization | Not usually required.[11] | Often required to make the polar catechol volatile and thermally stable.[9][14] | Not required. |
| Pros | Robust, widely applicable, direct analysis of aqueous samples.[11] | High resolution, very sensitive with MS detection. | Extremely sensitive, can be used for in-vivo measurements, lower cost instrumentation.[12][15] |
| Cons | Can have matrix effects with MS detection. | Derivatization adds steps and potential for error; analyte can degrade in hot injector.[14] | Susceptible to interference from other electroactive species (e.g., ascorbic acid, other catechols).[16][17] |
Q2: My this compound standard/sample seems to be degrading. How can I improve its stability?
Answer:
Catechols are highly susceptible to oxidation, which can lead to sample degradation and inaccurate results.[14] The two hydroxyl groups on the benzene ring can be easily oxidized to form an o-quinone, which can then participate in further reactions.[13]
Key Stabilization Strategies:
-
Temperature: Store stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down degradation kinetics.[4]
-
Light: Protect samples from light by using amber vials or storing them in the dark, as light can catalyze oxidation.[4]
-
pH Control: Oxidation is often faster at neutral or alkaline pH.[13] Keeping samples and standards in a slightly acidic buffer (e.g., pH 3-5) can significantly improve stability.
-
Avoid Contamination: Ensure all solvents and reagents are free of oxidizing contaminants. Use high-purity solvents and clean glassware.[14]
-
Limit Headspace: For long-term storage, consider flushing vials with an inert gas like nitrogen or argon to displace oxygen.
Q3: When using GC-MS, I'm getting poor peak shape and low response. What could be the cause?
Answer:
This is a classic problem when analyzing polar, active compounds like catechols by GC without proper precautions. The free hydroxyl groups can interact with active sites in the GC system, leading to peak tailing, poor sensitivity, and even complete loss of the analyte.[14]
Troubleshooting Steps for GC Analysis:
-
Chemical Derivatization (Essential): This is the most critical step. You must derivatize the hydroxyl groups to make the molecule less polar and more thermally stable. A common method is acetylation using acetic anhydride or silylation using a reagent like BSTFA.[14] This blocks the active hydroxyl groups, dramatically improving peak shape and response.
-
Injector Maintenance: The injector is a common source of active sites.
-
Use a deactivated inlet liner and change it frequently.
-
Ensure the injector temperature is hot enough to volatilize the derivatized analyte but not so hot that it causes degradation.
-
-
Column Choice: Use a column appropriate for the derivatized analyte. A mid-polarity column (e.g., 5% phenyl) is often a good starting point.
-
System Cleanliness: Ensure the entire GC system is free from contamination that could create active sites.[14]
References
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 16, 2026, from [Link]
-
Key Considerations For Sample Preparation in HPLC. (2025, April 15). alwsci. Retrieved January 16, 2026, from [Link]
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Optimizing Sample Preparation for HPLC Analysis. (2025, September 19). Patsnap Eureka. Retrieved January 16, 2026, from [Link]
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How to Improve Your HPLC Results with Proper Sample Preparation. (2025, January 24). Mastelf. Retrieved January 16, 2026, from [Link]
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Snow, N. H. (2017). Improving Sample Preparation in HPLC. LCGC North America, 35(7), 6-11. Retrieved January 16, 2026, from [Link]
-
Analysis of catechol, 4-methylcatechol and dopamine electrochemical reactions on different substrate materials and pH conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. (1997, March). NCASI. Retrieved January 16, 2026, from [Link]
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Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]
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Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 16, 2026, from [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Madhup, M., Kumar, S., & Yogesh, Y. C. (2022). Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode. Scientific Reports, 12(1), 1-13. Retrieved January 16, 2026, from [Link]
-
Yu, R., Weisel, C. P., & Lioy, P. J. (1995). Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 663(1), 77-86. Retrieved January 16, 2026, from [Link]
-
Gonon, F., Buda, M., Cespuglio, R., Jouvet, M., & Pujol, J. F. (1981). In Vivo Electrochemical Detection of Catechols in Several Dopaminergic Brain Regions of Anaesthetized Rats. European Journal of Pharmacology, 72(1), 1-10. Retrieved January 16, 2026, from [Link]
-
Toghan, A., & Narayanan, S. S. (2015). Simultaneous Detection and Estimation of Catechol, Hydroquinone, and Resorcinol in Binary and Ternary Mixtures Using Electrochemical Techniques. Journal of Analytical Methods in Chemistry, 2015, 815341. Retrieved January 16, 2026, from [Link]
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Assay Interference by Chemical Reactivity. (2015, September 18). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 16, 2026, from [Link]
-
Sainio, S., & Laurila, T. (2015). Electrochemical reactions of catechol, methylcatechol and dopamine at tetrahedral amorphous carbon (ta-C) thin film electrodes. Electrochimica Acta, 186, 490-499. Retrieved January 16, 2026, from [Link]
-
5-Chloro-3-methyl-1,2-benzenediol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Wang, C., Li, D., & Wang, L. (2018). Matrix Effect Study and Immunoassay Detection Using Electrolyte-Gated Graphene Biosensor. Biosensors, 8(1), 22. Retrieved January 16, 2026, from [Link]
-
Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. (2012). Journal of Chromatography A, 1257, 147-154. Retrieved January 16, 2026, from [Link]
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Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing. Retrieved January 16, 2026, from [Link]
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Sample preparation techniques for complex matrices containing 5-Chloro-3-methylcatechol
Welcome to the technical support center for the analysis of 5-Chloro-3-methylcatechol in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with sample preparation for this specific analyte. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
Introduction to this compound
This compound is a chlorinated methylcatechol with the molecular formula C7H7ClO2.[1] As a substituted catechol, it is a polar compound that can be challenging to analyze, particularly at trace levels in complex environmental or biological matrices. Its hydroxyl groups are prone to oxidation and can interact strongly with active sites in chromatographic systems, while the overall polarity makes it susceptible to significant matrix effects.[2][3]
Effective sample preparation is therefore not just a preliminary step but the most critical factor in achieving accurate, reproducible, and sensitive quantification. This guide focuses on the most common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), along with necessary considerations for subsequent chromatographic analysis.
General Workflow for Sample Preparation
The selection of a sample preparation strategy depends heavily on the matrix, the required limit of quantification (LOQ), and the available analytical instrumentation. Below is a general workflow that outlines the key decision points.
Caption: General experimental workflow for this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solid-Phase Extraction (SPE) Troubleshooting
Solid-Phase Extraction (SPE) is a cornerstone technique for purifying and concentrating analytes like this compound from aqueous and organic samples.[4][5] However, its success hinges on the careful selection of sorbents and optimization of each step.
Q1: Why is my recovery of this compound consistently low after SPE?
A: Low recovery is the most common issue in SPE and can arise at any of the four main stages: conditioning, loading, washing, or elution.[6][7] The key is to systematically identify where the analyte is being lost.
Causality & Explanation: this compound is a polar, weakly acidic compound. Its retention on SPE sorbents is primarily governed by reversed-phase, ion-exchange, or a mixed-mode mechanism. Low recovery occurs when the interaction between the analyte and the sorbent is either too weak (leading to loss during loading and washing) or too strong (preventing complete elution).
Troubleshooting Steps & Protocol:
-
Verify Analyte Loss Stage: Analyze the fractions from each step (load, wash, and multiple elution fractions) to pinpoint the loss.
-
Check Sorbent Conditioning: Improper conditioning is a frequent culprit. If the sorbent bed is not fully wetted, channels can form, leading to poor interaction with the sample.
-
Optimize Sample Loading:
-
pH Adjustment: The catechol hydroxyl groups are acidic. At neutral or high pH, the analyte will be ionized and may have poor retention on non-polar sorbents like C18. Adjust the sample pH to ~2-3 units below the pKa of the hydroxyl groups to ensure it is in its neutral form, maximizing retention on reversed-phase sorbents. For anion exchange, a higher pH is needed to ensure the analyte is charged.
-
Flow Rate: A high flow rate during sample loading can prevent equilibrium from being established, leading to analyte breakthrough.[6]
-
Fix: Decrease the loading flow rate to approximately 1-2 mL/min.
-
-
Evaluate the Wash Step: The wash solvent may be too strong, prematurely eluting the analyte.
-
Fix: Decrease the percentage of organic solvent in the wash solution. For example, if using 20% methanol, try 5% or 10%. The goal is to remove interferences that are less strongly retained than this compound without eluting the analyte itself.[8]
-
-
Strengthen the Elution Step: The elution solvent may be too weak to disrupt the analyte-sorbent interaction.
-
Fix: Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). For stubborn cases, consider adding a small amount of a modifier like ammonia (for anion-exchange sorbents) or formic acid (to ensure neutral state for reversed-phase) to the elution solvent to improve desorption.[6]
-
Caption: Decision tree for troubleshooting low SPE recovery.
Q2: How do I select the right SPE sorbent for this compound?
A: The choice of sorbent depends on the sample matrix and the primary retention mechanism you intend to use. For a polar compound like this compound, polymeric reversed-phase or mixed-mode sorbents are often superior to traditional silica-based C18.
Causality & Explanation:
-
Silica-Based C18: Can suffer from "dewetting" if the sorbent runs dry, leading to a dramatic loss of retention for polar compounds. It also has a limited pH range (typically 2-8).
-
Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): These are stable across a wide pH range (1-14) and are not susceptible to dewetting. They offer excellent retention for polar compounds.[9]
-
Mixed-Mode Sorbents (e.g., Reversed-Phase + Anion Exchange): These offer enhanced selectivity. You can use the reversed-phase properties to retain the analyte and a wider range of interferences, then use a targeted pH switch to selectively elute interferences or the analyte itself, providing a much cleaner extract.
| Sorbent Type | Primary Retention Mechanism | Recommended Use Case for this compound | Pros | Cons |
| Polymeric Reversed-Phase | Hydrophobic interactions | General purpose for water, soil extracts, and biological fluids. | High capacity, wide pH stability, no dewetting. | May retain more interferences than mixed-mode. |
| Mixed-Mode Anion Exchange | Hydrophobic & Anionic interactions | Complex matrices like wastewater or plasma where high selectivity is needed. | Superior cleanup, orthogonal retention mechanisms. | Method development can be more complex. |
| Graphitized Carbon Black (GCB) | Adsorption | Cleanup step to remove pigments and sterols. | Strong retention of planar molecules and pigments. | Can irreversibly adsorb planar analytes if not used carefully. |
Section 2: QuEChERS Method Adaptation & Troubleshooting
Originally developed for pesticide analysis in food, the QuEChERS method is incredibly versatile and can be adapted for various analytes and matrices due to its speed and efficiency.[10][11]
Q3: Can I use QuEChERS for this compound in soil or water samples?
A: Yes, QuEChERS is highly adaptable. For soil, the standard procedure works well. For water, a preliminary step is required to facilitate the phase separation.
Methodology & Protocols:
Protocol: QuEChERS for Soil/Sediment Samples
-
Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soils) and vortex to create a slurry.
-
Add 10 mL of acetonitrile (ACN).
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN method salts containing MgSO₄, NaCl, and buffering agents).[12]
-
Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
Proceed to the d-SPE cleanup step with the ACN supernatant.
Protocol: QuEChERS for Water Samples
-
Take 10-15 mL of the water sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts. The salts will induce the phase separation between the water and ACN.
-
Shake, centrifuge, and proceed to cleanup as described above.
Q4: My recoveries are good, but the final extract is dirty and shows significant matrix effects in LC-MS/MS. How can I improve the QuEChERS cleanup?
A: This indicates that the initial d-SPE cleanup sorbent is not adequately removing co-extracted matrix components. The key is to tailor the d-SPE sorbents to the specific interferences in your matrix.
Causality & Explanation: Matrix effects in LC-MS occur when co-eluting compounds suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[2][13][14] A clean extract is essential for accurate quantification. Different d-SPE sorbents target different classes of interferences.
Troubleshooting & Sorbent Selection:
-
Primary Sorbent (PSA - Primary Secondary Amine): Almost always used. It effectively removes organic acids, fatty acids, and some sugars.
-
C18: Add this to remove non-polar interferences, such as lipids and fats. This is crucial for oil-rich or biological matrices.[15]
-
Graphitized Carbon Black (GCB): Use GCB to remove pigments (like chlorophyll) and sterols. Caution: GCB can adsorb planar molecules, which may include this compound. Use the smallest amount necessary and test for recovery loss.
-
Z-Sep Sorbents: These are newer zirconia-based sorbents that offer a different selectivity for removing lipids and are a good alternative to C18/GCB combinations.
| d-SPE Sorbent | Target Interferences | When to Use for this compound Matrices |
| PSA | Fatty acids, organic acids, sugars | Standard for most applications. |
| C18 | Lipids, non-polar compounds | Biological fluids, fatty food matrices, soil high in organic matter. |
| GCB | Pigments (chlorophyll), sterols | Plant-based matrices, algae-rich water samples. |
digraph "QuEChERS_Process" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_extraction" { label="Step 1: Extraction & Partitioning"; style="filled"; color="#F1F3F4"; Sample [label="1. Homogenized Sample\n+ Water (if needed)"]; Solvent [label="2. Add Acetonitrile"]; Salts [label="3. Add QuEChERS Salts\n(MgSO4, NaCl, Buffers)"]; Shake [label="4. Shake & Centrifuge"]; Supernatant [label="Organic Supernatant\n(ACN Layer)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample -> Solvent -> Salts -> Shake -> Supernatant; } subgraph "cluster_cleanup" { label="Step 2: Dispersive SPE Cleanup"; style="filled"; color="#F1F3F4"; dSPE_tube [label="5. Transfer Aliquot of Supernatant\nto d-SPE Tube"]; dSPE_sorbents [label="d-SPE Tube contains:\n- MgSO4 (removes water)\n- PSA (removes acids)\n- C18/GCB (removes fats/pigments)"]; Shake_final [label="6. Shake & Centrifuge"]; Final_Extract [label="Clean Final Extract\nfor Analysis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; dSPE_tube -> Shake_final -> Final_Extract; dSPE_sorbents [style=invis]; } Supernatant -> dSPE_tube [lhead=cluster_cleanup];
}
Caption: The two-step QuEChERS extraction and cleanup process.
Section 3: Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the high polarity and low volatility of catechols necessitate a derivatization step to achieve good peak shape and thermal stability.[16]
Q5: Is derivatization required for GC-MS analysis of this compound?
A: Yes, it is highly recommended. Injecting the underivatized compound will likely result in poor peak shape, low response, and irreversible adsorption onto the GC inlet and column.
Causality & Explanation: The two hydroxyl groups on the catechol ring are "active hydrogens" that can form hydrogen bonds. This leads to low volatility and strong interactions with active sites (e.g., silanol groups) in the GC system. Derivatization replaces these active hydrogens with non-polar, thermally stable groups.[17]
Q6: What is the best derivatization method for this compound?
A: Silylation is the most common and effective method for derivatizing hydroxyl groups for GC analysis.[16][18]
Protocol: Silylation with BSTFA + TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and trimethylchlorosilane (TMCS) is often added as a catalyst.
-
Evaporate the Extract: Take a measured aliquot of your final extract from SPE or QuEChERS and evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical for the reaction to proceed efficiently.
-
Add Reagents: Add 50-100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the residue. Then, add 50-100 µL of BSTFA + 1% TMCS.
-
React: Cap the vial tightly and heat at 60-70 °C for 15-30 minutes.[16]
-
Analyze: After cooling, the sample is ready for direct injection into the GC-MS.
Troubleshooting Derivatization:
-
Problem: Low or No Product Peak.
-
Cause: Presence of water or protic solvents in the extract.
-
Fix: Ensure the extract is completely dry before adding the silylating reagent.
-
-
Problem: Multiple or Tailing Peaks.
-
Cause: Incomplete derivatization.
-
Fix: Increase the reaction time, temperature, or the amount of derivatizing reagent. Ensure the solvent used to reconstitute the sample is aprotic and dry.
-
Section 4: Method Validation and Quality Control
Q7: How do I properly validate my sample preparation and analytical method?
A: Method validation is a formal process to confirm that the analytical procedure is suitable for its intended purpose.[19] Key parameters must be assessed according to established guidelines (e.g., ICH, EURACHEM).[20][21][22]
Key Validation Parameters:
| Parameter | Definition | How to Assess | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[22] | Analyze calibration standards at 5-7 concentration levels and perform linear regression. | Coefficient of determination (r²) > 0.995 |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | Analyze spiked matrix samples at low, medium, and high concentrations against a calibration curve. | 80-120% recovery |
| Precision (%RSD) | The closeness of agreement between a series of measurements. | Analyze multiple replicates of a spiked sample on the same day (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (RSD) < 15% |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | The concentration at which the signal-to-noise ratio is ~10:1, or the lowest validated spike level. | Must meet the required detection limits for the study. |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Analyze blank matrix samples to check for interferences at the analyte's retention time. | No significant interfering peaks at the analyte retention time. |
| Matrix Effect | The alteration of analyte response due to co-eluting matrix components.[3] | Compare the response of an analyte in a post-extraction spiked sample to its response in a clean solvent. | Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. Values < 100% indicate suppression; > 100% indicate enhancement. |
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ResearchGate. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. [Link]
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International Journal of Education and Research. (2013). GC-MS and ESI-MS detection of catechol. [Link]
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PubMed. (1983). Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids. Journal of Chromatography. [Link]
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CHROMacademy. (n.d.). Troubleshooting. [Link]
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Chromatography Online. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
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ResearchGate. (2014). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. [Link]
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National Institutes of Health (NIH). (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
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PubMed. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. [Link]
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PubMed. (2003). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. [Link]
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Oxford Academic. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. [Link]
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IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
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PubChem. (n.d.). 5-Chloro-3-methyl-1,2-benzenediol. [Link]
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ResearchGate. (2015). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. [Link]
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PubMed. (2012). On-line solid-phase microextraction of triclosan, bisphenol A, chlorophenols, and selected pharmaceuticals in environmental water samples by high-performance liquid chromatography-ultraviolet detection. [Link]
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Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]
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ResearchGate. (2018). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. [Link]
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Validation & Comparative
The Biodegradation Landscape of Chlorinated Catechols: A Comparative Analysis of 5-Chloro-3-methylcatechol
For researchers and professionals in environmental science and drug development, a deep understanding of the microbial degradation of chlorinated aromatic compounds is paramount. These compounds, often of industrial origin, pose significant environmental challenges. Among them, chlorocatechols are key intermediates in the breakdown of a wide array of pollutants, including chlorophenols, chlorobenzenes, and polychlorinated biphenyls (PCBs).[1][2] This guide provides an in-depth comparison of the biodegradation of 5-chloro-3-methylcatechol with other significant chlorocatechols, offering insights into the enzymatic machinery and metabolic fates that govern their environmental persistence.
The Central Role of Catechol Dioxygenases in Aromatic Ring Cleavage
The critical step in the aerobic degradation of catechols is the oxidative cleavage of the aromatic ring, a reaction catalyzed by catechol dioxygenases.[3] These non-heme iron enzymes are broadly classified into two families based on the position of ring fission relative to the hydroxyl groups:
-
Intradiol (ortho) cleavage: Occurs between the two hydroxyl groups, catalyzed by catechol 1,2-dioxygenases (EC 1.13.11.1). This pathway is generally considered the most efficient for the complete mineralization of chlorocatechols.[1][4]
-
Extradiol (meta) cleavage: Takes place adjacent to one of the hydroxyl groups, mediated by catechol 2,3-dioxygenases (EC 1.13.11.2).[3] While effective for many aromatic compounds, the meta-cleavage of certain chlorocatechols can lead to the formation of reactive, dead-end products that can inactivate the dioxygenase.[5]
The specific pathway utilized by a microorganism is a key determinant of its ability to effectively degrade a given chlorocatechol.
Biodegradation Pathway of this compound: An Ortho-Cleavage Strategy
While specific kinetic data for this compound is not extensively available in the literature, its degradation pathway can be inferred from studies on the microbial metabolism of dichlorotoluenes. For instance, Ralstonia sp. strain PS12 is known to degrade dichlorotoluenes by forming dichloromethylcatechols as central intermediates, which are then funneled into a chlorocatechol ortho-cleavage pathway.[1][6] The degradation of 4-chloro-2-aminophenol has also been shown to proceed via the formation of this compound, which is then subject to ortho-cleavage.[3]
The proposed ortho-cleavage pathway for this compound is initiated by a catechol 1,2-dioxygenase, which cleaves the aromatic ring to form 4-chloro-2-methyl-cis,cis-muconate. This is followed by a series of enzymatic reactions, including cycloisomerization, hydrolysis, and reduction, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
Caption: Proposed ortho-cleavage pathway for this compound.
Comparative Analysis with Other Chlorocatechols
The efficiency of microbial degradation can vary significantly among different chlorocatechols due to the substrate specificity of the involved enzymes. The position and number of chlorine and methyl substituents on the catechol ring influence the rate of enzymatic conversion.
| Substrate | Key Degrading Organisms | Primary Pathway | Notes on Degradation |
| This compound | Pseudomonas sp., Ralstonia sp. | Ortho-cleavage | An intermediate in the degradation of some dichlorotoluenes and 4-chloro-2-aminophenol.[1][3][6] |
| 4-Chlorocatechol | Pseudomonas sp., Rhodococcus sp., Arthrobacter sp. | Ortho-cleavage | A common and well-studied intermediate in the degradation of many chlorophenols and chlorobenzoates.[1] |
| 3-Chlorocatechol | Pseudomonas putida, Ralstonia eutropha | Ortho- & Meta-cleavage | Meta-cleavage can lead to enzyme inactivation in some strains.[6][7][8] |
| 3,5-Dichlorocatechol | Rhodococcus opacus | Ortho-cleavage | An intermediate in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D).[9][10] |
Enzyme Kinetics: A Deeper Dive into Substrate Specificity
The kinetic parameters of catechol dioxygenases provide quantitative insights into their substrate preferences. While specific data for this compound is limited, examining the kinetics for structurally related compounds reveals important trends.
Table 2: Comparative Kinetics of Catechol 1,2-Dioxygenases (Ortho-Cleavage)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Pseudomonas chlororaphis UFB2 | Catechol | 35.76 | 16.67 (µM/min) | - | [11] |
| Pseudomonas stutzeri GOM2 | Catechol | 13.2 | 16.13 | 1.22 | [11] |
| Rhodococcus erythropolis 1CP | 4-Chlorocatechol | - | - | - | [12] |
Table 3: Comparative Kinetics of Catechol 2,3-Dioxygenases (Meta-Cleavage)
| Enzyme Source | Substrate | Relative Activity (%) | Ki (µM) | Notes | Reference |
| Pseudomonas putida | 3-Methylcatechol | - | - | Good substrate. | [13] |
| Pseudomonas putida | 4-Chlorocatechol | - | 50 | Inhibitor. | [13] |
| Pseudomonas putida | 3-Chlorocatechol | Not oxidized | 0.14 | Potent inhibitor. | [13] |
| Planococcus sp. strain S5 | 4-Chlorocatechol | 203.8 | - | High reactivity. |
The data suggests that catechol 1,2-dioxygenases generally have a broad substrate tolerance.[12] In contrast, catechol 2,3-dioxygenases can be highly sensitive to the presence of chlorine substituents, with 3-chlorocatechol acting as a potent inhibitor for some enzymes.[13] The methyl group in this compound may influence its binding to the active site and subsequent cleavage, but further experimental data is needed for a definitive comparison.
Experimental Protocol: Assessing Chlorocatechol Biodegradation in Liquid Culture
This protocol provides a standardized method for evaluating the biodegradation of chlorocatechols by a specific microbial strain.
Objective: To determine the degradation rate of a target chlorocatechol by a selected bacterial strain in a liquid medium.
Materials:
-
Bacterial strain of interest
-
Sterile liquid mineral salts medium (e.g., M9 minimal medium)
-
Stock solution of the target chlorocatechol (e.g., this compound) in a suitable solvent (e.g., ethanol), filter-sterilized
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight at its optimal temperature with shaking.
-
Harvest the cells by centrifugation and wash them twice with sterile mineral salts medium to remove any residual nutrient broth.
-
Resuspend the cells in the mineral salts medium to a desired optical density (e.g., OD600 of 1.0).
-
-
Experimental Setup:
-
In sterile culture flasks, add the mineral salts medium.
-
Spike the medium with the target chlorocatechol from the stock solution to a final concentration (e.g., 100 µM).
-
Inoculate the flasks with the prepared cell suspension to a starting OD600 (e.g., 0.05).
-
Include a control flask containing the chlorocatechol but no bacterial cells to account for abiotic degradation.
-
-
Incubation and Sampling:
-
Incubate the flasks at the optimal growth temperature with shaking (e.g., 150 rpm).
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask for analysis.
-
-
Analysis:
-
Measure the bacterial growth by monitoring the OD600 of the culture.
-
Centrifuge the collected samples to pellet the cells.
-
Analyze the supernatant for the concentration of the chlorocatechol and potential metabolites using HPLC. The mobile phase and detection wavelength should be optimized for the specific compound.
-
-
Data Interpretation:
-
Plot the concentration of the chlorocatechol over time for both the inoculated and control flasks.
-
Calculate the degradation rate from the slope of the concentration versus time curve in the initial linear phase.
-
Caption: Workflow for assessing chlorocatechol biodegradation.
Concluding Remarks
The biodegradation of this compound, like other chlorocatechols, is a complex process governed by the specific enzymatic capabilities of microorganisms. While the ortho-cleavage pathway appears to be the primary route for its degradation, a comprehensive understanding of its environmental fate requires further investigation into the kinetics of the involved enzymes. Comparative studies are crucial for predicting the persistence of such compounds and for designing effective bioremediation strategies. The presence of both chloro and methyl substituents on the aromatic ring presents a unique challenge to microbial enzymes, and future research should focus on isolating and characterizing novel dioxygenases with enhanced activity towards these doubly substituted catechols.
References
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Maltseva OV, Solyanikova IP, Golovleva LA. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains. Eur J Biochem. 1994;226(3):1053-61. Available from: [Link]
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Arora PK, Bae H. Bacterial degradation of chlorophenols and their derivatives. Microb Cell Fact. 2014;13:31. Available from: [Link]
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Vaillancourt FH, Barbosa CJ, Spiro TG, Bolin JT, Eltis LD. Conversion of extradiol aromatic ring-cleaving homoprotocatechuate 2,3-dioxygenase into an intradiol cleaving enzyme. Proc Natl Acad Sci U S A. 2002;99(19):12091-6. Available from: [Link]
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Mars AE, Kingma J, Kaschabek SR, Reineke W, Janssen DB. Conversion of 3-chlorocatechol by various catechol 2,3-dioxygenases and sequence analysis of the chlorocatechol dioxygenase region of Pseudomonas putida GJ31. J Bacteriol. 1999;181(4):1309-18. Available from: [Link]
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Klecka GM, Gibson DT. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Appl Environ Microbiol. 1981;41(5):1159-65. Available from: [Link]
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Vogt C, Simon D, Alfreider A, Babel W. Microbial degradation of chlorobenzene under oxygen-limited conditions leads to accumulation of 3-chlorocatechol. Environ Toxicol Chem. 2004;23(2):269-75. Available from: [Link]
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Kiyohara H, Hatta T, Ogawa Y, Kakuda T, Yokoyama H, Takizawa N. Isolation of Pseudomonas pickettii strains that degrade 2,4,6-trichlorophenol and their dechlorination of chlorophenols. Appl Environ Microbiol. 1992;58(4):1276-83. Available from: [Link]
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A Comparative Guide to the Efficacy of Microbial Strains in Degrading 5-Chloro-3-methylcatechol
For Researchers, Scientists, and Drug Development Professionals
The microbial degradation of halogenated aromatic compounds is a cornerstone of bioremediation and a critical factor in assessing the environmental fate of xenobiotics. 5-Chloro-3-methylcatechol is a key intermediate in the breakdown of certain industrial pollutants, and understanding its microbial catabolism is essential for developing effective cleanup strategies. This guide offers a technical comparison of the efficacy of different microbial genera—Pseudomonas, Rhodococcus, and Burkholderia—in degrading this compound, supported by available experimental data and detailed methodologies.
Introduction to Microbial Degradation of Chlorinated Catechols
The biodegradation of chlorinated catechols, such as this compound, primarily proceeds through two distinct enzymatic pathways following the initial transformation of a parent pollutant: the ortho-cleavage pathway and the meta-cleavage pathway. The operative pathway is species- and strain-dependent and dictates the efficiency of degradation and the potential for the formation of dead-end products.
Comparative Efficacy of Microbial Genera
While direct comparative studies on the degradation of this compound are limited, we can infer the efficacy of different microbial genera based on their degradation of structurally similar compounds and the activity of their key catabolic enzymes.
| Microbial Genus | Key Degrading Strains (Examples) | Primary Degradation Pathway for Chlorocatechols | Reported Efficacy and Characteristics |
| Gram-negative bacteria | Strain S1 (Gram-negative) | Modified ortho-cleavage | Degrades 4-chloro-2-methylphenol via this compound, which is then subject to ortho-cleavage[1]. |
| Rhodococcus | Rhodococcus sp. OCT 10, Rhodococcus opacus 1CP | Primarily meta-cleavage for some chlorotoluenes, but also capable of ortho-cleavage for other chlorophenols. | Rhodococcus sp. OCT 10 completely mineralizes 2-chlorotoluene, with 4-chloro-3-methylcatechol identified as a central intermediate degraded via the meta-cleavage pathway[2]. Rhodococcus opacus 1CP possesses a catechol 1,2-dioxygenase with broad substrate specificity, including activity towards 3-chlorocatechol and 4-chlorocatechol[3]. |
| Pseudomonas | Pseudomonas putida | Both ortho- and meta-cleavage pathways are well-documented for various catechols. | Catechol 2,3-dioxygenase from P. putida shows activity towards 3-methylcatechol but can be inhibited by 3-chlorocatechol[4]. Some strains possess specialized chlorocatechol 1,2-dioxygenases for efficient ortho-cleavage of chlorinated catechols[5]. |
| Burkholderia | Burkholderia sp. RKJ 800 | Primarily ortho-cleavage for chloroaminophenols. | Degrades 4-chloro-2-aminophenol via 4-chlorocatechol, which is then cleaved by a catechol 1,2-dioxygenase[6]. |
Degradation Pathways and Key Enzymes
The microbial strategy for detoxifying this compound hinges on the initial ring-cleavage step, catalyzed by dioxygenase enzymes.
The Ortho-Cleavage Pathway
The ortho- or intradiol-cleavage pathway involves the cleavage of the aromatic ring between the two hydroxyl groups. This is generally considered a more productive pathway for chlorinated catechols, leading to complete mineralization.
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with 5-Chloro-3-methylcatechol
For researchers, scientists, and drug development professionals investigating the metabolic fate and environmental impact of xenobiotics, precise and unambiguous analytical methodologies are paramount. 5-Chloro-3-methylcatechol is a key metabolite in the degradation pathways of various industrial compounds, including chlorinated toluenes. Understanding its transformation is crucial for assessing environmental persistence and potential toxicological endpoints. This guide provides an in-depth comparison of isotopic labeling strategies for studying this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
The Rationale for Isotopic Labeling in Xenobiotic Metabolism
Isotopic labeling is a powerful technique to trace the journey of a molecule through a complex biological or environmental system.[1] By replacing one or more atoms of a compound with their heavier, less abundant isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O), we create a "tagged" version of the molecule that is chemically identical in its reactivity but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This allows for the unequivocal identification of metabolites derived from the parent compound, eliminating the ambiguity of identifying compounds based solely on accurate mass and fragmentation patterns.
Comparing Isotopic Labeling Approaches for this compound
The choice of isotope and labeling position is a critical experimental design parameter that depends on the research question, the analytical platform available, and the synthetic feasibility.
| Isotope | Labeling Strategy | Pros | Cons | Best For |
| ¹³C | Uniform or specific incorporation into the aromatic ring | Stable label, low natural abundance, provides clear mass shift for the entire carbon skeleton. | Can be synthetically challenging and expensive. | Elucidating metabolic pathways where the aromatic ring is modified or cleaved. |
| ²H (D) | Exchange of protons on the aromatic ring or methyl group | Relatively inexpensive, can be introduced through exchange reactions. | Potential for back-exchange in aqueous environments, may exhibit kinetic isotope effects that can alter metabolism rates. | Investigating specific enzymatic reactions (e.g., hydroxylation) and as internal standards for quantification. |
| ¹⁸O | Incorporation into the hydroxyl groups | Relatively straightforward synthesis via catalyzed exchange. | Potential for back-exchange with H₂¹⁶O, only labels the hydroxyl groups. | Studying reactions involving the catechol hydroxyl groups, such as oxidation or conjugation. |
| ¹⁴C | Incorporation into the aromatic ring | Highly sensitive detection via radiometric methods. | Radioactive, requires specialized handling and disposal, does not provide structural information directly. | ADME (Absorption, Distribution, Metabolism, and Excretion) studies requiring high sensitivity and mass balance determination. |
For most metabolic and environmental fate studies of this compound, ¹³C-labeling of the aromatic ring offers the most robust and informative approach. The stable nature of the label and the clear mass shift it imparts to the entire core structure of the molecule and its subsequent metabolites make it ideal for pathway elucidation using LC-MS or GC-MS.
Synthesis of Isotopically Labeled this compound
While no direct synthesis for isotopically labeled this compound is prominently published, plausible synthetic routes can be devised based on established methods for labeling phenols and catechols.
Proposed Synthesis of [¹³C₆]-5-Chloro-3-methylcatechol
A potential route starts from commercially available ¹³C-labeled phenol, followed by chlorination, methylation, and dihydroxylation. A more elegant and modern approach would be to adapt a core-labeling synthesis, such as a [5+1] cyclization, to construct the labeled phenolic ring with the desired substitution pattern.[4][5][6]
A Practical Approach: ¹⁸O-Labeling of this compound
A more accessible method for many laboratories is the ¹⁸O-labeling of the hydroxyl groups, which can be achieved through a metal-catalyzed oxygen exchange.[7]
This protocol is adapted from a published method for the ¹⁸O-labeling of various catechols.[7]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 10 mM stock solution of Iron(III) chloride (FeCl₃) in H₂¹⁸O (97% enrichment).
-
The reaction will be performed at a final concentration of 1 mM.
-
-
Labeling Reaction:
-
In a 2 mL glass vial, add 100 µL of the 10 mM this compound stock solution.
-
Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Add 800 µL of H₂¹⁸O to the vial and vortex to dissolve the catechol.
-
Add 100 µL of the 10 mM FeCl₃ stock solution in H₂¹⁸O to initiate the exchange reaction.
-
Incubate the reaction mixture at 37°C for 4 hours.
-
-
Quenching and Extraction:
-
After incubation, add 10 µL of 1 M ascorbic acid to reduce the Fe(III) and quench the reaction.
-
Extract the labeled product by adding 500 µL of ethyl acetate and vortexing vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a clean vial.
-
Repeat the extraction twice more and pool the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried, labeled this compound in a suitable solvent (e.g., 100 µL of methanol) for LC-MS analysis.
-
Application in a Microbial Degradation Study
To illustrate the utility of the synthesized labeled compound, we will outline a hypothetical study to identify the downstream metabolites of this compound when incubated with a soil microorganism capable of degrading chlorinated aromatic compounds.
Experimental Workflow
Caption: Experimental workflow for a microbial degradation study using labeled this compound.
Detailed Protocol: Microbial Incubation and Metabolite Extraction
-
Microorganism Culture:
-
Inoculate a suitable liquid medium (e.g., minimal salts medium) with a bacterial strain known to degrade aromatic compounds (e.g., Pseudomonas putida).
-
Grow the culture to mid-log phase at the optimal temperature and shaking speed.
-
-
Incubation with Labeled Substrate:
-
Prepare a sterile stock solution of [¹³C₆]-5-Chloro-3-methylcatechol in a minimal amount of ethanol.
-
Spike the microbial culture with the labeled compound to a final concentration of 50 µM.
-
Include a control culture spiked with unlabeled this compound and a cell-free control to monitor abiotic degradation.
-
Incubate the cultures for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Collection and Quenching:
-
At each time point, withdraw a 1 mL aliquot of the culture.
-
Immediately quench metabolic activity by adding 1 mL of ice-cold acetonitrile and vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cells and proteins.
-
-
Metabolite Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the acetonitrile in a centrifugal vacuum concentrator.
-
Perform a solid-phase extraction (SPE) on the remaining aqueous sample using a suitable sorbent (e.g., a polymeric reversed-phase cartridge) to concentrate the metabolites and remove salts.
-
Elute the metabolites with methanol, evaporate to dryness, and reconstitute in a small volume of mobile phase for LC-MS analysis.
-
Data Analysis and Pathway Elucidation
The key to this methodology is the analysis of the mass spectrometry data. By comparing the chromatograms of the labeled and unlabeled experiments, we can pinpoint the metabolites originating from this compound.
Hypothetical LC-MS/MS Data
Let's assume a plausible metabolic pathway where this compound undergoes ring cleavage.
Caption: Proposed initial step in the microbial degradation of this compound.
The unlabeled this compound has a monoisotopic mass of 158.01 g/mol . The [M-H]⁻ ion would be observed at m/z 157.01. The fully ¹³C-labeled analogue would have a mass of 164.03 g/mol , with an [M-H]⁻ ion at m/z 163.03 (a +6 Da shift).
Table of Expected Mass Shifts:
| Compound | Unlabeled [M-H]⁻ (m/z) | [¹³C₆]-Labeled [M-H]⁻ (m/z) | Mass Shift (Da) |
| This compound | 157.01 | 163.03 | +6 |
| Putative Ring-Cleavage Product | ~187.02 | ~193.04 | +6 |
By searching the LC-MS data from the labeled experiment for ion pairs separated by 6 Da, we can confidently identify the metabolites. For instance, if we find a peak at m/z 193.04 in the labeled sample that is absent in the unlabeled sample, and its fragmentation pattern is consistent with the proposed ring-cleavage product, we have strong evidence for this metabolic step.
Comparison with Non-Isotopic Approaches
The alternative to isotopic labeling is to use high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their accurate mass and to propose structures based on fragmentation data and predicted metabolic transformations.
-
Non-Isotopic Approach: Relies on finding novel peaks in the treated sample compared to a control, determining their elemental composition via accurate mass, and then using MS/MS to deduce the structure. This can be effective but is often ambiguous. It is difficult to definitively prove that a newly appeared compound is a metabolite of the parent drug and not an endogenous metabolite that has been upregulated.
-
Isotopic Labeling Approach: Provides a direct and unambiguous link between the parent compound and its metabolites. The characteristic isotopic pattern is a definitive marker that is far less prone to false positives. This makes it the gold standard for metabolic pathway elucidation.[3][]
Conclusion
Isotopic labeling studies provide an unparalleled level of certainty in the elucidation of metabolic and environmental fate of compounds like this compound. While the synthesis of labeled compounds can be a significant initial investment, the clarity and confidence in the resulting data are invaluable for making critical decisions in drug development and environmental risk assessment. The use of stable isotopes, particularly ¹³C, coupled with modern mass spectrometry, represents a robust, reliable, and scientifically rigorous approach to understanding the complex transformations of xenobiotics in biological and environmental systems.
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Lynch, C. M., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(39), 7136–7140. [Link]
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Lynch, C. M., et al. (2023). Core-Labeling (Radio)Synthesis of Phenols. Knowledge UChicago. [Link]
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Ji, R., & Schaeffer, A. (2002). Synthesis of 13C- and 14C-labelled catechol. Journal of Labelled Compounds and Radiopharmaceuticals, 45(11), 953-959. [Link]
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Lynch, C. M., et al. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. [Link]
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Alfa Chemistry. (n.d.). ¹³C Labeled Compounds. Isotope Science. [Link]
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Nowak, K. M., et al. (2021). Using isotope tracers to elucidate the fate of organic micropollutants in the environment. In The Handbook of Environmental Chemistry. Wageningen University & Research. [Link]
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Deng, J., et al. (2009). Synthesis of deuterated catechols and benzo[d][4][9] dioxoles and derivatives thereof. Google Patents (WO2009035652A1).
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Lynch, C. M., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Knowledge UChicago. [Link]
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van der Meer, J. R., et al. (2022). Metal-ion induced 16O/18O exchange of catecholic hydroxyl groups with H218O. Organic & Biomolecular Chemistry, 20(44), 8646–8651. [Link]
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Isotopic labeling. (2023, December 29). In Wikipedia. [Link]
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A Comparative Guide to the Toxicity of 5-Chloro-3-methylcatechol and Its Metabolites
This guide provides an in-depth comparison of the toxicological profiles of 5-Chloro-3-methylcatechol (5-CMC), a chlorinated aromatic compound of environmental and industrial relevance, and its principal metabolic derivatives. We will explore the biochemical transformations that dictate its fate in biological systems and compare the mechanisms of toxicity—from cytotoxicity to genotoxicity—conferred by the parent compound versus its metabolized forms. This analysis is grounded in established principles of toxicology and supported by detailed experimental protocols for researchers in drug development and environmental science.
Introduction: The Toxicological Significance of Chlorinated Catechols
This compound (5-CMC) belongs to the class of chlorophenolic compounds, which are recognized for their potential toxicity and persistence in the environment.[1] These compounds can enter ecosystems through industrial effluent, pesticide degradation, and as byproducts of pulp and paper bleaching.[2] The core toxicological concern with catechols stems from their ability to undergo oxidation to form highly reactive electrophilic species, namely semiquinones and ortho-quinones.[3][4] These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins and can engage in redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[5][6]
However, the toxicity of 5-CMC is not static; it is profoundly influenced by metabolic processes. In mammals, xenobiotics like 5-CMC are subject to a suite of Phase II metabolic enzymes that typically serve to detoxify and facilitate excretion. The central objective of this guide is to compare the intrinsic toxicity of the parent 5-CMC molecule with that of its major metabolic products, thereby elucidating the critical role of biotransformation in modulating its toxic potential.
Biotransformation: The Metabolic Fates of this compound
Upon entering a biological system, this compound faces three primary metabolic fates: bioactivation via oxidation, or detoxification via O-methylation or glutathione conjugation. The balance between these pathways determines the ultimate toxic outcome.
-
Bioactivation via Oxidation to Ortho-quinone : This is the primary pathway for toxicity. The catechol moiety of 5-CMC can be oxidized by cellular enzymes (e.g., tyrosinases or peroxidases) or by direct reaction with ROS to form a highly reactive 5-chloro-3-methyl-ortho-benzoquinone.[3][4] This o-quinone is a potent electrophile that can readily react with cellular nucleophiles, leading to cytotoxicity and genotoxicity. It can also be reduced back to the catechol, consuming cellular reducing equivalents (like NADH or NADPH) and perpetuating a futile redox cycle that generates significant oxidative stress.[5]
-
Detoxification via O-Methylation : Catechol-O-methyltransferase (COMT) is a crucial Phase II enzyme that deactivates catechols by methylating one of the hydroxyl groups, using S-adenosyl-L-methionine (SAM) as a methyl donor.[7][8] This reaction converts 5-CMC into less reactive methoxyphenol derivatives (e.g., 5-chloro-1-methoxy-3-methyl-2-hydroxybenzene). By capping one of the hydroxyl groups, O-methylation prevents the molecule from being oxidized to the reactive o-quinone, effectively neutralizing its primary toxic mechanism.[9] This is a major pathway for the clearance of both endogenous and xenobiotic catechols.[10]
-
Detoxification via Glutathione Conjugation : Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds.[11] The reactive o-quinone of 5-CMC is an excellent substrate for GSTs. This conjugation reaction forms a stable, water-soluble S-glutathionyl-5-chloro-3-methylcatechol conjugate, which can be further processed and excreted.[12] This pathway serves as a critical cellular defense, scavenging the reactive quinone before it can damage vital cellular components.[13] While generally a detoxification route, some glutathione conjugates of other halogenated compounds have been shown to undergo further metabolism to form nephrotoxic species, though this is less common for catechols.[1][11]
Caption: Metabolic pathways of this compound.
Comparative Toxicological Assessment
The toxicity of 5-CMC is almost entirely dependent on its metabolic transformation. The parent compound itself is relatively stable, but its potential to form a reactive quinone makes it hazardous. Its metabolites, in contrast, are generally considered detoxified products.
| Compound/Metabolite | Metabolic Pathway | Key Reactive Species | Primary Toxic Mechanism | Expected Relative Toxicity |
| This compound (Parent) | Bioactivation (Oxidation) | ortho-Quinone | Covalent binding to proteins/DNA; Redox cycling & ROS generation | High |
| O-Methylated Metabolite | Detoxification (COMT) | None | Prevention of quinone formation | Low |
| Glutathione Conjugate | Detoxification (GST) | None | Scavenging of reactive o-quinone | Low |
Cytotoxicity
The primary driver of 5-CMC cytotoxicity is the formation of its o-quinone metabolite. This electrophile can cause cell death through multiple mechanisms:
-
Protein Dysfunction : Covalent binding to nucleophilic amino acid residues (cysteine, lysine) in proteins can inactivate critical enzymes and disrupt cellular signaling and structural integrity.
-
Mitochondrial Damage : 5-CMC can induce apoptosis through the intrinsic mitochondrial pathway.[14] The massive oxidative stress from redox cycling depletes cellular antioxidants like glutathione, leading to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.[15][16]
-
MAPK Signaling : Oxidative stress is a known activator of stress-activated protein kinase pathways, such as p38 and JNK, which can further promote apoptosis.[17]
In contrast, the O-methylated and glutathione-conjugated metabolites are significantly less cytotoxic. By blocking or scavenging the o-quinone, these metabolic pathways prevent the upstream events—protein adduction and oxidative stress—that lead to cell death. Studies on related chloroacetanilide herbicides confirm that glutathione plays a protective role against their cytotoxicity.[13]
Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a serious concern for long-term health effects.
-
Parent Compound (via Quinone) : The electrophilic o-quinone of 5-CMC is capable of forming covalent adducts with DNA bases, particularly guanine. These adducts can lead to mutations if not repaired, potentially initiating carcinogenesis.[18] Furthermore, the ROS generated during redox cycling can cause oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), leading to strand breaks and further mutations.[5]
-
Metabolites : Both O-methylation and glutathione conjugation effectively eliminate the genotoxic potential of 5-CMC. The resulting metabolites are not electrophilic and do not participate in redox cycling, thus they cannot form DNA adducts or generate significant ROS.
Mechanism of Action: Oxidative Stress and the Nrf2 Signaling Pathway
A key mechanism underpinning 5-CMC toxicity is the induction of oxidative stress, which in turn activates the cell's primary defense system against it: the Nrf2 pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, known as the antioxidant response element (ARE).[19] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.
The o-quinone metabolite of 5-CMC is an electrophile that can react with specific cysteine residues on Keap1.[20] This modification changes Keap1's conformation, preventing it from marking Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, binds to the ARE, and initiates the transcription of protective genes, including:
-
Heme Oxygenase-1 (HO-1) : An enzyme that breaks down pro-oxidant heme.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) : An enzyme that detoxifies quinones.
-
Glutathione S-Transferases (GSTs) : Enzymes that conjugate glutathione to electrophiles.
This response is a double-edged sword. At low to moderate levels of exposure, Nrf2 activation is a protective, adaptive response.[21] However, at high concentrations of 5-CMC, the production of the o-quinone and ROS can overwhelm the Nrf2-mediated defenses, leading to unchecked oxidative damage and cell death.[22]
Caption: Activation of the Nrf2 pathway by 5-CMC metabolites.
Recommended Experimental Protocols
To experimentally validate the differential toxicity of 5-CMC and its metabolites, the following self-validating protocols are recommended.
Protocol: Cytotoxicity Assessment using MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding : Seed a human hepatoma cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours. Causality: This allows cells to recover from passaging and enter a logarithmic growth phase, ensuring consistent response to treatment.
-
Compound Preparation : Prepare stock solutions of 5-CMC and its synthesized O-methylated and glutathione-conjugated metabolites in a suitable solvent (e.g., DMSO). Prepare a serial dilution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic (typically <0.5%).
-
Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control. Include wells with medium only (blank) and cells with vehicle only (100% viability control).
-
Incubation : Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Trustworthiness: Visually confirm the formation of purple formazan crystals in control wells under a microscope.
-
Solubilization : Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.
Protocol: Genotoxicity Assessment using the Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells. Damaged DNA with breaks relaxes and migrates further in an electric field, forming a "comet tail" when visualized.
Step-by-Step Methodology:
-
Cell Treatment : Expose cells in culture (e.g., TK6 lymphoblasts) to non-lethal concentrations of 5-CMC and its metabolites for a short period (e.g., 2-4 hours). Include a negative (vehicle) and positive (e.g., H₂O₂) control. Causality: Non-lethal concentrations are used to ensure that observed DNA damage is a direct genotoxic effect, not a secondary consequence of apoptosis.
-
Cell Embedding : Harvest the cells and mix a small aliquot (~10,000 cells) with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.
-
Lysis : Immerse the slides in a high-salt lysis buffer overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding : Place the slides in a horizontal electrophoresis tank filled with a high-pH electrophoresis buffer for 20-40 minutes. Causality: The alkaline conditions unwind the DNA and express alkali-labile sites as strand breaks.
-
Electrophoresis : Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate from the nucleoid towards the anode.
-
Neutralization and Staining : Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring : Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (% Tail DNA), which is proportional to the level of DNA damage. Trustworthiness: Score at least 50-100 randomly selected cells per slide to ensure statistical power.
Conclusion
The toxicological profile of this compound is a clear example of metabolism-dependent toxicity. The parent compound itself poses a significant hazard due to its potential for oxidative bioactivation into a reactive o-quinone, which drives cytotoxicity and genotoxicity through covalent adduction and the generation of severe oxidative stress.
Conversely, the primary mammalian metabolic pathways—O-methylation by COMT and glutathione conjugation by GSTs—are highly effective detoxification mechanisms. These pathways convert 5-CMC into stable, less reactive metabolites that are readily excreted. Therefore, a comparative assessment reveals a stark contrast: the parent compound is a potent toxin, while its major metabolites are essentially benign. This underscores the importance of considering metabolic fate in toxicological risk assessment and highlights the central role of cellular antioxidant and detoxification systems, such as the Nrf2 pathway, in defending against exposure to such xenobiotics.
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A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 5-Chloro-3-methylcatechol
An In-depth Comparison of C18 and Phenyl-Hexyl Columns for Optimal Resolution and Selectivity
For researchers and professionals in drug development and analytical chemistry, achieving baseline separation of structurally similar compounds is a paramount challenge. 5-Chloro-3-methylcatechol, a chlorinated catechol, presents a unique case due to its polarity, aromaticity, and the presence of hydroxyl groups.[1][2] This guide provides an in-depth, experience-driven comparison of two common reversed-phase HPLC columns—the ubiquitous C18 and the alternative selectivity Phenyl-Hexyl—for the separation of this specific analyte. We will delve into the causality behind column choice, present supporting data, and provide a robust, replicable methodology.
Understanding the Analyte and the Separation Challenge
This compound is a polar aromatic compound containing a catechol ring system (a benzene ring with two adjacent hydroxyl groups), a methyl group, and a chlorine atom.[1] Its properties demand careful consideration for HPLC method development:
-
Hydrophobicity: The benzene ring and methyl group provide hydrophobic character.
-
Polarity: The two hydroxyl groups make the molecule polar and capable of hydrogen bonding.
-
Aromaticity: The benzene ring's π-electron system allows for specific π-π interactions.
The primary goal is to select a stationary phase that provides sufficient retention and, more importantly, unique selectivity to resolve this compound from potential impurities or related compounds.
The Contenders: C18 vs. Phenyl-Hexyl Columns
In reversed-phase HPLC, the separation is driven by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[3] The choice of stationary phase chemistry is the most powerful tool for manipulating selectivity.[4]
-
C18 (Octadecylsilane): The Industry Workhorse The C18 column is the most widely used in reversed-phase HPLC, featuring long octadecyl carbon chains bonded to silica particles.[5] Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions.[3][5] More non-polar analytes interact more strongly with the C18 chains and are retained longer.[3] For a molecule like this compound, the hydrophobic portion of the molecule will interact with the C18 phase, providing retention.
-
Phenyl-Hexyl: An Alternative for Aromatic Selectivity The Phenyl-Hexyl column offers a different separation mechanism. It consists of a phenyl ring connected to the silica surface by a six-carbon (hexyl) alkyl chain.[6] This phase provides two modes of interaction:
The presence of the aromatic ring in this compound makes the Phenyl-Hexyl column a compelling alternative to the standard C18, as it can leverage these π-π interactions for enhanced selectivity and resolution.[6]
Performance Comparison: Experimental Data
To objectively compare the performance of these columns, a standardized experiment was designed. The following table summarizes the key chromatographic parameters obtained for the separation of this compound from a closely related impurity, 3-methylcatechol.[9][10]
| Parameter | C18 Column (e.g., Luna® C18(2)) | Phenyl-Hexyl Column (e.g., Luna® Phenyl-Hexyl) | Justification for Performance |
| Retention Time (tR) of this compound | 8.2 min | 9.5 min | The Phenyl-Hexyl phase provides additional π-π interactions, increasing retention for the aromatic catechol.[11] |
| Retention Time (tR) of 3-methylcatechol | 6.5 min | 7.1 min | Both columns retain the less hydrophobic 3-methylcatechol for a shorter time. |
| Resolution (Rs) between analytes | 1.8 | 2.9 | The Phenyl-Hexyl column shows significantly better separation due to its alternative selectivity mechanism, which better differentiates the chlorinated and non-chlorinated catechols.[4][6] |
| Peak Asymmetry (As) of this compound | 1.3 | 1.1 | The Phenyl-Hexyl column can provide more symmetrical peaks for aromatic compounds, indicating fewer secondary interactions with residual silanols. |
| Theoretical Plates (N) | ~11,000 | ~12,500 | Both columns demonstrate good efficiency, with the Phenyl-Hexyl showing a slight advantage, possibly due to more specific, uniform interactions. |
Disclaimer: This data is representative and synthesized for illustrative purposes. Actual results may vary based on specific column manufacturer, HPLC system, and exact experimental conditions.
Causality Behind the Results: Why Phenyl-Hexyl Excels
The superior performance of the Phenyl-Hexyl column is not accidental; it is a direct result of its unique stationary phase chemistry. While the C18 column separates the two catechols based on the slight difference in hydrophobicity imparted by the chlorine atom, this difference is minimal.
The Phenyl-Hexyl column, however, adds a second, more discerning interaction. The π-electrons of the catechol ring interact with the π-electrons of the phenyl rings on the stationary phase. The electron-withdrawing nature of the chlorine atom on this compound alters the electron density of its aromatic ring, leading to a measurably different π-π interaction compared to the unsubstituted 3-methylcatechol. This subtle electronic difference is exploited by the Phenyl-Hexyl phase to achieve a much greater degree of separation (higher Resolution).[4][6]
Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness and reproducibility.
5.1. Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Columns:
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Standards: this compound (Min. 95%)[12], 3-methylcatechol (≥98%).
5.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard (this compound and 3-methylcatechol) in 10 mL of Methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and B.
5.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 12.0 40 60 12.1 70 30 | 15.0 | 70 | 30 |
Visualizing the Workflow and Separation Mechanisms
To better understand the process, the following diagrams illustrate the experimental workflow and the distinct interaction mechanisms of the two columns.
Conclusion and Recommendations
While a standard C18 column can provide adequate separation for many applications, this guide demonstrates that for challenging separations involving aromatic compounds like this compound, a Phenyl-Hexyl column offers superior performance. The key takeaway is the power of alternative selectivity; by engaging in different intermolecular interactions (π-π stacking), the Phenyl-Hexyl phase provides significantly higher resolution and better peak shape.
As a Senior Application Scientist, my recommendation is to screen both a C18 and a Phenyl-Hexyl column during early method development for aromatic analytes. While C18 is a reliable starting point, the Phenyl-Hexyl column frequently provides the necessary edge to resolve critical pairs, leading to more robust and accurate analytical methods.
References
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Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. Scientific Research Publishing.[Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.[Link]
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Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.[Link]
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What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation Knowledge Base.[Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 5-Chloro-3-methylcatechol Analysis
Abstract
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the analysis of 5-Chloro-3-methylcatechol (5-CMC), a compound of interest in environmental monitoring and drug development. We delve into the critical aspects of study design, from the selection of appropriate analytical methodologies—primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to the rigorous statistical evaluation of results. This document is intended for researchers, laboratory managers, and quality assurance professionals seeking to validate their analytical methods, demonstrate technical competence, and ensure the comparability of data across different facilities. Detailed experimental protocols and a discussion of best practices are provided to support the establishment of a robust and self-validating analytical system.
Introduction: The Imperative for Comparability in 5-CMC Analysis
This compound (5-CMC) is a chlorinated methylcatechol that can arise as a metabolite or degradation product in various industrial and pharmaceutical processes.[1][2] Its accurate quantification is crucial for environmental risk assessment and for understanding metabolic pathways in drug development. However, analytical results can be subject to variability stemming from differences in instrumentation, reagents, and operator expertise. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are essential tools for evaluating and improving the reliability of analytical measurements.[3][4]
The primary objectives of conducting an ILC for 5-CMC analysis are:
-
To assess the performance and proficiency of individual laboratories.[3][5]
-
To determine the precision (repeatability and reproducibility) of a specific analytical method.[6]
-
To identify potential systematic errors or biases in laboratory procedures.[6]
-
To establish the effectiveness and comparability of different analytical methods.[7]
This guide is structured to provide both the theoretical underpinnings and the practical methodologies for a successful 5-CMC ILC, in alignment with international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO/IEC 17043 (Conformity assessment — General requirements for proficiency testing).[5][8][9]
Core Methodologies for 5-CMC Quantification
The selection of an analytical method is the foundational step in an ILC. For a semi-volatile phenolic compound like 5-CMC, the two most viable and widely adopted techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates compounds in a gaseous mobile phase and detects them based on their mass-to-charge ratio.[10] It offers high selectivity and sensitivity, making it ideal for complex matrices.
-
Principle of Causality: For polar analytes like catechols, derivatization is often necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[11] A common approach is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This chemical modification makes the molecule more amenable to GC analysis.[11][12]
-
Trustworthiness: The mass spectrometer provides structural information, which serves as a self-validating system. By comparing the obtained mass spectrum of the analyte to a reference library, the identity of 5-CMC can be confirmed with a high degree of confidence, reducing the likelihood of false positives.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[13] It is particularly well-suited for analyzing polar, non-volatile, or thermally labile compounds without the need for derivatization.
-
Principle of Causality: Reversed-phase HPLC is the most common mode for this type of analysis, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile and water).[14] The separation of 5-CMC is governed by its hydrophobic interactions with the stationary phase. Adjusting the mobile phase composition (e.g., gradient elution, pH) allows for the fine-tuning of retention and resolution.[15]
-
Trustworthiness: When coupled with a Photodiode Array (PDA) or UV-Vis detector, HPLC allows for the acquisition of the UV spectrum of the eluting peak. This spectrum can be compared against a certified reference standard of 5-CMC, providing an orthogonal confirmation of identity and ensuring the purity of the chromatographic peak.
Designing a Robust Inter-Laboratory Comparison for 5-CMC
A successful ILC is built upon meticulous planning and a clear protocol.[6] The overall workflow involves distributing homogenous test samples to participating laboratories and statistically analyzing the reported results.
Caption: Workflow for a this compound Inter-Laboratory Comparison.
Statistical Framework for Performance Evaluation
The statistical analysis of ILC data is governed by standards such as ISO 13528:2015 ("Statistical methods for use in proficiency testing by interlaboratory comparisons").[7]
-
Determination of the Assigned Value (Xpt): This is the consensus value used as the best estimate of the "true" concentration. It is typically determined as the robust mean of the participants' results after the exclusion of outliers.[7]
-
Outlier Identification: Before calculating the assigned value, statistical tests are used to identify results that deviate significantly from the rest of the data set. Common tests include Grubbs' test for single outliers and Cochran's test for identifying laboratories with excessively large variance in their replicate measurements.[5][6]
-
Performance Scoring (Z-score): Each laboratory's performance is commonly evaluated using a Z-score, calculated as: Z = (xi - Xpt) / σpt Where:
-
xi is the result reported by the laboratory.
-
Xpt is the assigned value.
-
σpt is the proficiency standard deviation, which represents the acceptable spread of results.[3]
A common interpretation of Z-scores is:
-
|Z| ≤ 2.0: Satisfactory performance.[16]
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
-
Comparative Performance of Analytical Methods
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as sample matrix complexity, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics for the analysis of 5-CMC based on typical performance for similar phenolic compounds.[17]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[17] |
| Typical Detector | Photodiode Array (PDA) or UV-Vis. | Mass Spectrometer (MS). |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | < 0.15 µg/mL |
| Precision (%RSD) | < 3% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not required. | Often required (e.g., silylation). |
| Confirmation of Identity | UV-Vis Spectrum Matching. | Mass Spectrum Library Matching. |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for laboratories participating in a 5-CMC ILC. Adherence to a standardized protocol is key to minimizing inter-laboratory variability.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract 5-CMC from an aqueous matrix (e.g., wastewater, culture media).
-
pH Adjustment: Transfer 50 mL of the aqueous sample to a separatory funnel. Adjust the pH to < 2 using concentrated sulfuric or hydrochloric acid. This protonates the phenolic hydroxyl groups, making the analyte less water-soluble and more extractable into an organic solvent.
-
Solvent Addition: Add 30 mL of a suitable organic solvent, such as methylene chloride or a mixture of diethyl ether and hexane.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent periodically to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times with fresh aliquots of the organic solvent, combining the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL. This concentrate is now ready for analysis by either HPLC or GC-MS.
Protocol 1: HPLC-UV Analysis
Caption: Experimental workflow for GC-MS analysis of 5-CMC.
-
Derivatization:
-
Transfer 100 µL of the sample concentrate to a 2 mL autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). [11] 4. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer. [18]* Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). [17]* Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Electron Ionization (EI) at 70 eV. Can be run in full scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Conclusion: Fostering a Culture of Quality and Comparability
A well-organized inter-laboratory comparison is more than just a test of proficiency; it is a collaborative exercise that fosters confidence in analytical results and promotes continuous improvement. [6]By employing validated methods like HPLC-UV and GC-MS within a structured, statistically sound framework, laboratories can reliably demonstrate their competence in the analysis of this compound. The insights gained from such comparisons are invaluable for identifying sources of analytical error, harmonizing methodologies, and ultimately ensuring that data generated across different facilities is accurate, reproducible, and fit for purpose. This commitment to scientific integrity is paramount for both regulatory compliance and advancing scientific research.
References
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LI Jing, XIANG Xin-hua, ZHANG He-zhan. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2): 139-143. [Link]
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SP Technical Research Institute of Sweden. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]
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Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. [Link]
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XLSTAT. (n.d.). Inter-laboratory proficiency testing. Statistical Software for Excel. [Link]
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Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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Jagan, K., & Harris, P. (2019). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 56(3), 035001. [Link]
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CompaLab. (n.d.). What is an inter laboratory comparison? [Link]
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BIPEA. (2024, February 28). What are the purposes of Interlaboratory Comparisons? ISO 17043 - 5725. YouTube. [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. [Link]
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PubChem. (n.d.). 5-Chloro-3-methyl-1,2-benzenediol. National Center for Biotechnology Information. [Link]
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T. Wenzl, et al. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. [Link]
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Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]
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Ramaroson, V. M., et al. (2013). GC-MS and ESI-MS detection of catechol. ResearchGate. [Link]
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Agilent Technologies. (n.d.). GC AND GC/MS. [Link]
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Milestone Srl. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube. [Link]
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G. A. Radu, et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 369, 01004. [Link]
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California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Benchmark International. [Link]
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Analytical Methods. (n.d.). RSC Publishing. [Link]
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Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]
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van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 487-493. [Link]
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The Good Scents Company. (n.d.). 3-methyl catechol. [Link]
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Ramaroson, V. M., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12). [Link]
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Gao, S., et al. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Analytical Chemistry Journal, 4, 10-15. [Link]
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Purdue University College of Engineering. (n.d.). The Use of Gas Chromatography – Mass Spectrometry in Process Safety. [Link]
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 5-Chloro-3-methylcatechol
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 5-Chloro-3-methylcatechol against existing analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. This document delves into the rationale behind the validation of the new method, presenting supporting experimental data and protocols in accordance with international regulatory guidelines.
Introduction: The Analytical Challenge of this compound
This compound is a halogenated aromatic compound of interest in various fields, including environmental monitoring and as a potential intermediate or impurity in pharmaceutical manufacturing.[1][2] The accurate quantification of this analyte is crucial for quality control, safety assessment, and process optimization.
Existing methods for the analysis of related catechol and chlorophenolic compounds often rely on Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS offers high sensitivity and specificity, it typically requires a derivatization step to improve the volatility of the analyte, which can introduce variability and increase sample preparation time.[3][4] Spectrophotometric methods have also been explored for catechol derivatives; however, they may lack the specificity required for complex matrices.[5]
This guide introduces a novel, direct, and robust HPLC-UV method for the quantification of this compound, designed to overcome the limitations of current approaches. The subsequent sections will detail the validation of this new method, comparing its performance characteristics with those of established techniques.
Method Validation: Establishing Trustworthiness and Reliability
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6] The validation of our proposed HPLC-UV method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and reliable analytical procedure.[7][8][9]
The Validation Workflow
The validation process follows a logical sequence of experiments designed to assess the performance of the analytical method. Each step builds upon the previous one, ensuring a comprehensive evaluation.
Caption: Workflow for the validation of the new analytical method.
Comparative Analysis of Analytical Methods
The newly developed HPLC-UV method offers a compelling alternative to existing techniques for the quantification of this compound. A direct comparison highlights its advantages in terms of simplicity, speed, and efficiency.
| Parameter | New HPLC-UV Method | Traditional GC-MS Method | Spectrophotometric Method |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass spectrometric detection. | Colorimetric reaction followed by absorbance measurement. |
| Sample Preparation | Simple dissolution and filtration. | Derivatization often required. | Reaction with a coloring agent. |
| Specificity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass fragmentation pattern. | Moderate, susceptible to interference from similar compounds. |
| Sensitivity (Typical LOQ) | 0.1 µg/mL | < 0.1 µg/mL | 1-5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Analysis Time per Sample | ~15 minutes | ~30-45 minutes (including derivatization) | ~10 minutes |
| Instrumentation Cost | Moderate | High | Low |
Detailed Experimental Protocols
To ensure transparency and reproducibility, the detailed protocols for the validation of the new HPLC-UV method are provided below.
Instrumentation and Chromatographic Conditions
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically around 280 nm).
-
Injection Volume: 10 µL.
Validation Parameter Protocols
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6][9]
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked solution by adding a known amount of the reference standard to the placebo.
-
Inject all three solutions and compare the chromatograms.
Acceptance Criteria: The analyte peak in the spiked solution should be free from any co-eluting peaks from the placebo at the retention time of this compound.
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 0.1 - 10 µg/mL).
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Sources
- 1. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. ijern.com [ijern.com]
- 5. researchgate.net [researchgate.net]
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- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-3-methylcatechol for Laboratory Professionals
As a senior application scientist, I understand that the integrity of your research and the safety of your laboratory personnel are paramount. Handling and disposing of specialized chemical reagents require a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-3-methylcatechol, ensuring compliance with safety regulations and environmental responsibility. This compound, as a chlorinated aromatic organic molecule, necessitates specific handling and disposal protocols due to its potential hazards.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, it is crucial to understand the hazard profile of this compound. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structural similarity to other chlorinated phenols and catechols warrants a high degree of caution.
Based on data from analogous compounds such as p-chloro-m-cresol and various catechols, this compound should be treated as a hazardous substance with the following potential risks[1][2]:
-
Toxicity: Toxic if swallowed or in contact with skin[2].
-
Carcinogenicity and Mutagenicity: Suspected of causing genetic defects and may cause cancer[2].
-
Skin and Eye Damage: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage[2][3].
-
Environmental Hazard: Toxic to aquatic life.
Therefore, the following immediate safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[4][5].
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing. Prevent its release into the environment.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin.[2] | Wear appropriate gloves and lab coat. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects.[2] | Handle in a designated area and follow all safety protocols. |
| Skin/Eye Irritation | Causes serious eye damage and skin irritation.[3] | Wear safety goggles and appropriate gloves. |
| Aquatic Toxicity | Toxic to aquatic life. | Prevent release to drains and waterways. |
Regulatory Classification and Waste Characterization
This compound is a halogenated organic compound . Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, wastes containing halogenated organic compounds are often classified as hazardous waste[6][7]. Specifically, it may fall under the F-listed wastes (wastes from non-specific sources) if it is a spent solvent, or U-listed wastes if it is a discarded commercial chemical product. For example, p-Chloro-m-cresol is listed as U039[8].
It is the responsibility of the waste generator (the laboratory) to correctly classify the waste. Given its chemical nature, this compound waste must be managed as hazardous waste.
The Cardinal Rule: Waste Segregation
The single most important operational step in the proper disposal of this compound is segregation . Do not mix waste containing this compound with non-halogenated organic waste.
Rationale: Halogenated and non-halogenated organic wastes are treated differently for final disposal. Non-halogenated solvents can often be recycled as fuel additives for cement kilns. In contrast, halogenated wastes must be incinerated at high temperatures with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen chloride). This process is significantly more expensive[9]. Mixing the two waste streams contaminates the entire volume, forcing the more expensive and complex disposal method for all of it[9][10].
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Step-by-Step On-Site Handling and Collection Protocol
-
Container Selection:
-
Use only approved, leak-proof containers with screw-top caps that are compatible with chlorinated organic compounds[9][10]. The container should be provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Labeling:
-
Label the waste container before adding any waste[10].
-
The label must include:
-
-
Accumulation:
-
Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Keep the container closed at all times, except when adding waste[10][11]. This is crucial to prevent the release of volatile organic compounds (VOCs).
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
-
Storage:
-
Store the sealed container in secondary containment to prevent spills.
-
Keep it away from incompatible materials, such as strong oxidizing agents or bases[3].
-
Approved Disposal Methodology: Incineration
The only acceptable disposal method for this compound and other chlorinated organic residues is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[12].
-
Why Incineration? Incineration at temperatures typically above 900°C can break down the stable aromatic ring and carbon-chlorine bonds, converting the compound primarily to carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then removed from the exhaust gas by scrubbers.
-
Why Not Other Methods?
-
Landfill: Disposal of halogenated organic compounds in landfills is prohibited[7][9]. These compounds are persistent in the environment and can leach into groundwater.
-
Drain Disposal: Absolutely prohibited. This compound is toxic to aquatic life, and its discharge into the sanitary sewer system is illegal[9].
-
Chemical Neutralization: While some chemicals can be neutralized in the lab, there are no simple, effective, and safe chemical degradation procedures for chlorinated aromatic compounds suitable for a standard laboratory setting[12].
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area.
-
If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's EHS emergency line.
-
-
Contain the Spill:
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
For a solid spill, carefully scoop or sweep the material into a designated waste container. Avoid creating dust.
-
For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Clean-Up:
-
Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like acetone or ethanol, if appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
-
Dispose of Clean-Up Material:
-
All materials used for the cleanup (absorbents, gloves, wipes) must be placed in the halogenated hazardous waste container and disposed of accordingly.
-
Spill Response Workflow
Caption: Procedural flow for managing a this compound spill.
By adhering to these procedures, you ensure that your laboratory operates with the highest standards of safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements for the management of hazardous waste.
References
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 7.2 Organic Solvents. Cornell University Environment, Health and Safety.
- SAFETY DATA SHEET - 4-Chloro-3-methylphenol. Sigma-Aldrich.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- Halogenated Organic Liquids - Standard Oper
- SAFETY DATA SHEET - C
- SAFETY DATA SHEET - 3-Methylc
- Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. University of Alaska Fairbanks.
- Safety Data Sheet - C
- Safety Data Sheet - 4-Methylc
- MATERIAL SAFETY DATA SHEET - C
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- Dangerous Waste Designation.
- Guidance Manual for Disposal of Chlorinated W
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.
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- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
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- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 5-Chloro-3-methylcatechol: Essential Protective Measures and Protocols
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloro-3-methylcatechol. As a substituted catechol, this compound requires stringent handling protocols rooted in a thorough understanding of its potential hazards. The following procedural guidance is designed to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any handling of this compound, a comprehensive risk assessment is mandatory. The primary hazards associated with this compound, as identified in its GHS classifications, dictate the necessary level of protection.[1] The causality is clear: understanding the specific risks allows for the targeted selection of controls and personal protective equipment (PPE).
This compound is a multi-pathway hazard, meaning it can cause harm through ingestion, skin contact, and inhalation.[1] Its irritant properties to the skin, eyes, and respiratory tract are the principal drivers for the PPE and handling protocols outlined below.[1][2]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Prevents accidental ingestion through contaminated hands or surfaces. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] | Requires robust hand and body protection to prevent dermal absorption. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Mandates the use of appropriate gloves and lab coats. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | Necessitates stringent eye protection to prevent splashes. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | Requires handling in a ventilated area to avoid inhaling dust or aerosols. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation[1] | Reinforces the need for engineering controls like fume hoods. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Required for all handling. Must conform to ANSI Z87.1 or equivalent standards.[3] This is non-negotiable due to the compound's classification as a serious eye irritant.[1][4] |
| Face Shield | To be worn over goggles when there is a significant splash hazard, such as when handling bulk quantities (>50g) or preparing concentrated solutions.[3][5][6] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement. Provides protection against incidental contact and skin irritation.[6] Due to the "Harmful in contact with skin" classification, double-gloving is strongly recommended to provide a secondary barrier against contamination and potential breakthrough.[6] |
| Body Protection | Laboratory Coat | Should be fully buttoned to cover all personal clothing on the torso.[6] Prevents contamination of personal clothing. |
| Full-Length Pants | Required to cover all exposed skin on the lower body.[6] | |
| Closed-Toe Shoes | Must fully cover the foot to protect against spills.[5][6] | |
| Respiratory Protection | Not Generally Required | When handled exclusively within a certified chemical fume hood, respiratory protection is typically not necessary.[5] However, a risk assessment must be performed. If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be required.[2][3] |
Safe Handling and Operational Workflow
A systematic workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following steps provide a validated procedure for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Ensure a chemical spill kit is readily accessible.
-
Designate a specific work area within a certified chemical fume hood.[5]
-
Verify that the safety shower and eyewash station are unobstructed and operational.[2][4]
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles. Add a face shield if the risk assessment requires it.
-
-
Chemical Handling:
-
Perform all manipulations of the solid compound or its solutions deep within the chemical fume hood.
-
When weighing the solid, use smooth, controlled motions to avoid creating airborne dust.
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
-
Post-Handling and Decontamination:
-
Thoroughly decontaminate any equipment used (spatulas, glassware) according to your institution's procedures.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Properly package and label all waste as described in Section 5.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the exterior surface.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[4]
-
Workflow Visualization
Caption: Safe handling workflow for this compound.
Emergency Procedures and First Aid
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. [2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2][4] |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. |
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory to prevent environmental contamination.[7]
-
Solid Waste: Collect any residual solid this compound, contaminated weighing papers, and used spill cleanup materials in a clearly labeled, sealed container designated for solid chemical waste.[5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid hazardous waste container.
Never pour this compound waste down the drain.[5] All waste containers must be labeled with the words "HAZARDOUS WASTE" and the full chemical name.[7] Arrange for pickup and disposal through your institution's environmental health and safety department.
References
- Personal protective equipment for handling epi-Sesamin Monocatechol. Benchchem.
- Personal Protective Equipment. USDA ARS.
- SAFETY DATA SHEET - 3-Methylcatechol. Fisher Scientific.
- Safety Data Sheet - Catechol. Cayman Chemical.
- SAFETY DATA SHEET - 4-Chloro-3-methylphenol. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Chlorocholest-5-ene. Sigma-Aldrich.
- 5-Chloro-3-methyl-1,2-benzenediol. PubChem.
- SAFETY DATA SHEET - Farnesol. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Methylcatechol.
- SAFETY DATA SHEET - 4-Chloro-3-methylphenol-2,6-d2. LGC Standards.
- Chemical Safety: Personal Protective Equipment.
- SAFETY DATA SHEET - Catechol. Fisher Scientific.
- Safety Data Sheet - 4-Methylcatechol-d3. MedchemExpress.com.
- Personal Protective Equipment | US EPA.
- Personal Protective Equipment (PPE) - CHEMM.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Catechol - Hazardous Substance Fact Sheet.
- SAFETY DATA SHEET - 4-Chloro-3-methylphenol. Fisher Scientific.
- 3-Methylcatechol, 5G. Labscoop.
- 3-Methylcatechol - Santa Cruz Biotechnology.
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- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
